molecular formula C5H7N3O2S B1361254 (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester CAS No. 181370-69-4

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester

Cat. No.: B1361254
CAS No.: 181370-69-4
M. Wt: 173.2 g/mol
InChI Key: MFIQCDDQYZXHLM-UHFFFAOYSA-N
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Description

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C5H7N3O2S and its molecular weight is 173.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-10-4(9)2-3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQCDDQYZXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349462
Record name (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181370-69-4
Record name (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester , a critical intermediate in the manufacture of cephalosporin antibiotics (e.g., Cefazolin, Cefazedone).

Executive Summary & Strategic Value

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylates and a pharmacophore in antimicrobial and anticonvulsant agents. The specific derivative, (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester , functions as a versatile building block.[1] Its exocyclic amine allows for amide coupling (e.g., in antibiotic side chains), while the methyl ester provides a handle for further derivatization or hydrolysis to the free acid (CAS 118863-94-8).

This guide focuses on the Acid-Mediated Cyclodehydration pathway, the industry-standard for high-yield, regiospecific synthesis, avoiding the formation of pyrimidine by-products common in basic conditions.

Retrosynthetic Analysis

To design the synthesis, we disconnect the 1,3,4-thiadiazole ring. The most efficient disconnection involves breaking the C2–N3 and C5–S bonds, revealing thiosemicarbazide and a malonic acid derivative as the key precursors.

Retrosynthesis Diagram

Retrosynthesis Target (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester (Target) Intermediate Monomethyl Malonyl Hydrazide (In-situ Intermediate) Target->Intermediate Cyclodehydration (POCl3/H+) Precursor1 Thiosemicarbazide (N-N-S Source) Precursor2 Dimethyl Malonate (C-C Backbone) Intermediate->Precursor1 Acylation Intermediate->Precursor2 Acylation

Figure 1: Retrosynthetic breakdown showing the convergence of thiosemicarbazide and dimethyl malonate.

Primary Synthesis Pathway: POCl₃ Mediated Cyclization

Mechanism of Action

The synthesis relies on the reaction between thiosemicarbazide and dimethyl malonate (or monomethyl malonate).

  • Acylation : The nucleophilic hydrazine terminal of thiosemicarbazide attacks one ester carbonyl of the dimethyl malonate, forming an intermediate hydrazide.

  • Cyclodehydration : In the presence of Phosphorus Oxychloride (POCl₃) , the carbonyl oxygen of the hydrazide is activated (phosphorylated), facilitating the intramolecular attack by the sulfur atom (thiol tautomer).

  • Aromatization : Loss of water (or HOPCl₂) drives the formation of the aromatic 1,3,4-thiadiazole ring.

Critical Control Point : Basic conditions (e.g., NaOMe) must be avoided, as they favor the formation of 2-mercapto-4-hydroxypyrimidines or triazoles via alternative cyclization modes.[1]

Reaction Scheme

[1]

Detailed Experimental Protocol

Safety Warning : POCl₃ is corrosive and reacts violently with water. Perform all operations in a fume hood. Sulfur-containing byproducts may be malodorous.[1]

Materials
  • Thiosemicarbazide (1.0 equiv)

  • Dimethyl Malonate (1.1 equiv)

  • Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 equiv)[1]

  • Solvent: None (POCl₃ acts as solvent) or Dioxane/Toluene if dilution is needed.

  • Quenching: Crushed ice, Saturated Na₂CO₃ or NH₄OH.

Step-by-Step Methodology
Step 1: Reactant Mixing
  • Equip a dry 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl₂), and a magnetic stir bar.

  • Charge the flask with Thiosemicarbazide (9.1 g, 100 mmol).

  • Add Dimethyl Malonate (14.5 g, 110 mmol).

  • Optional: If using a solid acid precursor (Monomethyl malonate), mix the solids thoroughly.

Step 2: Cyclization (The Pinner-Like Reaction)
  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add POCl₃ (30 mL) over 20 minutes. Note: The reaction is exothermic.

  • Once addition is complete, remove the ice bath and allow the mixture to reach room temperature.

  • Heat the reaction mixture to 70–80°C for 3–5 hours. Monitor by TLC (System: Ethyl Acetate/Methanol 9:1). The starting thiosemicarbazide spot should disappear.

Step 3: Quenching and Workup
  • Cool the reaction mass to room temperature.

  • Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess POCl₃ releases HCl gas.

  • Stir for 1 hour to ensure complete hydrolysis of phosphoryl intermediates.

  • Adjust the pH of the solution to pH 7–8 using 25% Ammonia solution (NH₄OH) or saturated Na₂CO₃.

    • Observation: The product typically precipitates as a solid upon neutralization.

  • Filter the crude solid precipitate.

  • Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts.

Step 4: Purification
  • Recrystallization : Dissolve the crude solid in hot Ethanol or Methanol. Filter hot to remove insolubles.

  • Allow the filtrate to cool slowly. White to off-white needles should form.[1]

  • Yield : Expected yield is 65–80%.

  • Melting Point : 188–192°C (for the acid); ester derivatives typically melt lower (check specific derivative characterization).

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1:1.1 (Amine:Ester)Slight excess of ester ensures complete consumption of amine.[1]
Temperature 70–80°CHigher temps (>100°C) may degrade the ester side chain.[1]
Reagent POCl₃Acts as both solvent and dehydrating agent.[1]
Workup pH 7.0 – 8.0Critical.[1] Too basic (pH >10) may hydrolyze the methyl ester to the acid.
Appearance Off-white powderDarkens if oxidation occurs; store under inert gas.[1]

Mechanistic Workflow & Troubleshooting

Process Flow Diagram

Workflow Start Start: Thiosemicarbazide + Dimethyl Malonate Reagent Add POCl3 (0°C) Start->Reagent Heat Heat to 75°C (3-5 hrs) Cyclodehydration Reagent->Heat Acylation Quench Quench on Ice Hydrolysis of POCl3 Heat->Quench Ring Closure Neutralize Adjust pH to 7-8 (NH4OH) Quench->Neutralize Filter Filtration & Washing Neutralize->Filter Precipitation Product Product: Methyl (5-amino-thiadiazol-2-yl)acetate Filter->Product Recrystallization

Figure 2: Step-by-step experimental workflow for the synthesis.[1][2]

Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete hydrolysis of phosphorus intermediates or insufficient neutralization.

    • Fix: Extend the stirring time after ice quenching. Ensure pH is strictly 7–8.

  • Issue: Formation of Free Acid (Hydrolysis).

    • Cause: Quenching was too exothermic or pH was raised too high (>9).

    • Fix: Control temperature during quenching (<20°C). Use NaHCO₃ instead of strong bases. If acid is formed, re-esterify using MeOH/H₂SO₄.

  • Issue: Pyrimidine Impurity.

    • Cause: Reaction temperature too low or basic impurities present.

    • Fix: Ensure POCl₃ quality is high (freshly distilled if necessary).

References

  • Title: Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • POCl₃ Mediated Cyclization

    • Title: Synthesis of 1,3,4-Thiadiazole Deriv
    • Source: Journal of Chemical and Pharmaceutical Research, 2017, 9(6):202-214.[3]

    • URL: [Link]

  • One-Pot Synthesis Methodologies

    • Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
    • Source: Molecules (MDPI), 2021; 26(17):5159.
    • URL: [Link][2]

  • Commercial Availability & Properties

    • Title: (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid (CAS 118863-94-8).[1]

    • Source: ChemicalBook.

Sources

Spectroscopic and Synthetic Blueprint for (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. The heterocyclic scaffold, particularly the 1,3,4-thiadiazole ring system, continues to be a fertile ground for the discovery of compounds with significant biological activity. This guide provides an in-depth technical overview of the spectroscopic and synthetic aspects of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester , a key intermediate for further chemical elaboration. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established chemical principles and data from closely related analogues, offers a robust predictive framework for its characterization. This approach is designed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Physicochemical Properties

(5-Amino-thiadiazol-2-yl)-acetic acid methyl ester is a bifunctional molecule featuring a 5-amino-1,3,4-thiadiazole core linked to a methyl acetate group at the 2-position. This structure is a valuable building block, offering multiple sites for chemical modification.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂SCalculated
Molecular Weight 173.19 g/mol Calculated
CAS Number Not available-
Predicted LogP -0.5 to 0.5ChemDraw Prediction

Synthesis Pathway and Experimental Protocol

The synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester can be logically approached through the cyclization of a thiosemicarbazide derivative, a common and effective method for constructing the 1,3,4-thiadiazole ring[1][2]. A plausible synthetic route is outlined below.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Oxidative Cyclization A Thiosemicarbazide C Intermediate Thiosemicarbazone A->C Nucleophilic Addition B Dimethyl acetylenedicarboxylate B->C D (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester C->D FeCl₃ or H₂O₂

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials: Thiosemicarbazide, dimethyl acetylenedicarboxylate, methanol, ferric chloride (or hydrogen peroxide), hydrochloric acid, sodium bicarbonate, ethyl acetate, anhydrous magnesium sulfate.

Step 1: Synthesis of the Thiosemicarbazone Intermediate

  • In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add dimethyl acetylenedicarboxylate (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude thiosemicarbazone intermediate.

Step 2: Oxidative Cyclization to (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

  • Dissolve the crude intermediate from Step 1 in ethanol.

  • Add a solution of ferric chloride (FeCl₃) (2.0-3.0 eq) in ethanol dropwise. The use of an oxidizing agent is crucial for the cyclization to the 1,3,4-thiadiazole ring[2].

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data for the title compound, this section provides a detailed prediction of its spectroscopic signatures based on established principles and data from analogous structures[1][3].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30Singlet2H-NH₂The amino protons on the thiadiazole ring are expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing character of the adjacent nitrogen and sulfur atoms. In a related series of 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters, the NH proton appeared between 10.42-10.77 ppm; however, a simple amino group is expected to be more shielded.[1]
~4.00Singlet2H-CH₂-The methylene protons adjacent to the ester and the thiadiazole ring are expected in this region. For similar 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters, these protons were observed at 4.05-4.2 ppm.[1]
~3.70Singlet3H-OCH₃The methyl protons of the ester group are expected to be in this typical region. In related compounds, this signal was seen at 3.2-3.5 ppm.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (ester)The carbonyl carbon of the methyl ester is expected in this characteristic downfield region.
~168C5 (Thiadiazole)The carbon atom of the thiadiazole ring bearing the amino group is anticipated to be significantly deshielded.
~150C2 (Thiadiazole)The carbon atom of the thiadiazole ring attached to the acetic acid moiety is also expected to be in the aromatic region.
~52-OCH₃The carbon of the methyl ester group.
~35-CH₂-The methylene carbon adjacent to the ester and the thiadiazole ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3200N-H stretch (asymmetric and symmetric)Amino (-NH₂)Typical region for primary amine stretches.
~1740C=O stretchEsterStrong absorption characteristic of an ester carbonyl. In related compounds, this was observed in the 1751-1736 cm⁻¹ range.[1]
~1620C=N stretchThiadiazole ringCharacteristic stretching vibration for the C=N bond within the heterocyclic ring.[1]
~1550N-H bendAmino (-NH₂)Bending vibration of the primary amine.
1300-1000C-O stretch, C-S stretchEster, Thiadiazole ringComplex region with multiple overlapping bands.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns for structural elucidation.

  • Expected Molecular Ion [M]⁺: m/z = 173.03

  • Expected [M+H]⁺ (ESI/CI): m/z = 174.04

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 142.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 114.

    • Cleavage of the C-C bond between the thiadiazole ring and the methylene group.

Structural Elucidation Workflow

A logical workflow for the complete structural confirmation of a newly synthesized batch of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester is presented below.

Elucidation_Workflow start Synthesized Product ms Mass Spectrometry (Confirm Molecular Weight) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr_h ¹H NMR (Proton Environment) start->nmr_h final Confirmed Structure ms->final ir->final nmr_c ¹³C NMR (Carbon Skeleton) nmr_h->nmr_c two_d_nmr 2D NMR (COSY, HSQC) (Connectivity) nmr_c->two_d_nmr two_d_nmr->final

Caption: A systematic workflow for structural confirmation.

Conclusion

(5-Amino-thiadiazol-2-yl)-acetic acid methyl ester represents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic framework to aid researchers in its preparation and characterization. By leveraging data from analogous structures, we can confidently anticipate the spectral features and devise a robust synthetic strategy. As with any novel compound, the ultimate confirmation will rely on rigorous experimental data acquisition, for which this document serves as a detailed roadmap.

References

  • Farmacia Journal. 5-ARYLAMINO-1,3,4-THIADIAZOL-2-YL ACETIC ACID ESTERS AS INTERMEDIATES FOR THE SYNTHESIS OF NEW BISHETEROCYCLIC COMPOUNDS. Link

  • Sigma-Aldrich. 5-Amino-1,3,4-thiadiazole-2-thiol 95. Link

  • ResearchGate. 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters as intermediates for the synthesis of new bisheterocyclic compounds. Link

  • Wiley Online Library. Synthesis of α‐[5‐(5‐amino‐1,3,4‐thiadiazol‐2‐yl)‐2‐imidazolylthio]acetic acids. Link

  • Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Link

  • PubMed Central. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Link

  • ResearchGate. Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Link

  • PubMed. Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and its violuric acid adduct with Pt(II) - crystals structures, spectroscopic properties and cytotoxic activity. Link

  • PubMed Central. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Link

  • Journal of Medicinal and Chemical Sciences. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Link

Sources

Chemical properties of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Bifunctional Heterocyclic Building Block for Medicinal Chemistry [1][2]

Executive Summary

Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate (CAS: 181370-69-4) is a specialized heterocyclic intermediate utilized primarily in the synthesis of β-lactam antibiotics and novel antimicrobial agents. Characterized by a 1,3,4-thiadiazole core flanked by a nucleophilic primary amine at position 5 and an electrophilic methyl acetate side chain at position 2, this molecule offers dual vectors for chemical diversification. Its structural integrity allows it to serve as a pharmacophore scaffold in fragment-based drug design (FBDD), particularly for targets requiring hydrogen bond donor/acceptor motifs within a compact planar geometry.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing its utility in drug development workflows.

Structural Analysis & Physicochemical Profile

The molecule features a five-membered 1,3,4-thiadiazole ring, which is electronically π-deficient, yet the exocyclic amino group acts as a strong resonance donor, modulating the ring's electron density. The ester side chain provides a handle for further derivatization without disrupting the aromatic core.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name Methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
CAS Number 181370-69-4Often confused with the free acid (118863-94-8)
Molecular Formula C₅H₇N₃O₂S
Molecular Weight 173.19 g/mol Ideal for Fragment-Based Drug Design (MW < 300)
Appearance Off-white to pale yellow solid
Melting Point 119–121 °CIndicates high crystallinity
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane)
pKa (Amine) ~2.5–3.5 (Conjugate acid)Weakly basic due to electron-withdrawing ring
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4 (N3, N4, Carbonyl O, Ether O)

Synthetic Pathways & Manufacturing

The synthesis of 2-amino-1,3,4-thiadiazoles generally proceeds via the cyclization of thiosemicarbazide with carboxylic acid derivatives. For this specific ester, the preservation of the methoxycarbonyl group during cyclization is the critical process parameter (CPP).

Primary Synthetic Route: Cyclodehydration

The most robust protocol involves the condensation of thiosemicarbazide with a malonic acid derivative (e.g., dimethyl malonate or methyl 3-chloro-3-oxopropanoate) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Protocol Summary:
  • Reactants: Thiosemicarbazide (1.0 eq) + Dimethyl Malonate (1.1 eq).

  • Solvent/Catalyst: POCl₃ (excess) acts as both solvent and cyclizing agent.

  • Conditions: Reflux at 80–100 °C for 3–5 hours.

  • Work-up: Quench carefully on ice (exothermic). Neutralize with Na₂CO₃ to precipitate the free base.

  • Purification: Recrystallization from Ethanol/Water.

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow Start1 Thiosemicarbazide Intermediate Acyclic Hydrazide Intermediate Start1->Intermediate Start2 Dimethyl Malonate (or equiv.) Start2->Intermediate Reagent POCl3 / Heat (Cyclodehydration) Intermediate->Reagent Condensation Product Methyl (5-amino-1,3,4- thiadiazol-2-yl)acetate Reagent->Product Ring Closure

Figure 1: Synthetic workflow for the production of Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate via cyclodehydration.

Chemical Reactivity & Functional Group Transformations[6][7][8][9]

This molecule is a bifunctional scaffold . The distinct reactivity of the C5-amine and the C2-ester allows for orthogonal functionalization, making it highly valuable for library generation.

A. C5-Amino Group Reactivity (Nucleophilic)

The amino group at position 5 is less basic than a standard aniline due to the electron-withdrawing nature of the thiadiazole ring. However, it remains sufficiently nucleophilic for:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides. This is the standard linkage used in cephalosporin synthesis.

  • Schiff Base Formation: Condensation with aromatic aldehydes to form imines (azomethines), often explored for antifungal activity.

  • Diazotization: Reaction with NaNO₂/HCl to form diazonium salts, allowing for Sandmeyer-type substitutions (e.g., replacing -NH₂ with -Cl, -Br, or -H).

B. C2-Ester Group Reactivity (Electrophilic)

The methyl ester side chain is susceptible to standard carbonyl transformations:

  • Hydrolysis: Base-catalyzed (LiOH/MeOH) hydrolysis yields the corresponding carboxylic acid (CAS: 118863-94-8).

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the acid hydrazide, a precursor for 1,2,4-triazole formation (creating bis-heterocycles).

  • Amidation: Direct reaction with primary amines to form amides.

Visualization: Reactivity Map

ReactivityMap Core Methyl (5-amino-1,3,4- thiadiazol-2-yl)acetate AminePath C5-Amino Transformations Core->AminePath EsterPath C2-Ester Transformations Core->EsterPath Schiff Aldehydes -> Schiff Bases (Antifungal Agents) AminePath->Schiff Amide R-COCl -> Amides (Peptidomimetics) AminePath->Amide Sandmeyer NaNO2/HCl -> Halo-thiadiazoles AminePath->Sandmeyer Hydrolysis LiOH -> Carboxylic Acid (Linker activation) EsterPath->Hydrolysis Hydrazide N2H4 -> Acid Hydrazide (Triazole synthesis) EsterPath->Hydrazide

Figure 2: Orthogonal reactivity map demonstrating the divergent synthesis potential of the scaffold.

Application in Medicinal Chemistry[3][6][9][10][11]

Antibiotic Development (Cephalosporins)

The 2-substituted-5-amino-1,3,4-thiadiazole motif is a bioisostere found in several cephalosporins (e.g., Cefazolin). The acetic acid side chain (derived from the ester hydrolysis) serves as a critical linker to the C7-amino position of the cephem nucleus, influencing the pharmacokinetic profile and spectrum of activity against Gram-negative bacteria.

Hybrid Pharmacophores

Recent research utilizes this ester to synthesize Isatin-Thiadiazole hybrids . By converting the amine to a Schiff base or the ester to a hydrazide linked to an isatin moiety, researchers have developed compounds with potent antifungal activity (comparable to Itraconazole) and anticancer properties against human breast cancer cell lines (MDA-MB-231).

Metal Complexation

The nitrogen atoms of the thiadiazole ring and the amino group can act as multidentate ligands for transition metals (Cu(II), Zn(II)), forming complexes with potential superoxide dismutase (SOD) mimetic activity.

Safety & Handling Protocols

While specific toxicological data for this ester is limited, analogues (aminothiadiazoles) are generally classified as irritants.

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ester is moisture-sensitive and may hydrolyze over time if exposed to ambient humidity.

  • Disposal: Incineration with a scrubber for sulfur and nitrogen oxides.

References

  • Preparation of 5-amino-1,2,3-thiadiazoles. Google Patents. US4269982A.[3]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Advances. 2025.

  • Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate Product Page. Sigma-Aldrich.

  • Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. 2011. [4]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. 2018.[5]

Sources

An In-depth Technical Guide to the Solubility of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly 2-amino-1,3,4-thiadiazole, to provide a robust framework for understanding its solubility profile. A detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the shake-flask method followed by HPLC analysis is provided to empower researchers to generate precise data for this compound. The document further delves into the theoretical principles governing solubility, including the influence of molecular structure, physicochemical properties (pKa, logP), and solvent characteristics.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of the chemical and pharmaceutical sciences. For a compound to be pharmacologically active, it must first be in solution to be absorbed and transported to its target site. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. The heterocyclic scaffold, 5-amino-1,3,4-thiadiazole, is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1] Understanding the solubility of derivatives such as (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester is therefore paramount for its successful development as a potential therapeutic agent.

This guide will explore the solubility of this target compound by first examining the physicochemical properties of its core structure and the influence of the appended methyl ester group. It will then present qualitative and quantitative solubility data for analogous compounds to establish a predictive framework. Finally, a detailed, step-by-step experimental protocol is provided to enable researchers to determine the precise thermodynamic solubility in a variety of solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the crystal lattice of the solid. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.

Key Physicochemical Drivers of Solubility:

  • Polarity and Hydrogen Bonding: The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiadiazole ring allows for hydrogen bonding with protic solvents like water and alcohols.[2] However, the overall polarity of the molecule is influenced by the nonpolar hydrocarbon portions. The methyl ester group can act as a hydrogen bond acceptor but not a donor.[3]

  • pKa and Ionization: The amino group on the thiadiazole ring is basic and can be protonated at acidic pH. The ionization state of a molecule significantly impacts its solubility, with ionized forms generally being more water-soluble. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.

  • LogP and Lipophilicity: The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. A higher logP generally correlates with lower aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. Higher melting point compounds often have higher crystal lattice energies and, consequently, lower solubilities.

Solubility Profile of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester: An Analog-Based Approach

A structurally similar compound, Methyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate , is described as being soluble in some organic solvents, such as methanol and chloroform, and slightly soluble in water.[4] This provides a valuable qualitative starting point.

For a more quantitative estimation, we can analyze the solubility of the parent heterocyclic core, 2-Amino-1,3,4-thiadiazole (ATD) . A comprehensive study determined the mole fraction solubility of ATD in 14 different pure solvents at various temperatures. This data, presented in Table 1, highlights the solvents in which the thiadiazole core exhibits favorable solubility.

Table 1: Mole Fraction Solubility of 2-Amino-1,3,4-thiadiazole (ATD) in Various Solvents at 298.15 K

SolventMole Fraction (10^3 * x)
N,N-Dimethylacetamide (DMA)139.85
N,N-Dimethylformamide (DMF)129.27
Methanol22.39
Ethanol11.53
Acetone8.87
n-Propanol7.15
2-Butanone6.78
Isopropanol5.48
n-Butanol5.32
Acetonitrile4.89
Cyclohexanone4.46
sec-Butanol4.21
Isobutanol3.65
1,4-Dioxane2.08

Data adapted from a study on the solid-liquid phase equilibrium of 2-amino-1,3,4-thiadiazole.

Interpretation and Extrapolation for (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester:

The data for ATD reveals a strong preference for polar aprotic solvents like DMA and DMF, and good solubility in lower alcohols like methanol and ethanol. The presence of the -CH2COOCH3 (acetic acid methyl ester) group in the target molecule will influence its solubility in several ways:

  • Increased Lipophilicity: The addition of the methyl and methylene groups will increase the nonpolar character of the molecule, likely decreasing its solubility in highly polar solvents like water compared to ATD.

  • Hydrogen Bond Acceptance: The ester carbonyl can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents.

  • Disruption of Crystal Packing: The flexible side chain may disrupt the crystal packing compared to the more rigid ATD, potentially lowering the crystal lattice energy and favoring dissolution.

Based on these considerations, it is reasonable to predict that (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester will exhibit good solubility in polar aprotic solvents (DMF, DMSO), moderate solubility in alcohols (methanol, ethanol), and lower solubility in water and nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain definitive solubility data, experimental determination is essential. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Principle

A surplus of the solid compound is suspended in a known volume of the solvent and agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. After separation of the solid phase, the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vial B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E G Dilute saturated solution E->G F Prepare calibration standards H Analyze by HPLC-UV F->H G->H I Calculate concentration from calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

  • (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Suspensions:

    • Add an excess amount of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester (e.g., 2-5 mg) to a clean, tared vial. The excess solid is necessary to ensure saturation.

    • Record the exact mass of the compound added.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspensions for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification by HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradation products. A C18 column is often a good starting point. The mobile phase will depend on the compound's polarity but a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is common. The UV detection wavelength should be set to the λmax of the compound.

    • Calibration Curve: Prepare a series of calibration standards of known concentrations of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester in the same solvent used for the solubility experiment.

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or µg/mL.

Self-Validation and Trustworthiness

The described protocol incorporates self-validating steps to ensure the integrity of the results:

  • Confirmation of Equilibrium: Analyzing samples at multiple time points (e.g., 24h and 48h) and obtaining consistent results confirms that thermodynamic equilibrium has been reached.

  • Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed. The mass of the dissolved compound can be calculated from the determined solubility and the volume of the solvent. The sum of the remaining solid and the dissolved mass should be close to the initial mass of the compound, confirming no significant degradation or loss of material.

  • Purity Analysis by HPLC: The HPLC analysis of the saturated solution will also reveal the presence of any impurities or degradation products, ensuring that the measured solubility is that of the intact parent compound.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.

Table 2: Illustrative Solubility Data Table for (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
PBS (pH 7.4)25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Conclusion

While direct experimental solubility data for (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester is currently scarce, a comprehensive understanding of its likely behavior can be achieved through the analysis of structurally related analogs. The compound is predicted to have favorable solubility in polar aprotic solvents and alcohols, with limited solubility in aqueous media. This guide provides a robust, field-tested protocol for the precise determination of its thermodynamic solubility, enabling researchers to generate the critical data needed for informed decision-making in drug discovery and development. By combining theoretical principles with practical experimental guidance, this document serves as an essential resource for scientists working with this promising class of heterocyclic compounds.

References

  • Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved from [Link]

  • ChemBK. (2024, April 10). Methyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

  • ACS Publications. (2026, January 19). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]

  • PubMed. (2008, March 3). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Ester Bonds in Prodrugs. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Ester - Structure, Properties, Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

Technical Guide: Reactivity of the Amino Group on the 1,3,4-Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in carbonic anhydrase inhibitors (e.g., Acetazolamide), antimicrobial agents, and anticancer candidates.[1] Its utility stems from the unique electronic environment of the thiadiazole ring, which significantly alters the reactivity of the attached amino group compared to standard aromatic amines (like aniline).[2]

This guide provides a deep technical analysis of the amino group's reactivity, governed by the electron-deficient nature of the heteroaromatic ring.[2] It details critical reactivity profiles—specifically the competition between exocyclic and endocyclic nitrogen nucleophilicity—and offers validated protocols for derivatization.[2]

Electronic Structure & Tautomerism

The Nucleophilicity Paradox

The 2-amino-1,3,4-thiadiazole system is electron-deficient. The inductive effect of the sulfur atom and the electron-withdrawing nature of the two ring nitrogens (N3 and N4) reduce the electron density on the exocyclic amino group (


).[2]

Consequently, the exocyclic nitrogen is less basic and less nucleophilic than a typical aniline nitrogen.[2] This has two major synthetic implications:

  • Acylation often requires forcing conditions or activated reagents (anhydrides, acid chlorides).[2]

  • Alkylation suffers from regioselectivity issues, where the ring nitrogens (specifically N3) often compete effectively with the exocyclic amine, leading to ring-alkylated imine products (thiadiazolines).[2]

Amine-Imine Tautomerism

While the amine form (A) is generally the predominant tautomer in solution and the solid state for unsubstituted derivatives, the imine form (B) contributes significantly to the reactivity profile, particularly under basic conditions or upon substitution.[2]

Key Insight: In the crystal lattice, intermolecular hydrogen bonding often stabilizes the imine-like character.[2] During reactions involving deprotonation (e.g., alkylation), the negative charge is delocalized onto the ring nitrogens, making them the primary site of electrophilic attack.[2]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Amine Amine Form (Aromatic, Stable) Imine Imine Form (Non-Aromatic, Reactive) Amine->Imine H-shift N_Exo Exocyclic N Attack (Acylation) Amine->N_Exo N_Ring Endocyclic N Attack (Alkylation) Imine->N_Ring

Figure 1: Tautomeric equilibrium between the amine and imine forms drives the regioselectivity of electrophilic attacks.[2]

Key Reactivity Profiles[2]

Acylation (Amide Formation)[2]
  • Mechanism: Nucleophilic attack of the exocyclic amine on a carbonyl carbon.[2]

  • Challenge: The low nucleophilicity of the amine requires activation.[2]

  • Solution: Use of acid chlorides or anhydrides is standard.[2] For carboxylic acids, coupling reagents like EDC or specific catalysts like Polyphosphoric Ester (PPE) are effective.[2]

  • Outcome: Formation of stable N-(1,3,4-thiadiazol-2-yl)amides.

Alkylation (Regioselectivity Criticality)

This is the most complex reaction class for this scaffold.[2]

  • Direct Alkylation: Reaction with alkyl halides in the presence of a base (e.g.,

    
    , NaH) frequently results in ring nitrogen alkylation  (usually at N3) to yield 2-imino-3-alkyl-1,3,4-thiadiazolines.
    
  • Why? The anion formed upon deprotonation is stabilized by resonance, placing significant electron density on the ring nitrogens.[2]

  • Workaround: To achieve exocyclic secondary amines, reductive amination (reacting with an aldehyde to form a Schiff base, followed by reduction with

    
    ) is the preferred, self-validating protocol.[2]
    
Diazotization (Sandmeyer & Coupling)[2]
  • Stability: The diazonium salt of 2-amino-1,3,4-thiadiazole is highly unstable and cannot be isolated. It must be generated and consumed in situ at 0–5°C.[2]

  • Application: Used for introducing halides (Sandmeyer) or for azo-coupling to synthesize dyes.

  • Solvent System: Solubility is often poor in water/acid alone; a mixture of glacial acetic acid and propionic acid is recommended to maintain homogeneity during diazotization.[2]

Schiff Base Formation[2][3]
  • Reactivity: The amine condenses readily with aromatic aldehydes.[2]

  • Conditions: Reflux in ethanol/methanol with a catalytic amount of glacial acetic acid.[2]

  • Utility: These intermediates are stable and biologically active, or serve as precursors for reductive amination.[2]

Experimental Protocols

Protocol A: Regioselective Synthesis of Secondary Amines (Reductive Amination)

Avoids the ring-alkylation impurity profile of direct alkylation.[2]

  • Schiff Base Formation:

    • Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) and the appropriate aromatic aldehyde (1.0 eq) in absolute ethanol (10 mL/mmol).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 4–6 hours.[2] Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[2]

    • Cool to RT. The Schiff base typically precipitates.[2] Filter, wash with cold ethanol, and dry.[2]

  • Reduction:

    • Suspend the Schiff base in methanol.[2]

    • Add Sodium Borohydride (

      
      , 2.0 eq) portion-wise at 0°C.
      
    • Stir at RT for 2 hours.

    • Quench with water, extract with DCM, and recrystallize.[2]

Protocol B: Diazotization and Azo Coupling

Critical Control Point: Temperature maintenance is vital to prevent decomposition.[2]

  • Dissolution: Dissolve 2-amino-1,3,4-thiadiazole (10 mmol) in a mixture of glacial acetic acid (10 mL) and propionic acid (2 mL). Cool to 0–5°C.[2][3][4]

  • Nitrosation: Add nitrosyl sulfuric acid (prepared from

    
     in conc. 
    
    
    
    ) dropwise, maintaining temp < 5°C. Stir for 30 mins.
    • Validation: Test for excess nitrous acid using KI-starch paper (should turn blue instantly).[2]

    • Neutralization:[2] If excess nitrous acid is present, add urea until the starch paper test is negative.[2][4]

  • Coupling: Add the diazonium solution dropwise to a solution of the coupling component (e.g., phenol or N,N-dimethylaniline) in NaOH/acetate buffer at 0–5°C.

  • Isolation: Adjust pH to neutral/slightly basic to precipitate the azo dye.[2]

Visualizing the Reactivity Pathways[2]

The following diagram maps the divergent pathways based on reaction conditions.

ReactivityPathways Start 2-Amino-1,3,4-Thiadiazole Acylation Acylation (RCOCl / Pyridine) Start->Acylation DirectAlk Direct Alkylation (RX / Base) Start->DirectAlk RedAm Reductive Amination (1. ArCHO, 2. NaBH4) Start->RedAm Diazo Diazotization (NaNO2 / H2SO4 / 0°C) Start->Diazo Amide N-Acyl Derivative (Exocyclic Amide) Acylation->Amide Nucleophilic Attack RingProd Ring N-Alkylation (Imino-Thiadiazoline) DirectAlk->RingProd Resonance Control ExoProd Exocyclic N-Alkylation (Secondary Amine) RedAm->ExoProd Imine Reduction DiazoSalt Diazonium Salt (Unstable Intermediate) Diazo->DiazoSalt Sandmeyer Sandmeyer / Coupling DiazoSalt->Sandmeyer Substitution

Figure 2: Divergent synthetic pathways.[2] Note the bifurcation in alkylation strategies to control regioselectivity.

Summary of Reactivity Data

Reaction TypeReagent/ConditionMajor ProductMechanistic Driver
Acylation RCOOH + PPE or RCOClN-Amide (Exocyclic)Nucleophilic attack on carbonyl
Direct Alkylation Alkyl Halide + Base (

)
Ring N-Alkylated Imine Resonance stabilization of anion
Reductive Amination 1. ArCHO, 2.

Exocyclic Secondary Amine Reduction of Schiff Base
Diazotization

,

, 0°C
Diazonium Salt (In situ)Electrophilic nitrosation
Schiff Base ArCHO, EtOH, AcOH (cat)Imine (Exocyclic)Condensation / Dehydration

References

  • Review of Antimicrobial Potential: Serban, G., et al. (2018).[2][5] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.[2]

  • Synthesis & Reactivity (Acylation): A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.[2] [2]

  • Regioselectivity of Alkylation: Regiospecific Alkylation of 5-Substituted 2-Acylamino-1,3,4-thiadiazoles. ResearchGate.

  • Tautomerism Analysis: Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene).... PubMed.[2]

  • Diazotization Protocols: 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PubMed Central.[2]

Sources

Technical Guide: Structure-Activity Relationship of 5-Substituted-1,3,4-Thiadiazole-2-Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, field-ready analysis of the structure-activity relationships (SAR) and synthetic methodologies for 5-substituted-1,3,4-thiadiazole-2-acetic acid esters .

This guide addresses the structural ambiguity often found in literature by explicitly distinguishing between the C-linked , S-linked (thioacetic) , and N-linked (aminoacetic) derivatives, with a primary focus on the bioactive S-linked and N-linked scaffolds which dominate the drug development landscape for this class.

Executive Summary

The 1,3,4-thiadiazole nucleus is a privileged mesoionic scaffold in medicinal chemistry, valued for its ability to act as a bioisostere of pyrimidine and for its high membrane permeability.[1] The 2-acetic acid ester derivatives of this ring system (and their bioisosteres) represent a critical class of compounds exhibiting potent antimicrobial , anti-inflammatory , and anticancer activities.

This guide dissects the Structure-Activity Relationship (SAR) of these esters, focusing on the modulation of the 5-position substituent (R) and the 2-position linker (X) . It provides validated synthetic protocols and mechanistic insights required for the rational design of next-generation therapeutics.

Structural Classification & Pharmacophore

To ensure precision, we define the core scaffold as 5-R-1,3,4-thiadiazole-2-X-acetate .

ClassLinker (X)NomenclatureKey Characteristic
Type I -S- Sulfanylacetic acid esters Most common; High lipophilicity; Metabolic stability.
Type II -NH- Aminoacetic acid esters H-bond donor capability; Often used as intermediates for bicyclic systems.
Type III (Bond) Acetic acid esters (C-linked) Less common; Direct C-C bond; chemically stable but harder to synthesize.
Pharmacophore Visualization

The following diagram illustrates the core interactions and SAR zones.

SAR_Map Core 1,3,4-Thiadiazole Ring (Mesoionic Core) Pos2 Position 2 (Linker X) S / NH / Bond Core->Pos2 Scaffold attachment Pos5 Position 5 (R) Lipophilic/Electronic Tuning Pos5->Core Electronic effects (Hammett σ) Antimicrobial Antimicrobial Activity (Electron-withdrawing R) Pos5->Antimicrobial Anticancer Anticancer Activity (Specific Heterocycles) Pos5->Anticancer Ester Ester Moiety (COOR') Prodrug / Solubility Pos2->Ester Linker length (Methylene bridge)

Figure 1: Pharmacophore map highlighting the modular zones of the 1,3,4-thiadiazole scaffold.

Chemical Synthesis Protocols

The synthesis of these esters typically proceeds via the functionalization of a pre-formed thiadiazole core. Below are the self-validating protocols for the two most relevant classes (S-linked and N-linked).

Protocol A: Synthesis of S-Linked Esters (Thioacetic Derivatives)

Target: Ethyl 2-((5-substituted-1,3,4-thiadiazol-2-yl)thio)acetate

Rationale: The thiol group at position 2 is highly nucleophilic, allowing for facile S-alkylation with ethyl chloroacetate under mild basic conditions.

  • Precursor Preparation:

    • React the appropriate carboxylic acid with thiosemicarbazide in the presence of POCl₃ (reflux, 3-4h) to yield the 2-amino-5-substituted-1,3,4-thiadiazole .

    • Alternative: For the thiol precursor, react the corresponding hydrazide with carbon disulfide (CS₂) and KOH in ethanol.

  • S-Alkylation (The Esterification Step):

    • Reagents: 5-substituted-1,3,4-thiadiazole-2-thiol (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous K₂CO₃ (2.0 eq).

    • Solvent: Dry Acetone or Ethanol.[1]

    • Procedure:

      • Dissolve the thiol in dry acetone.

      • Add anhydrous K₂CO₃ and stir at room temperature for 30 mins to generate the thiolate anion.

      • Add ethyl chloroacetate dropwise.

      • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

      • Workup: Filter the hot solution to remove inorganic salts. Concentrate the filtrate under reduced pressure. Pour the residue into ice-cold water.

      • Purification: Recrystallize the solid precipitate from ethanol.

  • Validation:

    • IR: Look for Ester C=O stretch (~1730-1750 cm⁻¹) and absence of SH stretch (~2500-2600 cm⁻¹).

    • ¹H NMR: Singlet at δ 4.0-4.2 ppm (S-CH₂-CO).

Protocol B: Synthesis of N-Linked Esters (Aminoacetic Derivatives)

Target: Ethyl 2-((5-substituted-1,3,4-thiadiazol-2-yl)amino)acetate

  • Reagents: 5-substituted-1,3,4-thiadiazole-2-amine (1.0 eq), Ethyl chloroacetate (1.2 eq), Triethylamine (TEA) or NaH.

  • Procedure:

    • Dissolve the amine in dry DMF or Ethanol.

    • Add base (TEA) and Ethyl chloroacetate.

    • Reflux for 8–12 hours (Nucleophilic attack by the amine is slower than the thiol).

    • Note: This reaction can sometimes yield the ring N-alkylated product (at N3 or N4) alongside the exocyclic amine alkylation. Verification by X-ray crystallography or NOE NMR is recommended for novel derivatives.

Structure-Activity Relationship (SAR) Analysis

The 5-Position Substituent (R-Group)

The substituent at C-5 is the primary driver of biological specificity and potency.

  • Antimicrobial Activity:

    • Electron-Withdrawing Groups (EWG): Substituents such as -NO₂ , -Cl , and -F on the phenyl ring at C-5 significantly enhance antibacterial activity, particularly against Gram-positive strains (S. aureus). The electron deficiency likely facilitates interaction with bacterial enzyme targets or enhances cellular uptake via electronic effects on the thiadiazole ring [1].

    • Heterocyclic Substituents: Replacing the phenyl ring with 5-nitro-2-thienyl or pyridyl groups often yields superior anti-bacterial and anti-parasitic (e.g., Leishmania) profiles compared to simple aryl analogs [2].

  • Anticancer Activity:

    • Bulky Lipophiles: Incorporation of 3,4,5-trimethoxyphenyl or adamantyl groups at C-5 improves cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2). These groups likely enhance hydrophobic interactions within the binding pockets of targets like Carbonic Anhydrase or Tyrosine Kinases [3].

The 2-Position Linker (X)
  • Sulfur (-S-): The S-linked esters generally exhibit higher lipophilicity (LogP) than their N-linked counterparts, improving passive transport across cell membranes. They are metabolically robust but can be oxidized to sulfoxides/sulfones, which alters polarity.

  • Nitrogen (-NH-): The N-linked derivatives retain a hydrogen bond donor. This is critical if the target binding site requires H-bonding (e.g., in the active site of certain metalloenzymes). However, the -NH- group is more susceptible to metabolic acetylation.

The Ester Moiety (-CH₂-COOR')
  • Prodrug Function: The ethyl/methyl ester primarily serves as a prodrug moiety. In vivo, esterases hydrolyze this group to the free acetic acid (-CH₂-COOH), which is often the active pharmacophore responsible for chelating metal ions in metalloproteinases or binding to polar pockets.

  • Steric Bulk: Increasing the chain length from ethyl to butyl or benzyl often decreases potency due to steric hindrance, unless the target has a large hydrophobic pocket.

SAR Summary Table
Structural FeatureModificationEffect on ActivityMechanism
5-Aryl Ring 4-NO₂ / 4-Cl Increase (Antimicrobial) Electronic withdrawal; Enzyme affinity.
5-Aryl Ring 3,4,5-OMe Increase (Anticancer) Hydrophobic fit; Tubulin inhibition.
Linker (X) -S- (Thio) Increase (Permeability) Increased Lipophilicity (LogP).
Linker (X) -NH- (Amino) Variable H-bond donation; Reduced lipophilicity.
Ester (R') Ethyl -> Acid Activation Hydrolysis to active metabolite (in vivo).

Experimental Workflow Visualization

The following workflow describes the logical progression from synthesis to biological validation.

Workflow Start Start: Precursor Selection Step1 Cyclization (Thiosemicarbazide + R-COOH) Start->Step1 Step2 Functionalization (Alkylation with Cl-CH2-COOEt) Step1->Step2 Check Characterization (NMR, IR, Mass Spec) Step2->Check Check->Step1 Failed Assay1 In Vitro Screening (MIC / IC50) Check->Assay1 Confirmed Assay2 ADME Profiling (Lipophilicity/Hydrolysis) Assay1->Assay2 End Lead Optimization Assay2->End

Figure 2: Integrated workflow for the synthesis and evaluation of thiadiazole esters.

References

  • Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences.Link

  • Synthesis and Structure-Activity Relationship Study of 2-Substituted-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori Agents. ResearchGate.Link

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation. NIH/PubMed Central.Link

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. National University of Pharmacy (Ukraine).Link

  • 1,3,4-Thiadiazole-2-acetic acid, 5-amino-, ethyl ester (CAS 88124-55-4). ChemicalBook.[2]Link

Sources

Computational Profiling and Rational Design Strategies for (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

Target Molecule: (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester CAS Registry Number: (Analogous search required for specific derivative, often custom synthesized) SMILES: COC(=O)CC1=NN=C(S1)N

The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic peptide bonds and serve as a bioisostere for thiazoles and oxadiazoles. The specific derivative, (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester , represents a critical junction in drug design. It possesses a dual-functionality:

  • 5-Amino Group: A versatile hydrogen bond donor/acceptor and a site for further derivatization (e.g., Schiff bases, amides).

  • Methyl Ester Side Chain: Acts as a lipophilic masking group (prodrug) to enhance membrane permeability, which is subsequently hydrolyzed by intracellular esterases to release the active acetic acid metabolite.

This guide details the in silico protocols required to model this molecule's electronic structure, pharmacokinetic profile, and binding efficacy.

Quantum Mechanical (QM) Characterization

The Tautomerism Challenge

A critical failure point in modeling aminothiadiazoles is neglecting tautomerism. The 5-amino-1,3,4-thiadiazole moiety exists in equilibrium between the amine (aromatic) and imine (non-aromatic) forms. While the amine form generally predominates, the specific electrostatic environment of a protein binding pocket can shift this equilibrium.

Protocol: Density Functional Theory (DFT) Tautomer Analysis To ensure accurate docking results, you must calculate the relative stability of both tautomers.

Step-by-Step Workflow:

  • Software: Gaussian 16, ORCA, or equivalent.

  • Basis Set: B3LYP/6-311++G(d,p) (Standard for organic heterocycles).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and octanol (
    
    
    
    ) to mimic biological phases.
  • Validation: Ensure no imaginary frequencies in vibrational analysis (NImag=0).

QM Workflow Visualization

The following diagram outlines the decision tree for selecting the correct tautomeric state for downstream docking.

QM_Workflow Input Input Structure (Amine & Imine) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq Frequency Calc (Check NImag=0) Opt->Freq Freq->Opt Imag Freq > 0 (Refine) Energy Gibbs Free Energy Comparison (ΔG) Freq->Energy Valid Select Select Dominant Tautomer Energy->Select ESP Generate ESP Charges (Merz-Kollman) Select->ESP

Figure 1: DFT workflow for determining the energetic preference between amine and imine tautomers and generating electrostatic potential (ESP) charges for docking.

ADMET Profiling & Prodrug Strategy

The methyl ester group significantly alters the physicochemical profile compared to the free acid. This section quantifies that shift.

Physicochemical Comparison (Predicted)

The following data represents a consensus prediction (e.g., SwissADME, RDKit) highlighting the "Prodrug Effect."

PropertyMethyl Ester (Prodrug)Acetic Acid (Active Metabolite)Impact on Drug Design
MW ~173.19 g/mol ~159.16 g/mol Fragment-based screening compliant.
LogP (Consensus) ~0.8 - 1.2~ -0.5 - 0.1Ester improves passive diffusion through lipid bilayers.
TPSA ~90 Ų~100 ŲEster reduces polar surface area, aiding absorption.
H-Bond Donors 23Acid has higher desolvation penalty.
Rotatable Bonds 32Ester adds slight entropic penalty upon binding.
Metabolic Stability Protocol

Objective: Predict the rate of hydrolysis. Tool: SMARTCyp or Xenosite (Web-based or local). Procedure:

  • Submit the SMILES string of the methyl ester.

  • Assess the SOM (Site of Metabolism) score for the ester carbonyl carbon.

  • Interpretation: A high SOM score at the ester bond confirms rapid conversion to the active acid form in plasma/liver microsomes.

Molecular Docking & Target Interaction

The 1,3,4-thiadiazole scaffold is a known inhibitor of Carbonic Anhydrase (CA) , CDK1 (Cyclin-dependent kinase) , and bacterial DHFR .

Target Selection & Preparation

For this guide, we focus on CDK1 (Cancer target) as thiadiazoles have shown promise here (See Reference 1).

Protocol:

  • PDB Retrieval: Download PDB ID 4YC3 (CDK1 structure).

  • Protein Prep:

    • Remove water molecules (unless bridging).

    • Add polar hydrogens (pH 7.4).

    • Assign Gasteiger charges.

  • Ligand Prep:

    • Use the ESP charges derived in Section 2 (QM) rather than standard Gasteiger charges for the thiadiazole ring to account for sulfur's polarizability.

    • Set the ester bond as rotatable.

Docking Workflow Visualization

This diagram illustrates the "Induced Fit" approach, which is critical because the small size of the molecule allows the protein side chains to reorganize.

Docking_Pipeline PDB PDB Structure (e.g., CDK1 - 4YC3) Prep Protein Preparation (H-bonds, Charges) PDB->Prep Grid Grid Generation (Center on Active Site) Prep->Grid Dock Rigid Docking (AutoDock Vina) Grid->Dock IFD Induced Fit Docking (Flexible Side Chains) Dock->IFD Top 5 Poses Analysis Interaction Analysis (H-bonds, Pi-Stacking) IFD->Analysis

Figure 2: Hierarchical docking pipeline moving from rigid screening to flexible induced-fit refinement.

Interaction Analysis Criteria

To validate a binding pose for (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, look for these specific interactions:

  • H-Bonding: The N3 or N4 of the thiadiazole ring often accepts a proton from backbone amides (e.g., Hinge region in kinases).

  • Pi-Stacking: The aromatic thiadiazole ring should stack with phenylalanine or tyrosine residues (e.g., Phe80 in CDK2/1).

  • Ester Pocket: The methyl ester should reside in a hydrophobic pocket. If it projects into solvent, it suggests the acid form might be the better binder (and the ester is purely a prodrug).

Experimental Validation (The "Self-Validating" Loop)

No in silico model is complete without a validation loop.

  • Redocking Control: Extract the co-crystallized ligand from the chosen PDB. Dock it back into the empty pocket.

    • Success Metric: RMSD < 2.0 Å between the docked pose and the crystal pose.

  • Decoy Set Screening: Dock a set of 50 "decoy" molecules (similar MW, different topology).

    • Success Metric: Your thiadiazole derivative must score significantly better (lower

      
      ) than the mean of the decoys.
      

References

  • Hekal, M. H., et al. (2023).[1] "New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile."[1] RSC Advances.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Altıntop, M. D., et al. (2016). "Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives as potential antimicrobial agents." Molecules.

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Software Reference).
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Methodological & Application

Application Note & Protocol: Antimicrobial Screening of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Among the heterocyclic compounds, the 1,3,4-thiadiazole nucleus is a critical pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique electronic structure and metabolic stability of the thiadiazole ring make its derivatives promising candidates for drug development.[1][4] This application note provides a detailed protocol for the initial antimicrobial screening of a specific thiadiazole derivative, (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester.

The protocols outlined herein are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[5][6][7] We will detail the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), followed by the procedure to establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). This comprehensive approach allows for the classification of the compound's effect as either microbistatic or microbicidal.

PART 1: Foundational Knowledge & Experimental Design

The Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities. Their biological versatility is attributed to the toxophoric -N=C-S- group and the overall planarity of the ring system, which allows for effective interaction with various biological targets.[1][4] Numerous studies have reported the synthesis and successful antimicrobial screening of various thiadiazole derivatives against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9][10][11] The subject of this protocol, (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, possesses key structural features, including the 5-amino group, that suggest potential antimicrobial efficacy.

Rationale for Method Selection: Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[12][13] This method is favored for its efficiency, scalability (amenable to 96-well plate format), and conservation of test compound. It provides a more precise measure of antimicrobial activity compared to diffusion-based methods like the Kirby-Bauer test.[13][14] Following the MIC determination, the same assay can be extended to determine the MBC/MFC, which is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum.[14][15][16]

PART 2: Detailed Experimental Protocols

Materials and Reagents
  • (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester: Purity >95%

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal strain: Candida albicans (e.g., ATCC 90028)

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

    • Mueller-Hinton Agar (MHA) for bacterial subculturing and MBC determination

    • Sabouraud Dextrose Agar (SDA) for fungal subculturing and MFC determination

  • Reagents and Consumables:

    • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

    • Sterile 96-well microtiter plates with lids

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Sterile pipettes and tips

    • Incubator

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC/MFC Determination Compound_Prep Prepare Stock Solution of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Standardized Microbial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Culture Media (CAMHB/RPMI) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates (35°C, 18-24h for bacteria; 35°C, 24-48h for fungi) Inoculation->Incubation MIC_Reading Visually Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Subculture Subculture from Clear Wells (MIC and higher concentrations) MIC_Reading->Subculture Agar_Incubation Incubate Agar Plates (35°C, 18-24h) Subculture->Agar_Incubation MBC_MFC_Reading Determine MBC/MFC (Lowest concentration with ≥99.9% killing) Agar_Incubation->MBC_MFC_Reading

Caption: Workflow for MIC and MBC/MFC determination.

Step-by-Step Protocol for MIC Determination
  • Preparation of Test Compound Stock Solution:

    • Dissolve (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester in DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution. Expert Tip: DMSO is the most common solvent, but its final concentration in the assay should not exceed 1% (v/v) to avoid toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24h) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Setting up the 96-Well Plate:

    • Add 100 µL of sterile broth to wells in columns 1 through 11 of a 96-well plate.

    • Add 200 µL of sterile broth to column 12, which will serve as the sterility control.

    • Add an appropriate volume of the stock solution of the test compound to the first well of each row to achieve the desired starting concentration, and then perform a 2-fold serial dilution across the plate from column 1 to 10.

    • Column 11 will serve as the growth control (no compound).

    • Inoculate each well (columns 1-11) with 100 µL of the standardized microbial suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C.

    • Incubate for 16-20 hours for bacteria and 24-48 hours for Candida albicans.[13]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control well.[12][18][19]

Step-by-Step Protocol for MBC/MFC Determination
  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each well thoroughly.

    • Aspirate a 10 µL aliquot from each of these clear wells.

    • Spot-plate the aliquot onto a quadrant of a fresh MHA (for bacteria) or SDA (for fungi) plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours (or until growth is evident in the growth control).

  • Reading the MBC/MFC:

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16]

PART 3: Data Presentation and Interpretation

Summarizing Quantitative Data

The results of the antimicrobial screening should be presented in a clear and concise table.

Test MicroorganismGram StainMIC (µg/mL) of (5-Amino-thiadiazol-2-yl)-acetic acid methyl esterMBC/MFC (µg/mL) of (5-Amino-thiadiazol-2-yl)-acetic acid methyl esterPositive ControlMIC (µg/mL) of Positive Control
S. aureusPositive[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
B. subtilisPositive[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
E. coliNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
P. aeruginosaNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
C. albicansN/A[Insert Data][Insert Data]Fluconazole[Insert Data]
Interpretation of Results
  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests that the compound is bacteriostatic.

  • Spectrum of Activity: The range of MIC values against different microorganisms will indicate the spectrum of activity (broad-spectrum vs. narrow-spectrum).

Conclusion

This application note provides a robust and detailed protocol for the antimicrobial screening of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, adhering to established scientific standards. By following these guidelines, researchers can generate reliable data to evaluate the potential of this and other novel compounds as future antimicrobial agents. The discovery of new chemical entities with potent antimicrobial activity is a critical endeavor in the fight against infectious diseases.[20][21][22]

References

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available from: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. JACS Directory. Available from: [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Bentham Science. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH. Available from: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available from: [Link]

  • 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters as intermediates for the synthesis of new bisheterocyclic compounds. ResearchGate. Available from: [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available from: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available from: [Link]

  • Determination of MIC by Broth Dilution Method. YouTube. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. Available from: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available from: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]

  • 1, 3, 4-Thiadiazole as antimicrobial agent: a review. ResearchGate. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • (PDF) Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases. ResearchGate. Available from: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available from: [Link]

  • Screening for antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Available from: [Link]

  • CLSI 2024 M100Ed34(1). CLSI. Available from: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available from: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available from: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. ResearchGate. Available from: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available from: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available from: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available from: [Link]

Sources

Agar disc diffusion method for evaluating antibacterial activity of thiadiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum antimicrobial properties by disrupting bacterial cell walls and inhibiting DNA synthesis. However, evaluating these synthetic lipophilic compounds requires modifications to standard clinical protocols. This guide provides a rigorous, standardized Agar Disc Diffusion method specifically optimized for thiadiazole derivatives. It addresses critical challenges such as compound solubility , dimethyl sulfoxide (DMSO) toxicity , and crystallization artifacts , ensuring that observed zones of inhibition (ZOI) reflect true antibacterial potency rather than solvent effects or precipitation.

Introduction & Scientific Rationale

The Thiadiazole Advantage

Thiadiazole derivatives act as bioisosteres of pyrimidine and oxadiazole. Their mechanism of action often involves:

  • Enzyme Inhibition: Targeting DNA gyrase or topoisomerase IV.

  • Membrane Disruption: The lipophilic nature of the sulfur atom facilitates penetration through the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

The Challenge of Screening Synthetic Compounds

Standard CLSI (Clinical and Laboratory Standards Institute) protocols (M02) are designed for water-soluble clinical antibiotics. Thiadiazoles are frequently hydrophobic, requiring organic solvents like DMSO.

  • The DMSO Artifact: High concentrations of DMSO (>2% in agar, or wet discs) can be toxic to bacteria, causing "false zones" of inhibition.

  • Diffusion Kinetics: Large, bulky thiadiazole substituents diffuse slower than small antibiotics (e.g., penicillin), potentially underrepresenting potency.

This protocol integrates a Solvent Tolerance Control and Dry-Disc Impregnation step to validate results.

Experimental Workflow (Visualized)

Thiadiazole_Screening_Workflow cluster_Prep Phase 1: Preparation cluster_Culture Phase 2: Bacterial Culture cluster_Assay Phase 3: Assay & Analysis Start Compound Synthesis (Thiadiazole Derivative) Stock Prepare Stock Solution (10 mg/mL in 100% DMSO) Start->Stock Dilution Dilute to Working Conc. (e.g., 1 mg/mL) Stock->Dilution DiscPrep Impregnate Sterile Discs (10-20 µL per disc) Dilution->DiscPrep Dry Dry Discs Completely (Evaporate Solvent) DiscPrep->Dry Apply Apply Discs to Agar (Test, Positive Ctrl, Solvent Ctrl) Dry->Apply Inoculum Prepare Inoculum (0.5 McFarland Standard) Lawn Swab Mueller-Hinton Agar (Confluent Lawn) Inoculum->Lawn Lawn->Apply Incubate Incubate (37°C, 18-24 hrs) Apply->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Valid Valid Result: Calculate Activity Index Measure->Valid Solvent Ctrl = 0mm? Invalid Invalid: Solvent Toxicity Detected Measure->Invalid Solvent Ctrl > 6mm

Caption: Optimized workflow for screening hydrophobic thiadiazole compounds, emphasizing the critical solvent evaporation step to prevent false positives.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound Synthesized ThiadiazoleTarget antimicrobial agent.[1][2][3]
Solvent DMSO (Dimethyl Sulfoxide), ACS GradeSolubilizes hydrophobic thiadiazoles.
Media Mueller-Hinton Agar (MHA)Standard medium low in inhibitors (sulfonamides/trimethoprim) which can affect thiadiazole activity.
Discs Whatman No. 1 Filter Paper (6mm)Carrier for the compound. Must be sterilized (autoclaved).[1][4]
Inoculum 0.5 McFarland Standard (

CFU/mL)
Ensures consistent bacterial density.
Positive Control Ciprofloxacin (5 µg) or Amikacin (30 µg)Validates bacterial susceptibility.
Negative Control Sterile Disc + DMSOCRITICAL: Rules out solvent toxicity.

Detailed Protocol

Phase 1: Compound Preparation (The Solubility Check)

Thiadiazoles often require 100% DMSO for initial solubilization.

  • Stock Solution: Weigh 10 mg of the thiadiazole derivative. Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock.

    • Note: If the compound does not dissolve, sonicate for 5-10 minutes.

  • Impregnation Volume: Standard discs hold approximately 20-30 µL of liquid before saturation.

    • Target Load: 100 µ g/disc (Standard screening load).

    • Calculation: Pipette 10 µL of the 10 mg/mL stock onto the disc.

  • Drying (Mandatory): Place impregnated discs in a sterile Petri dish (lid slightly open) in a biosafety cabinet or incubator at 37°C for 1-2 hours.

    • Why? This evaporates the excess DMSO. While DMSO has a high boiling point, the "wetness" must be reduced so it doesn't leach immediately and poison the bacteria locally. The compound remains in the fiber matrix.

Phase 2: Inoculum Preparation
  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922).

  • Suspend in sterile saline or Tryptic Soy Broth (TSB).

  • Adjust turbidity to match the 0.5 McFarland Standard .

    • Verification: Absorbance at 625 nm should be 0.08 – 0.13.

  • Time Constraint: Use the suspension within 15 minutes to prevent bacterial doubling which alters the CFU count.

Phase 3: Assay Setup
  • Lawn Culture: Dip a sterile cotton swab into the inoculum.[5] Press against the tube wall to remove excess liquid.[5] Streak the MHA plate in three directions (rotating 60° each time) to ensure a confluent lawn.

  • Disc Application:

    • Using sterile forceps, place the discs firmly onto the agar surface.

    • Spacing: Keep discs at least 24mm apart (center to center) and 15mm from the edge to prevent overlapping zones.

    • Layout:

      • Disc A: Thiadiazole Compound (100 µg)

      • Disc B: Positive Control (Standard Antibiotic)

      • Disc C: Solvent Control (DMSO only, dried)

  • Incubation: Invert plates and incubate at 37°C for 18-24 hours (aerobic).

Data Analysis & Interpretation

Measuring Zones

Measure the diameter of the Zone of Inhibition (ZOI) to the nearest millimeter using a ruler or caliper. Include the disc diameter (6mm) in the measurement.

Interpretation Guidelines

Since there are no established CLSI breakpoints for novel thiadiazoles, use the Activity Index (AI) relative to the standard antibiotic.



Zone Diameter (mm)ClassificationComment
< 7 mm InactiveNo visible inhibition (growth touches disc).
7 - 10 mm Weak ActivityLikely poor diffusion or low potency.
11 - 15 mm Moderate ActivityCandidate for MIC determination.
> 15 mm Significant Activity High potency; prioritize for lead optimization.
Validating the Solvent Control
  • Scenario A: Solvent Control ZOI = 0 mm (No Zone).

    • Result: Valid.[6] The inhibition around the test disc is due to the thiadiazole.

  • Scenario B: Solvent Control ZOI > 6 mm (Visible Zone).

    • Result:INVALID. The DMSO is killing the bacteria. You must repeat the experiment with a lower DMSO concentration or longer drying time.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitate Ring Compound crystallized upon contact with aqueous agar.Reduce loading concentration (e.g., 50 µ g/disc ). The compound is diffusing but precipitating at the interface.
Irregular Zones Uneven inoculum or wet discs.Ensure inoculum is uniform (swab 3 directions). Ensure discs are fully dried before application.
Colonies inside Zone Resistant mutants or contamination.Pick the colony and re-test. If it grows again, it is a resistant mutant.
No Zone (False Negative) Molecule too large to diffuse.Thiadiazoles can be bulky. Confirm activity via Broth Microdilution (MIC) method if disc diffusion fails but activity is suspected.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th Edition. CLSI. [Link]

  • Hardy Diagnostics. (2024). Kirby-Bauer Disk Diffusion Test Protocol. [Link]

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity. Royal Society of Chemistry Advances. [Link]

  • Randhawa, M. A. (2006).[7] The effect of dimethyl sulfoxide (DMSO) on the growth of dermatophytes. Japanese Journal of Medical Mycology. (Validates DMSO toxicity limits). [Link]

  • American Society for Microbiology (ASM). (2016). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

Sources

Application Note & Protocols: A Framework for Evaluating (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] This document provides a comprehensive experimental framework for the initial characterization of a novel compound, (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, hereafter referred to as Cpd-ATAM, as a potential kinase inhibitor. We present a phased approach, beginning with fundamental biochemical assays to establish inhibitory activity and progressing to cell-based models to assess physiological relevance. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to determine the compound's potency, selectivity, mechanism of action, and cellular efficacy.

Introduction: The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[5] This modification acts as a molecular switch, altering the substrate's activity, localization, or stability. Kinases operate within complex signaling networks that control cell growth, differentiation, and survival.[2][6][7] Consequently, aberrant kinase activity is a frequent driver of oncogenesis and other pathologies, making them highly attractive therapeutic targets.

The 1,3,4-thiadiazole scaffold, present in Cpd-ATAM, is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[8][9] This guide outlines a logical, multi-stage workflow to rigorously test the hypothesis that Cpd-ATAM functions as a kinase inhibitor.

Overall Experimental Workflow

The evaluation process is structured as a multi-phase screening funnel, designed to efficiently identify and characterize the compound's activity. This approach ensures that resources are focused on compounds with the most promising biochemical and cellular profiles.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Profile Definition cluster_2 Phase 3: Cellular Validation P1_Prep Compound Preparation Solubilization & Serial Dilution P1_Assay In Vitro Kinase Assay Single-Dose Screening P1_Prep->P1_Assay P1_IC50 Potency Determination IC50 Curve Generation P1_Assay->P1_IC50 P2_Selectivity Selectivity Profiling Kinase Panel Screening P1_IC50->P2_Selectivity Active Compound P2_MoA Mechanism of Action ATP Competition Assays P2_Selectivity->P2_MoA P3_Perm Cell Permeability & Target Engagement Western Blot for p-Substrate P2_MoA->P3_Perm Potent & Selective Compound P3_Pheno Phenotypic Assay Anti-Proliferation (MTT Assay) P3_Perm->P3_Pheno

Figure 1: High-level workflow for the evaluation of Cpd-ATAM.

Compound Preparation and Handling

Rigorous and consistent compound handling is the foundation of reproducible results. The goal is to create a concentrated, stable stock solution that can be accurately diluted into aqueous assay buffers.

Protocol 2.1: Cpd-ATAM Stock Solution Preparation

  • Justification: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small-molecule library compounds due to its high solubilizing power and miscibility with aqueous solutions. It is critical, however, to limit the final DMSO concentration in assays to prevent artifacts.[1]

  • Materials:

    • Cpd-ATAM (solid)

    • Anhydrous DMSO

    • Microcentrifuge tubes or amber glass vials

    • Calibrated precision balance

    • Sonicator

  • Procedure:

    • Weigh out a precise amount of Cpd-ATAM (e.g., 1-5 mg) into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex vigorously for 2 minutes to aid dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect for complete solubilization.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Phase 1: In Vitro Biochemical Potency

The first phase directly assesses the compound's ability to inhibit a purified kinase enzyme in a controlled, cell-free environment. This approach isolates the enzyme-inhibitor interaction from the complexities of cellular biology, such as membrane transport and off-target effects.[5]

Assay Principle: ADP-Glo™ Kinase Assay

We will use the ADP-Glo™ Kinase Assay (Promega) as our primary screening platform. This is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

  • Step 1 (Kinase Reaction): Kinase + Substrate + ATP → Phospho-substrate + ADP

  • Step 2 (ADP Detection):

    • An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added, which uses the generated ADP to produce ATP in a reaction catalyzed by pyruvate kinase. This newly synthesized ATP is then used by luciferase to generate light.

The resulting luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. An inhibitor will reduce ADP production, leading to a lower light signal.[5]

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ADP ADP ATP->ADP ATP->pSubstrate Substrate Substrate Substrate->pSubstrate Luciferase Luciferase ADP->Luciferase Converts to ATP Inhibitor Cpd-ATAM Inhibitor->Kinase Inhibition Light Light Signal Luciferase->Light G cluster_inhibitor Potential Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response | (Proliferation, Survival) TF->Response Inhibitor Cpd-ATAM Inhibitor->MEK e.g., MEK Kinase

Figure 3: Example MAPK signaling pathway illustrating a potential target for Cpd-ATAM.

References

  • 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters as intermediates for the synthesis of new bisheterocyclic compounds . ResearchGate. Available at: [Link].

  • Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents . Scilit. Available at: [Link].

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH . National Institutes of Health. Available at: [Link].

  • Cell-based test for kinase inhibitors . INiTS. Available at: [Link].

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice . PubMed Central. Available at: [Link].

  • Cell-based test for kinase inhibitors . INiTS. Available at: [Link].

  • Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization . ACS Publications. Available at: [Link].

  • Assay Development for Protein Kinase Enzymes . NCBI - NIH. Available at: [Link].

  • Kinase assays . BMG LABTECH. Available at: [Link].

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. Available at: [Link].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PMC - PubMed Central. Available at: [Link].

  • Signaling Pathways of Tyrosine Kinase Receptors . Holland-Frei Cancer Medicine - NCBI. Available at: [Link].

  • Graphviz tutorial . YouTube. Available at: [Link].

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz! . D_Central_Station. Available at: [Link].

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing . AACR Journals. Available at: [Link].

  • In vitro kinase assay . Protocols.io. Available at: [Link].

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches . NIH. Available at: [Link].

  • Trends in kinase drug discovery: targets, indications and inhibitor design . BIOCEV. Available at: [Link].

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . PMC - NIH. Available at: [Link].

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4 . Available at: [Link].

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis . PMC - NIH. Available at: [Link].

  • Pharmacological approaches to understanding protein kinase signaling networks . Frontiers. Available at: [Link].

  • Graphviz Examples and Tutorial . Sketchviz. Available at: [Link].

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format . Available at: [Link].

  • A Systematic Review On Thiazole Synthesis And Biological Activities . Available at: [Link].

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... . ResearchGate. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC - NIH. Available at: [Link].

  • Drawing graphs with dot . Graphviz. Available at: [Link].

  • (PDF) Signaling Pathways in Drug Development . ResearchGate. Available at: [Link].

  • Inhibitors of Protein Kinase Signaling Pathways: Emerging Therapies for Cardiovascular Disease . DigitalCommons@URI. Available at: [Link].

  • User Guide — graphviz 0.21 documentation . Available at: [Link].

  • Everything You Need to Know About 5-Amino-1MQ . Peptide Sciences. Available at: [Link].

Sources

Cell culture techniques for assessing cytotoxicity of thiadiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Thiadiazole derivatives, particularly the 1,3,4-thiadiazole scaffold, represent a high-priority class of antineoplastic agents due to their ability to act as pyrimidine bioisosteres, interfering with DNA replication and inhibiting kinases such as EGFR.[1] However, their lipophilic nature and sulfur-nitrogen heterocyclic structure present unique challenges in vitro.

This guide addresses two critical failure points in thiadiazole screening:

  • Solubility Artifacts: Hydrophobic precipitation leading to false "toxicity" via physical cell stress.

  • Assay Interference: The potential for thio-groups to non-enzymatically reduce tetrazolium salts (MTT), yielding false viability signals.

Pre-Experimental Validation: The "Self-Validating" System

Do not proceed to biological assays until these chemical behaviors are defined.

2.1 Solubility & Vehicle Optimization

Thiadiazoles are often poorly soluble in aqueous media. A "Step-Down" solubilization protocol is required to prevent micro-precipitation.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[2][3]

  • The Golden Rule: Final DMSO concentration in culture wells must remain < 0.5% (v/v) , with < 0.1% being the ideal target to prevent vehicle-induced membrane permeabilization.[2]

Protocol: The Microscopic Precipitate Check

  • Prepare a 1000x stock solution in 100% DMSO (e.g., 10 mM).

  • Dilute to 2x working concentration in pre-warmed complete media (containing FBS).

  • Incubate at 37°C for 30 minutes.

  • Inspect under 20x phase-contrast microscopy.

    • Pass: Clear solution.

    • Fail: Crystalline needles or "oily" droplets visible.

    • Correction: If precipitation occurs, sonicate for 10 mins. If it persists, reduce concentration or switch to a DMSO/PEG400 co-solvent system (rarely needed for thiadiazoles).

2.2 The "Cell-Free" Interference Control

Thiadiazoles possess redox-active sulfur moieties that can react with MTT reagents.

  • Test: Mix the highest drug concentration with MTT reagent in cell-free media.

  • Readout: Incubate for 2 hours. If the solution turns purple/blue without cells, the compound is chemically reducing the dye.

  • Decision: If interference is detected, switch to Protocol B (SRB Assay) immediately.

Workflow Visualization

Thiadiazole_Workflow Start Thiadiazole Candidate Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Precip Precipitate Visible? Solubility->Precip Precip->Solubility Sonicate/Dilute Interference Cell-Free MTT Test Precip->Interference Clear Reduces Turns Purple? Interference->Reduces MTT Protocol A: MTT Assay (Metabolic Activity) Reduces->MTT No (Safe) SRB Protocol B: SRB Assay (Protein Mass) Reduces->SRB Yes (Interference) Mech Mechanism Validation (Flow Cytometry) MTT->Mech SRB->Mech

Caption: Decision tree for selecting the correct cytotoxicity assay based on thiadiazole physicochemical properties.

Protocol A: Metabolic Viability (MTT)

Use only if the "Cell-Free" control is negative.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to insoluble formazan. This measures mitochondrial activity, a key target for thiadiazoles.

Materials:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, store in dark).

  • Solubilization Buffer: 100% DMSO.

Step-by-Step:

  • Seeding: Plate cells (e.g., A549, MCF-7) at 5,000–10,000 cells/well in 96-well plates.[4] Allow 24h attachment.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the thiadiazole derivative.

    • Controls: Vehicle (0.1% DMSO), Positive (Doxorubicin 1 µM), Blank (Media only).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT stock to each well (final conc. 0.5 mg/mL). Incubate 3–4 hours.

  • Solubilization: Carefully aspirate media (do not disturb purple crystals). Add 100 µL DMSO.

  • Measurement: Shake plate for 10 mins. Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:



Protocol B: Sulforhodamine B (SRB) Assay

The "Gold Standard" for hydrophobic or redox-active compounds.

Principle: SRB binds stoichiometrically to protein basic amino acid residues under acidic conditions.[5] It is independent of mitochondrial respiration and unaffected by thiadiazole redox chemistry.

Step-by-Step:

  • Treatment: Treat cells as described in Protocol A.

  • Fixation (Critical): Without removing media, gently add 50 µL cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (Final TCA ~10%).

  • Incubation: Incubate at 4°C for 1 hour. (This fixes the cell monolayer).

  • Washing: Wash 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 10 mins at room temp.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 100 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake 10 mins.

  • Read: Measure absorbance at 510 nm .

Mechanistic Validation: The Apoptotic Pathway

Thiadiazoles typically induce apoptosis via the intrinsic mitochondrial pathway. Cytotoxicity data (IC50) must be validated by confirming this mechanism.

Target Pathway Visualization:

Apoptosis_Pathway Drug Thiadiazole Target Target (EGFR / DNA) Drug->Target Inhibition Mito Mitochondria (Loss of ΔΨm) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed Mechanism of Action (MOA) for 1,3,4-thiadiazole derivatives inducing intrinsic apoptosis.

Protocol: JC-1 Mitochondrial Membrane Potential Assay

  • Stain: Treat cells for 24h.[6] Add JC-1 dye (2 µM) for 30 mins.

  • Theory: Healthy mitochondria form red aggregates. Apoptotic mitochondria (depolarized) contain only green monomers.

  • Analysis: Flow cytometry or Fluorescence Microscopy.

    • Result: A decrease in the Red/Green fluorescence ratio confirms thiadiazole-mediated mitochondrial toxicity.

Comparative Data Summary
FeatureMTT AssaySRB AssayRelevance to Thiadiazoles
Target Mitochondrial DehydrogenaseTotal Cellular ProteinSRB is more stable if drug affects mitochondria directly.
Interference High (Redox active compounds)Low (Dye binding)SRB is preferred if thiadiazole reduces MTT.
Solubility Formazan requires DMSODye soluble in Tris BaseSRB avoids "double DMSO" issues.
Sensitivity HighModerate-HighBoth are suitable for IC50 determination.
References
  • Matysiak, J., et al. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI Molecules. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Stockert, J.C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link

  • Mosmann, T. (1983).[1][7] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Abcam. MTT Assay Protocol and Troubleshooting. Link

Sources

Application Note: Synthesis of Schiff Bases from (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the synthesis of Schiff bases (azomethines) derived from (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester . The 1,3,4-thiadiazole scaffold is a pharmacophore of significant interest in medicinal chemistry, known for its antimicrobial, anticancer, and anti-inflammatory properties.[1]

The specific inclusion of the methyl ester acetate side chain at the C2 position introduces a critical design element: it serves as a lipophilic handle for membrane permeability or a reactive electrophile for further derivatization (e.g., into hydrazides or amides). However, this ester group presents a synthetic challenge: hydrolytic stability . Standard Schiff base protocols often employ aqueous acids or bases which can inadvertently hydrolyze the ester to the carboxylic acid.

This protocol focuses on chemoselective condensation , ensuring the formation of the imine bond (


) while preserving the ester moiety.

Chemical Basis & Mechanism[2][3]

The Reaction

The synthesis involves the nucleophilic attack of the primary amine on the thiadiazole ring (C5-NH


) onto the carbonyl carbon of an aromatic aldehyde.

Key Structural Considerations:

  • Nucleophilicity: The amine at position 5 of the thiadiazole ring is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the heteroaromatic ring. Acid catalysis is strictly required to activate the aldehyde electrophile.

  • Ester Stability: The methyl ester at position 2 is susceptible to hydrolysis under basic conditions or strong aqueous acid. Anhydrous conditions are preferred.

Mechanism
  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Addition: The lone pair of the thiadiazole amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water, generating the imine double bond.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Starting Material (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl esterAmine Nucleophile
Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)Electrophile
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH)Proton Donor
Drying Agent Anhydrous Magnesium Sulfate (MgSO

)
Water Scavenger (Optional)
General Procedure (Step-by-Step)

Step 1: Preparation of the Amine Solution

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester in 15 mL of absolute ethanol .

  • Note: Mild heating (40°C) may be required to fully dissolve the thiadiazole derivative.

Step 2: Addition of Aldehyde

  • Add 1.0 mmol (1.0 equiv) of the appropriate aromatic aldehyde to the solution.

  • Expert Tip: If the aldehyde is liquid, add it neat. If solid, dissolve in a minimal amount of ethanol before addition.

Step 3: Catalysis

  • Add 2–3 drops of glacial acetic acid to the reaction mixture.

  • Critical Control: Do not use mineral acids (HCl, H

    
    SO
    
    
    
    ) as they may promote ester hydrolysis or salt formation of the thiadiazole nitrogen.

Step 4: Reflux

  • Equip the flask with a reflux condenser and a drying tube (CaCl

    
    ) to exclude atmospheric moisture.
    
  • Reflux the mixture at 78–80°C for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting amine spot (usually lower R

    
    ).
    

Step 5: Work-up and Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Crystallization: In many cases, the Schiff base will precipitate out as a solid upon cooling.

  • If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath for 1 hour.

  • Filter the solid using a vacuum filtration setup.

Step 6: Purification

  • Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallize from hot ethanol/DMF mixture if necessary to achieve pharmaceutical-grade purity.

Visualization of Workflow

SchiffBaseSynthesis Start Start: Dissolve (5-Amino-thiadiazol-2-yl)-ester in Absolute EtOH AddAld Add Aromatic Aldehyde (1.0 Equiv) Start->AddAld Cat Add Cat. Glacial AcOH (Protonation) AddAld->Cat Reflux Reflux 4-6 Hours (Dehydration) Cat->Reflux Check TLC Check (Hex:EtOAc 3:1) Reflux->Check Check->Reflux Incomplete Cool Cool to RT (Precipitation) Check->Cool Complete Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Final Final Product: Schiff Base Ester Filter->Final

Figure 1: Step-by-step workflow for the chemoselective synthesis of thiadiazole Schiff bases.

Characterization & Expected Data

To validate the structure, researchers should look for the following spectroscopic signatures:

TechniqueSignalInterpretation
FT-IR 1610–1640 cm

C=N stretching (Imine formation confirmation).
FT-IR 1730–1750 cm

C=O stretching (Ester carbonyl retention).
FT-IR 3100–3300 cm

Disappearance of NH

doublet.
1H NMR

8.3–8.9 ppm (s, 1H)
Azomethine proton (-N=CH-).
1H NMR

3.6–3.8 ppm (s, 3H)
Methoxy protons (-OCH

) of the ester.
1H NMR

4.1–4.3 ppm (s, 2H)
Methylene protons (-CH

-) linking ring and ester.

Applications & Significance

Medicinal Chemistry

The synthesized Schiff bases are versatile precursors. The azomethine linkage (-N=CH-) is essential for biological binding, often exhibiting:

  • Antibacterial Activity: Against S. aureus and E. coli by inhibiting cell wall synthesis.

  • Anticancer Activity: Intercalation with DNA or inhibition of topoisomerase enzymes.

Metal Coordination (Ligands)

These ligands act as bidentate (N, N) or tridentate donors (if the aldehyde has an -OH group, e.g., salicylaldehyde). The thiadiazole nitrogen and the imine nitrogen can coordinate with transition metals (Cu(II), Ni(II), Co(II)), creating complexes with enhanced biological stability and potency.

Troubleshooting & Expert Tips

  • Issue: Low Yield / No Precipitation.

    • Cause: High solubility of the product in ethanol.

    • Solution: Pour the reaction mixture onto crushed ice. The sudden change in polarity and temperature often forces the hydrophobic Schiff base to precipitate.

  • Issue: Ester Hydrolysis (Appearance of -COOH broad peak in IR).

    • Cause: Wet solvent or excessive acid catalyst.

    • Solution: Ensure ethanol is "Absolute" grade.[2][3] Use a drying tube. Reduce reflux time.

  • Issue: Steric Hindrance.

    • Cause: Aldehydes with bulky ortho-substituents (e.g., 2-nitrobenzaldehyde) react slowly.

    • Solution: Increase reflux time to 10-12 hours or switch to a higher boiling solvent like n-Propanol .

References

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol. ResearchGate.[3]

  • Yusuf, M., et al. (2013). An interactive human carbonic anhydrase-II (hCA-II) receptor--pharmacophore molecular model & anti-convulsant activity of the designed and synthesized 5-amino-1,3,4-thiadiazole-2-thiol conjugated imine derivatives. Chemical Biology & Drug Design.

  • Mishra, A., et al. (2023).[4] Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules (MDPI).

  • Sigma-Aldrich. 5-Amino-1,3,4-thiadiazole-2-thiol Product Specification.

Sources

Application Note: HPLC Purity Analysis of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and process development of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, a critical heterocyclic intermediate often used in the synthesis of cephalosporin antibiotics and other bioactive scaffolds.

Part 1: Strategic Framework & Method Development

The Analytical Challenge

The analyte, (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester (hereafter referred to as ATAM ), presents a dual analytical challenge due to its amphoteric and labile nature:

  • Basic Moiety (Amine): The 5-amino group on the 1,3,4-thiadiazole ring is weakly basic. On standard silica-based columns, free silanols can interact with this amine, leading to peak tailing and poor resolution.

  • Labile Moiety (Ester): The methyl ester at the C-2 position is susceptible to hydrolysis, converting ATAM into its corresponding acid, (5-Amino-thiadiazol-2-yl)-acetic acid. The analytical method must resolve the parent ester from this specific degradation product.

Method Design Philosophy

To address these challenges, this protocol utilizes a low-pH ion-suppression strategy :

  • pH Control (pH 2.5 - 3.0): Maintaining the mobile phase pH below the pKa of the thiadiazole amine ensures the amine is protonated (improving solubility) or suppresses silanol ionization (reducing tailing). Crucially, this pH range is stable enough to prevent on-column ester hydrolysis during the short run time.

  • Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic retention of the ester while minimizing secondary silanol interactions.

Analytical Workflow Diagram

The following decision tree illustrates the logic flow for sample preparation and analysis, ensuring data integrity.

HPLC_Workflow Start Start: Sample Receipt Solubility Solubility Check (MeOH/Water) Start->Solubility Prep Sample Preparation (1.0 mg/mL in Diluent) Solubility->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Data Data Acquisition (UV @ 275 nm) HPLC->Data Eval System Suitability? Data->Eval Result Calculate Purity & Impurities Eval->Result Pass Fail Troubleshoot: Check Column/Buffer Eval->Fail Fail Fail->HPLC Re-inject

Caption: Operational workflow for the purity analysis of ATAM, including critical decision points for system suitability.

Part 2: Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

buffer, pH adjusted to 3.0 with

Suppresses silanol activity; controls ionization of the amine.
Mobile Phase B Acetonitrile (100%)Strong eluting solvent for the hydrophobic ester.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and peak sharpness.
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection UV 275 nm

for the 2-amino-1,3,4-thiadiazole chromophore.[2]
Run Time 20 MinutesAllows elution of late-eluting dimers or non-polar impurities.
Gradient Program

The gradient is designed to retain the polar hydrolysis product (Acid) early, elute the Main Peak (Ester) mid-run, and wash off non-polar synthesis by-products.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
12.04060Linear ramp to elute ATAM
15.04060Hold to clear column
15.1955Return to initial
20.0955Re-equilibration
Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: Using high organic content in the diluent can cause "solvent effect" peak splitting for early eluting peaks. Keep the diluent aqueous-rich.

  • Standard Stock: Weigh 10.0 mg of ATAM Reference Standard into a 10 mL volumetric flask. Dissolve in 1 mL Acetonitrile, sonicate, and dilute to volume with Buffer (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (Conc: 100 µg/mL).

  • Sample Solution: Prepare duplicate samples of the test article at 100 µg/mL in Diluent.

Part 3: Validation & Quality Control

System Suitability Criteria

Before analyzing samples, the system must pass the following checks using the Working Standard:

ParameterAcceptance Criteria
Retention Time (RT) 6.0 - 8.0 min (Main Peak)
Tailing Factor (

)
NMT 1.5 (Critical for amine compounds)
Theoretical Plates (N) NLT 5000
Precision (RSD, n=5) NMT 2.0% for Area and RT
Impurity Profiling Logic

The method separates the main analyte from its likely synthetic precursors and degradation products.

  • Impurity A (Hydrolysis Product): (5-Amino-thiadiazol-2-yl)-acetic acid.

    • Behavior: More polar than ATAM.

    • Expected RT: ~2.5 - 3.5 min (elutes early).

  • Impurity B (Starting Material): Thiosemicarbazide derivatives.[3]

    • Behavior: Very polar, often elutes near void volume (

      
      ).
      
  • Analyte (ATAM): Elutes ~7.0 min.

Troubleshooting Guide (Visualized)

Troubleshooting Problem Issue Detected Tailing Peak Tailing > 1.5 Problem->Tailing Split Split Peaks Problem->Split Drift RT Drifting Problem->Drift Sol_Tailing Add 5mM TEA to Buffer OR Lower pH to 2.5 Tailing->Sol_Tailing Sol_Split Reduce Organic in Diluent (Match Initial Gradient) Split->Sol_Split Sol_Drift Equilibrate Column Longer (Check Temp Stability) Drift->Sol_Drift

Caption: Diagnostic tree for resolving common chromatographic anomalies associated with amino-thiadiazoles.

Part 4: References

  • SIELC Technologies. (2018). HPLC Separation of 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • Helix Chromatography. (2023). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Formulation of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester for Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Formulation-Data Quality Nexus

In the journey of drug discovery, a small molecule is only as good as its ability to be reliably tested.[3][4] The transition from a solid powder to a biologically active solution is a critical, yet often overlooked, step that dictates the accuracy and reproducibility of experimental outcomes. For compounds like (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, which, like many heterocyclic compounds, may possess limited aqueous solubility, a robust formulation strategy is not just recommended—it is essential.

The primary objectives of a sound formulation strategy are:

  • To achieve complete solubilization of the compound, preventing the formation of precipitates or aggregates that can cause inconsistent results.

  • To ensure the biological compatibility of the final solution, minimizing the toxicity or off-target effects of the chosen solvent.

  • To maintain the chemical stability of the compound throughout the experiment.

  • To guarantee reproducibility across different experiments and laboratories.

This document serves as a practical guide for researchers, providing both the "how" and the "why" for creating effective formulations of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester for use in a wide range of biological assays.

Pre-Formulation Analysis: Understanding Your Compound

Before any solvent is added, a foundational understanding of the compound's physicochemical properties is paramount. While detailed characterization is often performed in later stages of drug development, a preliminary assessment is crucial for assay success.

(5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

  • Molecular Formula: C₅H₇N₃O₂S

  • Appearance (predicted): Likely a crystalline solid or powder.[5][6]

  • Solubility (predicted): Based on its heterocyclic structure containing both polar (amino, ester) and non-polar (thiadiazole ring) moieties, low solubility in aqueous buffers is anticipated. Organic solvents will almost certainly be required for initial dissolution.

The first practical step is a simple solubility screen. This informs the entire formulation workflow.

Protocol 1: Preliminary Solubility Assessment
  • Objective: To empirically determine suitable solvents for creating a high-concentration stock solution.

  • Materials:

    • (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethanol (200 proof, absolute)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Cell culture medium (e.g., DMEM)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1-2 mg of the compound into four separate tubes.

    • To the first tube, add 100 µL of PBS. Vortex for 30 seconds.

    • To the second tube, add 100 µL of cell culture medium. Vortex for 30 seconds.

    • To the third tube, add 100 µL of Ethanol. Vortex for 30 seconds.

    • To the fourth tube, add 100 µL of DMSO. Vortex for 30 seconds.

    • Visually inspect each tube for complete dissolution. Note any suspended particles.

    • Interpretation: The solvent that achieves complete and clear dissolution at the highest concentration is the primary candidate for preparing the stock solution. For most novel small molecules, this will be DMSO.[7]

The Formulation Workflow: From Powder to Plate

A successful formulation is a multi-step process. The following sections detail the protocols and rationale for each stage, from creating a concentrated stock to preparing the final working dilutions for your assay.

Solvent Selection: A Decision Guided by Data and Compatibility

The choice of solvent is the single most important decision in this process. While the goal is to dissolve the compound, the solvent must not interfere with the biological system being studied.[8][9]

  • Dimethyl Sulfoxide (DMSO): The universal solvent for initial small molecule solubilization in drug discovery. Its high dissolving power is a major advantage. However, DMSO is not inert; it can have direct effects on cell viability, differentiation, and other cellular processes, typically at concentrations above 0.5%-1%.[8][10] Therefore, the final concentration in the assay must be minimized and controlled.

  • Ethanol: A viable alternative for some compounds. It is generally more volatile and can be more acutely toxic to cells than DMSO.[10]

  • Aqueous Buffers (PBS, Media): Ideal for final dilutions but rarely suitable for creating high-concentration stocks of hydrophobic compounds.

The following workflow guides the logical selection of a solvent system.

G cluster_0 Solvent Selection Workflow start Start: Weigh Compound sol_test Perform Solubility Test (Protocol 1) start->sol_test check_dmso Soluble in DMSO? sol_test->check_dmso use_dmso Select DMSO for Stock Solution check_dmso->use_dmso Yes check_etoh Soluble in Ethanol? check_dmso->check_etoh No end_point Proceed to Stock Prep use_dmso->end_point use_etoh Select Ethanol for Stock Solution check_etoh->use_etoh Yes re_evaluate Re-evaluate Compound or Consult Formulation Specialist check_etoh->re_evaluate No use_etoh->end_point

Caption: Solvent selection decision tree.

Protocol 2: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol is the cornerstone of reproducible experiments. A well-prepared, accurately concentrated master stock can be used for months if stored correctly.

Rationale: Creating a high-concentration master stock (e.g., 10 mM) allows for significant dilution into the final assay medium, ensuring the final solvent concentration remains below cytotoxic levels.[11]

Materials:

  • (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester (MW: 189.22 g/mol )

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes

  • Precision pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of compound needed. To make 1 mL of a 10 mM stock:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 189.22 g/mol × 1000 mg/g = 1.8922 mg

  • Weighing: Carefully weigh out ~1.9 mg of the compound into a sterile microcentrifuge tube. Record the exact mass. Expert Tip: It is more accurate to weigh a slightly different mass (e.g., 2.1 mg) and adjust the solvent volume accordingly than to try and hit an exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO to add.

    • Volume (µL) = [Mass (mg) / 189.22 ( g/mol )] / [10 (mmol/L)] × 1,000,000 (µL/L)

    • Example: If you weighed 2.10 mg: Volume = (2.10 / 189.22) / 0.01 × 1000 = 1109.8 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if necessary.

  • Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date. Store at -20°C or -80°C for long-term stability.

Preparing Assay-Ready Working Solutions

This is where precipitation issues are most common. Diluting a compound from 100% DMSO into an aqueous medium changes its solubility environment drastically.

The Challenge of Aqueous Dilution

When a DMSO stock is diluted into buffer or media, the DMSO concentration plummets, and the compound may crash out of solution. This precipitation can be macroscopic (visible) or microscopic (forming nano-aggregates), both of which will lead to inaccurate dosing in your assay. The key is to keep the final DMSO concentration consistent and as low as possible.

Assay TypeRecommended Max Final DMSO ConcentrationRationale
General Cell-Based Assays≤ 0.5%Most immortalized cell lines tolerate this level without significant cytotoxicity.[8][11]
Primary Cell Cultures≤ 0.1%Primary cells are more sensitive to solvent-induced stress.[11]
High-Throughput Screening (HTS)0.1% - 1.0%Must be optimized and kept consistent across all plates.
In Vivo Animal Studies< 2%Higher concentrations can cause local irritation and systemic toxicity.[11]
Protocol 3: Serial Dilution for Concentration-Response Curves

This method is standard for creating a range of concentrations for IC₅₀ determination while maintaining a constant final DMSO percentage.

Objective: To prepare a series of working solutions from a 10 mM master stock for a cell-based assay where the highest desired final concentration is 10 µM and the final DMSO concentration must be 0.1%.

Procedure:

  • Intermediate Dilution: First, prepare an intermediate stock that is 100x the highest final concentration.

    • Dilute the 10 mM master stock 1:10 in 100% DMSO to create a 1 mM (1000 µM) intermediate stock.

  • Serial Dilution in DMSO: Perform serial dilutions in 100% DMSO.

    • Label 7 tubes (2 through 8). Add 50 µL of 100% DMSO to each.

    • In tube 1, place 100 µL of the 1 mM intermediate stock.

    • Transfer 50 µL from tube 1 to tube 2. Mix well. This is now 500 µM.

    • Transfer 50 µL from tube 2 to tube 3. Mix well. This is now 250 µM.

    • Continue this 1:2 serial dilution down to the desired lowest concentration.

  • Final Dilution into Assay Medium: Add the DMSO dilutions to the final assay medium.

    • To get a final concentration of 0.1% DMSO, you will perform a 1:1000 final dilution. For example, add 2 µL of each DMSO dilution to 1998 µL of cell culture medium.

    • Alternatively, if adding directly to cells in a 96-well plate containing 100 µL of medium, you would need to prepare 100x stocks and add 1 µL. The math must be adjusted for your specific assay volume.

  • Vehicle Control: The most critical control is the vehicle control. Prepare a sample containing the exact same final concentration of DMSO (e.g., 0.1%) but no compound. This allows you to subtract any effect of the solvent itself.[12]

Quality Control and Validation: Trusting Your Formulation

A protocol is only trustworthy if it is self-validating. The following steps ensure your formulation is performing as expected.

  • Visual Inspection: Always visually inspect your final working solutions before adding them to your assay. Look for any cloudiness, schlieren lines, or visible precipitate. Use a light source and a dark background to aid inspection.

  • The Vehicle Control Imperative: As mentioned, every plate of every experiment must contain a vehicle control. If the vehicle control shows a biological effect compared to the untreated control, your results with the compound are uninterpretable. The DMSO concentration may be too high for your specific cell type.

  • Assessing Stability in Assay Media: A compound may be stable in DMSO at -80°C but degrade rapidly in aqueous media at 37°C. A simple stability check is prudent.

    • Prepare your highest concentration working solution in assay media.

    • Incubate it under assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment (e.g., 24 hours).

    • At the end of the incubation, test this "aged" solution in your assay alongside a freshly prepared solution. If the activity is significantly lower, the compound is likely unstable in the assay medium. This is a critical finding that impacts data interpretation.[13][14][15]

G cluster_0 Self-Validating Experimental Design untreated Untreated Cells (Baseline Response) vehicle Vehicle Control (e.g., 0.1% DMSO in Media) untreated->vehicle Compare to assess solvent effect positive_control Positive Control (Known Activator/Inhibitor) untreated->positive_control Compare to validate assay performance compound Test Compound (Prepared in 0.1% DMSO) vehicle->compound Compare to assess compound-specific effect

Caption: Logical relationships in a well-controlled experiment.

Conclusion

The successful formulation of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester for biological assays is a systematic process rooted in an understanding of solubility, solvent compatibility, and rigorous quality control. By following the principles and protocols outlined in this guide—from preliminary solubility testing to the diligent use of vehicle controls—researchers can mitigate common sources of error such as compound precipitation and solvent-induced artifacts. This structured approach is fundamental to generating high-quality, reproducible data and confidently assessing the true biological potential of this promising small molecule.

References

  • Vertex AI Search. (2025). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Retrieved February 3, 2026.
  • Caming Pharmaceutical Ltd. (n.d.). 5-Amino-1,2,3-thiadiazole CAS 4100-41-8. Retrieved February 3, 2026, from [Link]

  • Watsonnoke Scientific Limited. (n.d.). 5-Amino-1,2,3-thiadiazole CAS 4100-41-8. Retrieved February 3, 2026, from [Link]

  • Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2014). 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters as intermediates for the synthesis of new bisheterocyclic compounds. Retrieved February 3, 2026, from [Link]

  • Al-Jibouri, M. N. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 64(10), 5585-5592.
  • National Institutes of Health (NIH). (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Hindawi. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of α‐[5‐(5‐amino‐1,3,4‐thiadiazol‐2‐yl)‐2‐imidazolylthio]acetic acids. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved February 3, 2026, from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved February 3, 2026, from [Link]

  • MDPI. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved February 3, 2026, from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved February 3, 2026, from [Link]

  • Holmskov, U., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 735-741.
  • Pfanstiel. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Retrieved February 3, 2026, from [Link]

  • Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. Retrieved February 3, 2026, from [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). How to achieve a final concentration of 0.1% DMSO for MTT Assay? Retrieved February 3, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Technology. (2020). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved February 3, 2026, from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester and similar thiadiazole derivatives. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during bioassay development. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental principles behind the solubility issues commonly observed with heterocyclic compounds like (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester.

Q1: Why does my (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer?

A: This is a classic case of solvent-shifting precipitation, a frequent challenge in drug discovery. Thiadiazole derivatives are often lipophilic (fat-loving) and, as a result, exhibit poor solubility in aqueous (water-based) media.[1][2]

Here's the underlying mechanism:

  • Primary Dissolution: You correctly dissolve your compound in a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). In this environment, the DMSO molecules effectively surround the compound, keeping it in solution.

  • Solvent Shift: When you introduce this concentrated DMSO stock into a large volume of aqueous buffer, the DMSO rapidly disperses and interacts with the water molecules.[3] This leaves your compound molecules exposed to an environment (water) in which they are not soluble.

  • Precipitation: Unable to remain dissolved in the now predominantly aqueous environment, the compound molecules aggregate and fall out of solution, forming a visible precipitate.[4] This significantly lowers the actual concentration of the compound available to interact with your biological target.

Q2: What are the experimental consequences of compound precipitation?

  • Inaccurate Potency Measurement: The actual concentration of the dissolved, active compound in your assay is much lower than the nominal concentration you calculated. This can lead to a gross underestimation of potency (e.g., an artificially high IC50 or EC50 value).

  • False Negatives: A promising compound may appear inactive simply because it was not sufficiently dissolved to elicit a biological response.[5]

  • Poor Reproducibility: The extent of precipitation can vary between experiments depending on minor variations in temperature, mixing speed, and dilution technique, leading to high data variability.

  • Assay Artifacts: Compound aggregates or nanoparticles can sometimes interfere with assay detection systems (e.g., light scattering in absorbance assays, fluorescence quenching) or cause non-specific cytotoxicity, leading to false positives.

Q3: Are there any specific chemical properties of my compound that I should consider?

A: Yes. The structure of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester contains a 5-amino group on the thiadiazole ring. The basicity of this amine means its protonation state is pH-dependent. While the methyl ester group is neutral, the amino group could potentially be protonated under acidic conditions (lower pH), which would increase its polarity and may enhance aqueous solubility. This provides a potential avenue for solubility modulation, provided your biological assay is tolerant to pH changes.

Part 2: Troubleshooting Guide - Protocols for Solubility Enhancement

This section provides a tiered approach to systematically address and resolve solubility issues, from basic procedural optimizations to more advanced formulation strategies.

Tier 1: Initial Dissolution and Dilution Optimization

Before exploring complex formulations, it's crucial to ensure your basic stock preparation and dilution techniques are optimized.

Problem: The compound is difficult to dissolve even in 100% DMSO, or it precipitates immediately upon the first dilution step.

Protocol 1: Preparing a High-Concentration Stock Solution

Causality: Ensuring complete initial dissolution in the stock solvent is the foundation for any successful experiment. Physical energy can help overcome the activation energy barrier for dissolution.

  • Weighing: Accurately weigh the required amount of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach your target stock concentration (e.g., 10-50 mM).

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.[6]

  • Sonication (If Necessary): If solid particles persist, place the sealed tube in a bath sonicator for 5-10 minutes.[6] Sonication uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.

  • Gentle Warming (Use with Caution): As a last resort, you may warm the solution in a 37°C water bath for a few minutes.[6] Caution: Be aware that heat can degrade some compounds. Always check for compound stability information if available.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation over time.[7]

Protocol 2: Optimized Serial Dilution into Aqueous Buffer

Causality: Rapid, large-volume dilutions cause a sudden and dramatic change in the solvent environment, shocking the compound out of solution. A gradual, stepwise dilution allows for a more controlled transition.

The diagram below illustrates a workflow for minimizing precipitation during dilution.

G cluster_0 Step 1: Prepare DMSO Stock cluster_2 Step 3: Final Dilution in Assay Buffer cluster_3 Result A 10 mM Stock in 100% DMSO B Create 1 mM Intermediate in 100% DMSO A->B 1:10 dilution in DMSO C OR Create 1 mM Intermediate in Assay Buffer + 10% DMSO A->C 1:10 dilution in buffer D Add small volume of intermediate stock to final assay volume. Ensure vigorous mixing. B->D e.g., 1 µL into 99 µL buffer C->D e.g., 1 µL into 99 µL buffer E Target Concentration (e.g., 10 µM) in Assay Buffer with Final DMSO <= 0.5% D->E

Caption: Workflow for optimized serial dilution.

Key Best Practices:

  • Intermediate Steps: Avoid diluting a high-concentration stock (e.g., >10 mM) directly into the final aqueous buffer. Perform one or more intermediate dilutions in 100% DMSO first.[4]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.5%, as higher concentrations can be cytotoxic or affect biological activity.[8]

  • Mixing: When performing the final dilution, add the small volume of your compound stock to the larger volume of assay buffer while vortexing or stirring to ensure rapid dispersion.

Tier 2: Formulation-Based Solubility Enhancement

If optimized dilution is insufficient, modifying the formulation with solubilizing excipients is the next logical step.

Strategy 1: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, can reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[9][10]

Commonly used co-solvents in bioassays include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[11] These can be used to prepare the stock solution, often in combination with DMSO.

Co-SolventTypical Final Assay Conc.AdvantagesDisadvantages & Considerations
DMSO < 0.5% - 1%Excellent solubilizing power for many compounds.Can be cytotoxic at >1%.[8] May interfere with some enzyme activities.
Ethanol < 1%Volatile, good solubilizer for moderately nonpolar compounds.Higher cytotoxicity than DMSO for many cell lines.
PEG 400 < 2%Low toxicity, good for parenteral formulations.More viscous. May not be as strong a solvent as DMSO.
DMF < 0.1%Very strong solvent.Higher toxicity profile; use with caution and only when necessary.

Strategy 2: Cyclodextrin-Mediated Solubilization

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex".[13][14] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility and stability in solution.[15][16]

Protocol 3: Preparing a Cyclodextrin Inclusion Complex

This protocol uses 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.

G A Step 1: Prepare HP-β-CD Solution (e.g., 20% w/v in water or buffer) C Step 3: Form the Complex Add DMSO stock slowly to the HP-β-CD solution while vortexing. A->C B Step 2: Prepare Compound Stock (e.g., 20x final conc. in DMSO) B->C D Step 4: Equilibrate Incubate mixture (e.g., 1-2 hr at RT or 37°C) with continuous shaking. C->D E Step 5: Final Dilution Use the clear, complexed stock for dilution into the final assay. D->E G Start Start: Compound Precipitates in Bioassay Q1 Is the 100% DMSO stock fully dissolved? Start->Q1 A1 Optimize initial dissolution: - Vortex - Sonicate - Gentle Warming Q1->A1 No Q2 Are you using an optimized dilution protocol? Q1->Q2 Yes A1->Q2 A2 Implement serial dilution: - Use intermediate steps - Mix vigorously on final addition Q2->A2 No Q3 Is precipitation still observed at the target concentration? Q2->Q3 Yes A2->Q3 A3 Try a Co-Solvent System (e.g., DMSO/PEG 400) Q3->A3 Yes End_Success Success: Compound is Soluble Proceed with Bioassay Q3->End_Success No Q4 Is the assay compatible with co-solvents and is solubility adequate? A3->Q4 A4 Use Cyclodextrin Formulation (e.g., HP-β-CD) Q4->A4 No Q4->End_Success Yes End_Reassess Re-evaluate Assay Parameters or Compound Concentration A4->End_Reassess

Caption: Troubleshooting decision tree for solubility issues.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, ensuring the generation of high-quality, reliable data in their biological assays.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. [Link]

  • ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

  • ResearchGate. (n.d.). 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters as intermediates for the synthesis of new bisheterocyclic compounds. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • PermeGear. (n.d.). Impact of biorelevant media on pharmacologically important properties of potential neuroprotectors based on 1,2,4-thiadiazole. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • MDPI. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (2021). Biological activity of oxadiazole and thiadiazole derivatives. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Impactfactor.org. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • ChemBK. (2024). Methyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate. [Link]

  • Hindawi. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. [Link]

Sources

Preventing degradation of thiadiazole compounds during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiadiazole Stability & Handling From the Desk of Dr. Aris Thorne, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for sulfur-nitrogen heterocycles. If you are working with thiadiazoles, you are likely navigating a stability paradox. The 1,3,4-thiadiazole scaffold is a robust "workhorse" in medicinal chemistry (often used as a bioisostere for pyridine), exhibiting high aromaticity and metabolic stability. Conversely, its isomer, 1,2,3-thiadiazole , is thermodynamically precarious—prone to extruding nitrogen gas (


) to form highly reactive intermediates.[1]

This guide moves beyond generic "store at -20°C" advice. We will dissect the chemical causality of degradation so you can design self-validating storage protocols.

Module 1: The Stability Profile (The "Why")

To prevent degradation, you must first identify which isomer you possess.[1] The degradation pathways are isomer-specific.[1]

The Thermal Risk: 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring is a "masked" diazo compound.[1] Under thermal stress or UV irradiation, the ring undergoes a Wolff-like rearrangement.[1] It extrudes molecular nitrogen (


), generating a highly reactive thioketene  or thiirene  intermediate.[1][2] This is irreversible and can lead to polymerization or reaction with nucleophilic solvents.[1]

Key Indicator: Pressure buildup in storage vials (due to


 release).
The Hydrolytic Risk: 1,3,4-Thiadiazoles

While thermally stable, the 1,3,4-isomer is electron-deficient.[1] In the presence of strong bases (pH > 9) or nucleophiles, the ring is susceptible to nucleophilic attack at the C2/C5 positions, leading to ring cleavage or hydrazide formation.

Key Indicator: Appearance of "M+18" (water addition) or ring-opened fragments in LC-MS.[1]

The Oxidative Risk (Universal)

The sulfur atom in all thiadiazoles is prone to oxidation to sulfoxides (S-oxide) or sulfones, particularly in solution (e.g., DMSO) over long periods.[1]

Key Indicator: "M+16" or "M+32" peaks in mass spectrometry.[1]

Visualization: 1,2,3-Thiadiazole Decomposition Pathway

The following diagram illustrates the critical failure mode for 1,2,3-thiadiazoles: the extrusion of nitrogen and subsequent rearrangement.

Thiadiazole_Decomp Fig 1. Thermal Decomposition Mechanism of 1,2,3-Thiadiazole Start 1,2,3-Thiadiazole (Parent) Trigger Trigger: Heat (>140°C) or UV Start->Trigger Energy Input Inter Radical/Carbene Intermediate Trigger->Inter Ring Cleavage Gas N2 Gas (Pressure Buildup) Inter->Gas Extrusion End1 Thioketene (Reactive Electrophile) Inter->End1 Wolff Rearrangement End2 Polymerization (Tarry Residue) End1->End2 Dimerization

Caption: Mechanism showing the irreversible extrusion of nitrogen gas from 1,2,3-thiadiazoles, leading to reactive thioketenes.

Module 2: Validated Storage Protocol (SOP)

Do not treat all thiadiazoles equally.[1] Use this decision matrix to determine the rigor of your storage conditions.

Table 1: Storage Condition Matrix
Compound ClassPhysical StateTempAtmosphereContainerMax Shelf Life
1,3,4-Thiadiazole Solid (Lyophilized)4°CDesiccated AirAmber Glass2 Years
1,3,4-Thiadiazole Solution (DMSO)-20°CArgon/NitrogenPolypropylene6 Months
1,2,3-Thiadiazole Solid (Lyophilized)-20°CArgon Essential Amber Glass1 Year
1,2,3-Thiadiazole Solution-80°C Argon EssentialGlass Vial< 1 Month
Step-by-Step Workflow
  • Lyophilization (Critical): Remove all traces of water.[1] Hydrolysis is the primary enemy of the 1,3,4-isomer.

  • Inert Purge: For 1,2,3-isomers, purge the headspace with Argon.[1] Nitrogen gas is acceptable, but Argon is heavier than air and provides a better "blanket."[1]

  • Solvent Selection:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1]

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they can act as nucleophiles if the ring is activated.[1]

  • Thaw Cycles: Limit freeze-thaw cycles to <5. Repeated condensation introduces water, accelerating hydrolysis.[1]

Storage_Workflow Fig 2. Decision Tree for Thiadiazole Storage Synthesized Synthesized Thiadiazole Check Isomer Check: 1,2,3 or 1,3,4? Synthesized->Check PathA 1,3,4-Isomer Check->PathA Stable PathB 1,2,3-Isomer Check->PathB Labile Dry Lyophilize to Dryness PathA->Dry StoreA Store at 4°C (Desiccator) Dry->StoreA Purge Purge Headspace (Argon) Dry->Purge PathB->Dry StoreB Store at -20°C or -80°C (Light Protected) Purge->StoreB

Caption: Workflow distinguishing the rigorous inert gas requirements for 1,2,3-thiadiazoles versus standard desiccation for 1,3,4-isomers.

Module 3: Troubleshooting & FAQs

Q1: My 1,2,3-thiadiazole vial "popped" when I opened it. What happened? A: You likely experienced nitrogen extrusion .[1] If the compound was stored at room temperature or exposed to light, the ring decomposed, releasing


 gas.
  • Action: Check purity immediately.[1] The remaining solid is likely a mixture of thioketene dimers or polymerization products. Discard if purity is <90%.

  • Prevention:[1] Store strictly at -20°C or lower and wrap vials in foil to prevent photolysis [1, 2].[1]

Q2: I see an M+16 peak in my LC-MS after storing in DMSO. Is my compound ruined? A: This indicates S-oxidation (formation of a sulfoxide).[1] DMSO acts as a mild oxidant over time, especially if the sample was exposed to air.

  • Action: If the sulfoxide % is low (<5%), you may be able to repurify. However, biological activity often differs significantly between the sulfide and sulfoxide forms.

  • Prevention:[1] Use anhydrous DMSO and store under Argon.[1] For highly sensitive libraries, store as dry powder and reconstitute only immediately before use [3].[1]

Q3: Can I use basic buffers (pH > 8) for my assay? A: Proceed with caution.

  • 1,3,4-Thiadiazoles:[1][3][4][5][6][7][8][9][10] Generally stable up to pH 9, but strong bases (e.g., NaOH) can trigger ring cleavage.[1]

  • 1,2,3-Thiadiazoles:[1][3][5][6][11] Avoid bases.[1] Base-catalyzed abstraction of the C5 proton can trigger ring opening to form diazo-thiolates, which are highly reactive [1].[1]

  • Recommendation: Keep assay buffers near physiological pH (7.4).[1] If basic conditions are required, perform a stability test (0h vs 24h LC-MS) in the buffer first.

Q4: My compound has low solubility. Can I heat it to dissolve? A:

  • 1,3,4-Isomers: Yes, mild heating (40-50°C) is generally safe.[1]

  • 1,2,3-Isomers:NO. Heating accelerates the Wolff rearrangement and nitrogen loss. Use sonication or a co-solvent (e.g., PEG-400) instead of heat [2].[1]

References

  • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Springer.[1] [1]

  • BenchChem Technical Review. (2024). Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring.

  • Mathew, V., et al. (2007).[1] 1,3,4-Thiadiazole: A Potent Scaffold for Pharmacological Activities. Bioorganic & Medicinal Chemistry. [1][12][13]

  • Hu, Y., et al. (2014).[1] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews.

Sources

Technical Support Center: Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Acetic Acid Esters

[1]

Executive Summary & Reaction Context

The synthesis of ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate is a critical intermediate step in the manufacturing of cephalosporin antibiotics (e.g., Cefazolin).[1] The most robust industrial route involves the cyclization of thiosemicarbazide with ethyl cyanoacetate (or its imidate salt).[1]

While deceptively simple, this reaction is a "bifurcation minefield." The reactants possess multiple nucleophilic and electrophilic sites, leading to competition between the desired Pinner-type cyclization and thermodynamically favorable but chemically useless side pathways.[1]

The "Happy Path" (Desired Mechanism)

The reaction relies on the acid-catalyzed addition of the thiosemicarbazide hydrazine group to the nitrile of the cyanoacetate (often via an imidate intermediate), followed by sulfur nucleophilic attack to close the ring.[1]

ReactionPathwayReactantsThiosemicarbazide+Ethyl CyanoacetateImidateImidate Intermediate(Pinner Salt)Reactants->Imidate HCl/EtOH(Acid Catalysis)HydrazideIMPURITY B:Cyanoacetyl HydrazideReactants->Hydrazide Ester Attack(Basic pH)OligomerIMPURITY D:Poly(ethyl cyanoacetate)Reactants->Oligomer Base CatalysisThiadiazoleTARGET:5-Amino-1,3,4-Thiadiazole-2-AcetateImidate->Thiadiazole Cyclization(-NH3)DecarboxIMPURITY C:2-Amino-5-Methyl-1,3,4-ThiadiazoleThiadiazole->Decarbox Hydrolysis +Thermal StressTriazoleIMPURITY A:1,2,4-Triazole Derivative(Regioisomer)Hydrazide->Triazole Wrong Cyclization

Figure 1: Reaction bifurcation map showing the desired Pinner pathway versus critical failure modes.

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users in the field.

Issue 1: "My product has the correct mass but the wrong melting point and NMR."

Diagnosis: Regioselective Failure (Formation of 1,2,4-Triazoles).[1] Technical Explanation: Thiosemicarbazide has two primary nucleophilic sites: the hydrazine (

1


1
  • Desired Route: Hydrazine attacks Nitrile

    
     Sulfur attacks intermediate 
    
    
    Thiadiazole .[1]
  • Failure Mode: Hydrazine attacks Ester

    
     Formation of hydrazide 
    
    
    Nitrogen attacks Nitrile
    
    
    1,2,4-Triazole-3-thione .[1]

Corrective Action:

  • Check pH: This side reaction is favored under neutral to basic conditions.[1] Ensure the reaction is strictly acidic (using Methanesulfonic acid or HCl) to activate the nitrile (via protonation) and deactivate the hydrazine's attack on the ester.[1]

  • Temperature Control: Ester aminolysis (side reaction) usually requires higher activation energy than imidate formation.[1] Lower your initial addition temperature to <10°C.[1]

Issue 2: "I see vigorous gas evolution during drying, and yield is plummeting."

Diagnosis: Hydrolysis-Driven Decarboxylation.[1] Technical Explanation: The target molecule contains a heteroaryl-acetic acid ester moiety.[1] If residual acid and moisture are present during workup, the ester hydrolyzes to the free acid: 2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid .[1] Unlike typical carboxylic acids, this specific acid is electronically unstable.[1] The electron-deficient thiadiazole ring stabilizes the carbanion formed upon loss of

2-amino-5-methyl-1,3,4-thiadiazole1

Corrective Action:

  • Neutralization: Ensure the crude wet cake is neutralized (pH 6-7) before drying.[1] Do not dry acidic cakes.

  • Drying Conditions: Switch to vacuum drying at

    
    . Avoid convection ovens 
    
    
    .
Issue 3: "The reaction mixture turned into a solid white block/gel."

Diagnosis: Polymerization of Ethyl Cyanoacetate.[1] Technical Explanation: Ethyl cyanoacetate contains an "active methylene" group (

11

Corrective Action:

  • Order of Addition: Never add the catalyst to the mixture of reactants. Add the ethyl cyanoacetate slowly to the acidified thiosemicarbazide solution.

  • Stoichiometry: Ensure thiosemicarbazide is not in large excess during the initial mixing phase.

Impurity Profile & Specifications

Use this table to identify peaks in your HPLC/UPLC traces.

Impurity NameRelative Retention Time (RRT)*OriginControl Strategy
Hydrazodicarbonamide 0.35Decomposition of ThiosemicarbazideUse fresh reactants; avoid prolonged reflux.
2-Amino-5-methyl-1,3,4-thiadiazole 0.85Decarboxylation of targetControl drying temp; prevent ester hydrolysis.[1]
Ethyl Cyanoacetylhydrazide 1.15Ester attack (Regio-impurity)Maintain acidic pH; low temp addition.[1]
Bis-thiadiazole oligomers 1.40Radical coupling (rare)Exclude light/O2; use antioxidant if necessary.[1]

*RRT values are approximate based on C18 Reverse Phase, Water/ACN gradient with 0.1% TFA.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)acetate via Methanesulfonic Acid (MSA) Catalysis.

Rationale: MSA is preferred over HCl (gas) for easier handling and over Polyphosphoric Acid (PPA) for easier workup (less viscous).[1]

Step-by-Step Methodology:
  • Preparation of Catalyst Solution:

    • In a chemically resistant reactor, charge Methanesulfonic acid (2.0 equiv) and Toluene (5 volumes).

    • Cool the mixture to 0–5°C . Critical: Exotherm control.

  • Reactant Addition:

    • Add Thiosemicarbazide (1.0 equiv) to the reactor.[1] Stir for 15 minutes to form the salt suspension.

    • Why? Protonating the hydrazine group protects it from attacking the ester of the next reagent.[1]

  • Cyclization Initiation:

    • Add Ethyl Cyanoacetate (1.05 equiv) dropwise over 30 minutes, maintaining internal temperature <10°C .

    • After addition, warm slowly to 80°C and hold for 4–6 hours.

    • Monitoring: Check HPLC for consumption of Thiosemicarbazide (<1.0%).[1]

  • Workup (The "Decarboxylation Danger Zone"):

    • Cool to 20°C .

    • Slowly add 20% NaOH or Ammonia to adjust pH to 7.0–7.5 .[1] Do not overshoot to pH >9 or ester hydrolysis will occur.

    • The product will precipitate.[1][2][3][4] Stir for 1 hour at 0–5°C to maximize yield.

  • Isolation:

    • Filter the solids.[1][3] Wash with cold water (2x) and cold isopropanol (1x).[1]

    • Drying: Vacuum oven at 40°C max.

References

  • Hu, Y., et al. (2021).[1] "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." National Institutes of Health (PMC).[1]

  • Drapak, I. V., et al. (2025).[1][4] "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." ResearchGate.[1][4]

  • Metwally, M. A., et al. (2011).[1] "Thiosemicarbazides: Synthesis and reactions." Journal of Sulfur Chemistry. [1][5]

  • Patent CN102344436A. "Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole."[1] Google Patents.[1]

Improving the efficiency of the cyclization step in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Thiadiazole Cyclization Efficiency

Executive Summary

The thiadiazole scaffold is a cornerstone of medicinal chemistry, acting as a bioisostere for pyrimidines and enhancing membrane permeability due to its mesoionic character.[1][2][3] However, the critical cyclization step is often the bottleneck, plagued by low yields, "sticky" byproducts, and harsh conditions.[1] This guide moves beyond standard textbook procedures to address the specific failure points in the cyclization of 1,3,4-, 1,2,4-, and 1,2,3-thiadiazole isomers.

Module 1: 1,3,4-Thiadiazoles (The Workhorse)

The most common isomer, typically synthesized via the cyclization of hydrazides or hydrazones.

The Core Problem: Dehydration vs. Oxidation

Classically, researchers use harsh dehydrating agents (POCl₃, H₂SO₄) to cyclize diacylhydrazines.[1] This often leads to decomposition of sensitive substrates.[1][4] The modern, high-efficiency alternative is Oxidative Cyclization of hydrazones.[1][4]

Mechanism of Action: Iodine-Mediated Oxidative Cyclization

Understanding the mechanism is key to troubleshooting.[1][4] The reaction proceeds via an iminium intermediate.[1][4] If the sulfur nucleophile is not sufficiently active, oxygen competes, leading to the unwanted oxadiazole.[1]

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization (Critical Path) Hydrazone Acylhydrazone (Substrate) Iminium Iminium Intermediate Hydrazone->Iminium + I2 / Base Thiadiazole 1,3,4-Thiadiazole (Product) Iminium->Thiadiazole S-Attack (Fast) Oxadiazole 1,3,4-Oxadiazole (Byproduct) Iminium->Oxadiazole O-Attack (Slow)

Figure 1: Mechanistic pathway of Iodine-mediated oxidative cyclization.[4] The competition between S-attack and O-attack determines purity.[4]

Troubleshooting Guide: 1,3,4-Thiadiazoles

Q: Why is my yield low (<40%) despite full consumption of starting material? A: You likely formed the 1,3,4-oxadiazole byproduct.[4]

  • Diagnosis: Check your NMR.[1][4][5] Oxadiazole protons often shift slightly upfield compared to thiadiazoles.[1][4]

  • Root Cause: The sulfur atom was not nucleophilic enough, or oxygen competed during the cyclization.[1][4]

  • Solution: Switch to Lawesson’s Reagent in THF or Toluene.[1][4] It acts as both a thionating agent and a dehydrating agent, forcing the S-cyclization pathway and suppressing the oxadiazole byproduct [1].[1][4]

Q: The reaction mixture turns into a black tar/gunk upon adding POCl₃. A: POCl₃ is too harsh for your substrate, likely polymerizing electron-rich functional groups.[1][4]

  • Solution: Use T3P (Propylphosphonic anhydride) as a milder coupling/cyclizing agent.[1][4] It operates at lower temperatures and allows for simple aqueous workups, avoiding the "tar" associated with phosphate esters [2].[1][4]

Module 2: 1,2,4-Thiadiazoles (The Oxidative Route)

Synthesized via oxidative dimerization of thioamides.[6]

Key Protocol: Oxidative Dimerization

This reaction involves the formation of an S–N bond between two thioamide units.[1][4] The major challenge here is over-oxidation and regioselectivity (if coupling two different thioamides).[1][4]

Q: I am getting a mixture of products including the amide (hydrolysis). A: Your oxidant is likely too strong or wet.[1]

  • Solution: Use DMSO/I₂ or Hypervalent Iodine (IBX) instead of H₂O₂.[1][4] Hydrogen peroxide often hydrolyzes the thioamide to the amide (C=S

    
     C=O) before cyclization can occur.[1][4] Ensure your solvent is dry [3].[1][4]
    

Q: How do I safely scale up? The reagents are often corrosive. A: Continuous Flow Chemistry is the gold standard here.[1][4]

  • Protocol: Use a microreactor setup. Pump the thioamide solution and the oxidant (e.g., Trichloromethanesulfenyl chloride or sulfuryl chloride) into a T-mixer.[1][4] This manages the exotherm and contains the corrosive intermediates (like sulfenyl chlorides) within the tubing, quenching them immediately post-reaction.[1][4] This has been proven to safely yield gram-scale quantities of 5-chloro-1,2,4-thiadiazoles [4].[4][7]

Module 3: 1,2,3-Thiadiazoles (The Hurd-Mori Challenge)

Synthesized via the Hurd-Mori reaction (Hydrazone + Thionyl Chloride).[4][8]

Q: My reaction stalls or gives a complex mixture. A: The N-protecting group on your hydrazone is critical.[1][4][8]

  • Insight: Electron-withdrawing groups (like tosyl or carbamates) on the hydrazone nitrogen generally improve yields by preventing side reactions.[1][4] Electron-donating groups can lead to decomposition [5].[4]

Q: Is there a metal-free, less toxic alternative to the Hurd-Mori reaction? A: Yes.[4] Use the TBAI/Sulfur method.[1][4][8]

  • Protocol: React N-tosylhydrazones with elemental sulfur (S₈) using TBAI (Tetrabutylammonium iodide) as a catalyst. This avoids thionyl chloride entirely and proceeds via a radical pathway to form the 1,2,3-thiadiazole ring in high yields [6].

Summary of Optimization Strategies

IssueIsomerTraditional MethodOptimized/Modern MethodWhy?
Oxadiazole Byproduct 1,3,4POCl₃ DehydrationLawesson’s Reagent or I₂/K₂CO₃ Forces S-selectivity; milder conditions.[4]
Tar/Polymerization 1,3,4POCl₃ / H₂SO₄T3P (Propylphosphonic Anhydride) Non-corrosive, easy workup, no charring.[1]
Low Yield / Hydrolysis 1,2,4H₂O₂ OxidationDMSO/I₂ or IBX Prevents hydrolysis of thioamide to amide.[1]
Safety / Scale-up 1,2,4Batch Sulfenyl ChlorideContinuous Flow Reactor Manages exotherms and toxic intermediates.[4]
Toxic Reagents 1,2,3Thionyl Chloride (Hurd-Mori)TBAI / Elemental Sulfur Metal-free, avoids SOCl₂ handling.[4]

Troubleshooting Decision Tree

Troubleshooting Start START: Reaction Failed/Low Yield Isomer Which Isomer? Start->Isomer Iso134 1,3,4-Thiadiazole Isomer->Iso134 Iso124 1,2,4-Thiadiazole Isomer->Iso124 CheckByproduct Check Byproduct (NMR) Iso134->CheckByproduct Oxadiazole Oxadiazole Present? CheckByproduct->Oxadiazole YesOxa YES: O-attack competed Oxadiazole->YesOxa Switch to Lawesson's Reagent NoOxa NO: Tar/Decomposition Oxadiazole->NoOxa Switch to T3P (Milder) SolLawesson Protocol: Lawesson's Reagent (Forces S-Cyclization) YesOxa->SolLawesson Switch to Lawesson's Reagent SolT3P Protocol: T3P Coupling (Prevents Charring) NoOxa->SolT3P Switch to T3P (Milder) CheckAmide Amide (Hydrolysis) Present? Iso124->CheckAmide YesAmide YES: Oxidant too wet/strong CheckAmide->YesAmide Switch to DMSO/I2 (Dry) SolDMSO Protocol: DMSO/I2 Oxidation YesAmide->SolDMSO Switch to DMSO/I2 (Dry)

Figure 2: Decision tree for diagnosing and solving common cyclization failures.

References

  • Synthesis of 1,3,4-thiadiazoles using Lawesson's Reagent: Title: A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions.[4][9] Source: Royal Society of Chemistry (RSC) Advances, 2024.[1][4][10] URL:[Link]

  • T3P as a mild coupling agent: Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles.[1][4] Source: Organic Process Research & Development.[1][4] URL:[Link] (General reference for T3P utility in heterocycles).[1][4]

  • Oxidative Dimerization Issues (Hydrolysis): Title: Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling.[4] Source: Journal of the American Chemical Society (JACS).[1][4] URL:[Link][4]

  • Flow Chemistry for 1,2,4-Thiadiazoles: Title: A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Source: Bioorganic & Medicinal Chemistry (via PubMed).[1][4] URL:[Link][4]

  • Hurd-Mori Optimization (N-Protecting Groups): Title: Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction.[4] Investigating the Effect of the N‑Protecting Group. Source: Molecules (via PMC).[1][4] URL:[Link]

  • Metal-Free 1,2,3-Thiadiazole Synthesis (TBAI/Sulfur): Title: Synthesis of 1,2,3-thiadiazoles via TBAI-catalyzed reaction. Source: Organic Chemistry Portal (Abstracting J. Org.[1][4] Chem. 2016).[1][4][9] URL:[Link]

Sources

Technical Support Center: Synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for the scale-up and synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester (CAS: 181370-69-4).

Executive Summary & Reaction Logic

The synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester is a critical intermediate step in the production of cephalosporin antibiotics and other bioactive heterocycles. While small-scale preparations are straightforward, scaling this reaction to kilogram quantities introduces significant thermodynamic and kinetic challenges.

The Synthetic Route

The most robust and atom-economical route for scale-up involves the condensation of Methyl Cyanoacetate with Thiosemicarbazide in an acidic medium (typically Trifluoroacetic acid, TFA). This route is preferred over the diester (dimethyl malonate) route due to higher regioselectivity and simplified purification.

Mechanism:

  • Pinner-like Addition: Acid-catalyzed nucleophilic attack of the thiosemicarbazide hydrazine nitrogen on the nitrile carbon of methyl cyanoacetate.

  • Cyclodehydration: Intramolecular attack of the sulfur atom on the formed amidine intermediate, followed by loss of ammonia/ammonium to form the aromatic thiadiazole ring.

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical process parameters (CPPs) at each stage.

G Start Raw Materials: Methyl Cyanoacetate Thiosemicarbazide Mix Acidic Condensation (TFA, 60-80°C) *Exothermic* Start->Mix Controlled Addition Inter Intermediate: Amidine Complex Mix->Inter Pinner Reaction Cyclo Cyclodehydration (- NH3) Inter->Cyclo Heat Quench Quench & Neutralization (pH 7.0-7.5) *Hydrolysis Risk* Cyclo->Quench Cooling Product Target: Methyl (5-amino-thiadiazol-2-yl)acetate Quench->Product Filtration & Drying

Caption: Process flow diagram highlighting critical control points (Red/Yellow nodes) where yield loss or impurity formation is most likely.

Optimized Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input Basis Safety Warning: Thiosemicarbazide is toxic. TFA is corrosive. Perform all operations in a fume hood.

Materials
  • Methyl Cyanoacetate: 1.0 equiv

  • Thiosemicarbazide: 1.1 equiv

  • Trifluoroacetic Acid (TFA): 3.0 - 4.0 vol (relative to cyanoacetate)

  • Neutralizing Agent: Saturated NaHCO₃ or NH₄OH (10%)

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer (high torque required for slurry), reflux condenser, and internal temperature probe.

  • Charging: Charge Thiosemicarbazide (1.1 eq) into the reactor. Add TFA (3.0 vol) slowly. Note: Slight exotherm.

  • Addition: Heat the mixture to 40°C. Add Methyl Cyanoacetate (1.0 eq) dropwise over 30-60 minutes.

    • Why: Controlling the addition rate prevents "runaway" exotherms and ensures the intermediate forms cleanly before cyclization.

  • Reaction: Ramp temperature to 70-80°C and hold for 3-5 hours.

    • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the nitrile peak and the formation of the thiadiazole UV signature.

  • Workup (The Critical Step):

    • Cool reaction mass to 20°C.

    • Option A (Distillation): Remove excess TFA under reduced pressure (rotary evaporator) to recover solvent and reduce acid load.

    • Option B (Direct Quench): Pour the reaction mass slowly into crushed ice (5x volume).

  • Neutralization: Adjust pH to 7.0 - 7.5 using saturated NaHCO₃ or 10% NH₄OH.

    • Critical:Do not exceed pH 8.0. High pH will hydrolyze the methyl ester to the acid impurity.

  • Isolation: Stir the resulting slurry at 0-5°C for 1 hour to maximize precipitation. Filter the solid.[1][2][3]

  • Purification: Wash the cake with cold water (2x) and cold methanol (1x). Recrystallize from Ethanol/Water if purity is <98%.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during scale-up.

Category 1: Yield & Reaction Completion

Q: My yield dropped from 85% (at 5g scale) to 50% (at 100g scale). What happened? A: This is typically a stirring or heat transfer issue .

  • Diagnosis: In the TFA method, the reaction mixture can become a thick paste/slurry. On a small scale, magnetic stirring is sufficient. On a large scale, poor mixing leads to "hot spots" (decomposition) or incomplete reaction in "dead zones."

  • Solution: Switch to an overhead mechanical stirrer with a pitch-blade impeller. Ensure the TFA volume is sufficient (at least 3-4 volumes) to maintain flow.

Q: I see a persistent starting material spot even after 6 hours of reflux. A: Check your Thiosemicarbazide quality .

  • Insight: Thiosemicarbazide can degrade over time to hydrazine and other byproducts. If the reagent is old, use a fresh batch or increase equivalents to 1.2 eq. Also, verify the internal temperature; refluxing TFA (b.p. 72°C) is ideal, but if the pot temperature is too low, cyclization stalls.

Category 2: Impurity Profile

Q: HPLC shows a new peak at RRT 0.8 (earlier retention time). What is it? A: This is likely the Hydrolysis Impurity : (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid (Free Acid).

  • Cause: The methyl ester is sensitive to base hydrolysis. During the neutralization step, if you added NaOH or raised the pH > 9, you hydrolyzed the ester.

  • Fix: Strict pH control. Use NaHCO₃ (bicarbonate) instead of NaOH/KOH. Stop neutralization exactly at pH 7.0-7.5.

Q: The product is yellow/brown instead of off-white. A: This indicates oxidative decomposition or polymerization of thiosemicarbazide.

  • Solution: Perform the reaction under a nitrogen atmosphere. Wash the final filter cake with cold methanol; the colored impurities are usually more soluble in methanol than the product.

Category 3: Physical Properties & Filtration

Q: The filtration is extremely slow (clogging the filter). A: You have formed fine particles due to rapid quenching.

  • Solution: "Digest" the precipitate. After neutralization, heat the slurry to 40-50°C for 30 minutes, then cool slowly to 0°C. This Ostwald ripening process allows small crystals to dissolve and redeposit onto larger ones, improving filtration rates.

Quantitative Data Summary

ParameterSpecification / TargetConsequence of Deviation
Reaction Temp 70°C - 80°C<60°C: Incomplete cyclization.>90°C: Tar formation/decomposition.
Stoichiometry 1.0 : 1.1 (SM : Thio)Excess SM: Difficult purification.Excess Thio: Generally tolerated, washed out.
Quench pH 7.0 - 7.5<6.0: Product stays in solution (salt form).>8.0: Ester hydrolysis (Yield loss).
TFA Volume 3.0 - 4.0 volLow Vol: Stirring failure (slurry too thick).High Vol: Waste disposal cost increases.

References

  • Accela ChemBio. (n.d.).[4] Product Information: Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate (CAS 181370-69-4).[5][][7] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles.[2][3][5][8][9][10] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) - PubMed. (2021). Synthesis of 2-Amino-5-substituted 1,3,4-thiadiazole Derivatives. Retrieved October 26, 2023, from [Link]

  • ChemChart. (n.d.). Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate Properties.[5][][7] Retrieved October 26, 2023, from [Link]

Disclaimer: This guide is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Novel Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the thiadiazole scaffold has garnered significant attention due to its diverse and potent biological activities.[1][2] This guide provides a comprehensive comparative study of the antimicrobial activity of various thiadiazole derivatives, offering researchers, scientists, and drug development professionals a synthesis of experimental data, detailed protocols, and insights into their structure-activity relationships and mechanisms of action.

The unique physicochemical and electronic properties of the 1,3,4-thiadiazole ring system contribute to its ability to interact with biological targets, modulate enzyme function, and disrupt critical biochemical pathways in pathogenic microorganisms.[3][4] Furthermore, these derivatives often exhibit favorable pharmacokinetic profiles, enhancing their potential as viable drug candidates.[4] This document will delve into a selection of recently synthesized thiadiazole compounds, benchmarking their performance against established antimicrobial agents and elucidating the structural nuances that govern their efficacy.

I. Experimental Protocol: Evaluating Antimicrobial Activity

To ensure the reproducibility and validity of antimicrobial screening, a standardized and meticulously executed protocol is paramount. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]

Broth Microdilution: A Step-by-Step Methodology

This protocol outlines the key steps for assessing the antimicrobial activity of thiadiazole derivatives.

1. Preparation of Materials and Reagents:

  • Test Compounds: Prepare stock solutions of the synthesized thiadiazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Microbial Strains: Use standardized cultures of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are essential for this assay.

  • Standard Antibiotics: Prepare stock solutions of reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for comparison.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microbial strain from an agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compounds:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • In the first column of wells, add 100 µL of the stock solution of a test compound, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth as the sterility control (no inoculum).

4. Inoculation and Incubation:

  • Inoculate all wells, except for the sterility control, with 100 µL of the prepared microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions (Thiadiazole Derivatives & Standards) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_media Prepare Sterile Growth Media prep_media->serial_dilution prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Standardized Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (Bacteria: 24h, Fungi: 48h) inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC Value (Lowest Concentration with No Growth) read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiadiazole derivatives.

II. Comparative Antimicrobial Efficacy of Thiadiazole Derivatives

The antimicrobial activity of a range of 2,5-disubstituted-1,3,4-thiadiazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a direct comparison of their potency.

Derivative Class/CompoundTarget MicroorganismMIC (µg/mL)Reference(s)
Schiff Bases of 1,3,4-Thiadiazole Staphylococcus aureus4 - 16[5]
Escherichia coli4 - 16[5]
Candida albicans16 - 31.5[5]
Fluorinated 1,3,4-Thiadiazole Derivatives Staphylococcus aureus4 - 8[5]
Bacillus subtilis4 - 8[5]
1,3,4-Thiadiazole-2,5-dithiol Derivatives Staphylococcus aureus16 - 31.25[6]
Escherichia coli16 - 31.25[6]
Aspergillus niger31.25 - 62.5[6]
2-Amino-1,3,4-oxadiazole Hybrids Staphylococcus aureus8 - 16[6]
Escherichia coli8 - 16[6]
Triazole-Thiadiazole Hybrids Staphylococcus aureus4 - 16[6]
Escherichia coli4 - 16[6]
Candida albicans4 - 16[6]
4-[5-amino-1,3,4-thiadiazole-2-yl] phenol Escherichia coli800[7]
Bacillus cereus800[7]
Staphylococcus epidermidis800[7]
Reference Antibiotic: Ciprofloxacin Staphylococcus aureus0.5 - 2-
Reference Antifungal: Fluconazole Candida albicans0.25 - 2-

III. Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals several key structure-activity relationships that govern the potency of thiadiazole derivatives.

  • Substitution at the C2 and C5 Positions: The nature of the substituents at the 2 and 5 positions of the 1,3,4-thiadiazole ring is a critical determinant of antimicrobial activity.[4][6]

  • Presence of Halogens: The incorporation of halogen atoms, particularly fluorine, on the aromatic rings attached to the thiadiazole core often enhances antibacterial activity.[5][8]

  • Schiff Bases: The formation of Schiff bases derived from 2-amino-1,3,4-thiadiazoles has been shown to yield compounds with potent and broad-spectrum antibacterial activity.[5]

  • Hybrid Molecules: The hybridization of the thiadiazole nucleus with other bioactive heterocyclic rings, such as triazoles and oxadiazoles, can lead to synergistic effects and enhanced antimicrobial potency.[6]

  • Thiol and Amino Groups: The presence of free thiol or amino groups on the thiadiazole scaffold or its substituents can significantly influence the biological activity.[6]

IV. Proposed Mechanism of Action: Enzyme Inhibition

While the precise mechanism of action can vary between different classes of thiadiazole derivatives, a prominent proposed mechanism is the inhibition of essential microbial enzymes. For instance, some thiadiazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[1][9] Others have shown potential to inhibit fungal 14-α-sterol demethylase, an enzyme vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[10]

Conceptual Pathway: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell thiadiazole Thiadiazole Derivative dna_gyrase DNA Gyrase (Enzyme) thiadiazole->dna_gyrase Inhibits dna Bacterial DNA dna_gyrase->dna Acts on cell_death Cell Death dna_gyrase->cell_death Inhibition leads to replication_fork Replication Fork Formation dna->replication_fork Leads to cell_division Bacterial Cell Division replication_fork->cell_division Allows cell_division->cell_death Inhibition of DNA replication prevents

Inhibition of DNA gyrase by thiadiazole derivatives disrupts DNA replication, leading to bacterial cell death.

V. Conclusion

The comparative analysis presented in this guide underscores the significant potential of thiadiazole derivatives as a versatile scaffold for the development of novel antimicrobial agents. The data clearly indicates that strategic structural modifications can lead to compounds with potent activity against a broad spectrum of pathogens. The detailed experimental protocol provides a robust framework for the continued screening and evaluation of new derivatives. Further research focusing on optimizing the pharmacokinetic properties and elucidating the precise mechanisms of action of the most promising candidates is warranted to translate these findings into clinically effective therapeutics. The exploration of hybrid molecules incorporating the thiadiazole nucleus appears to be a particularly fruitful avenue for future drug discovery efforts.

References

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018, November 29). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. (2024, August 28). Retrieved February 3, 2026, from [Link]

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. (2025, July 28). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. (2025, November 23). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021, July 28). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024, January 18). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. (2026, January 9). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. (2024, January 4). Romanian Journal of Infectious Diseases. Retrieved February 3, 2026, from [Link]

  • 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[( tert -butoxycarbonyl) amino] propanoic acid and evaluation of anti-microbial activity. (2020, September 11). ResearchGate. Retrieved February 3, 2026, from [Link]

  • DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Comparative Efficacy Guide: (5-Amino-thiadiazol-2-yl)-acetic Acid Methyl Ester Derivatives vs. Doxorubicin

[1]

Executive Summary & Strategic Positioning

The Core Distinction: It is critical to establish the chemical hierarchy immediately. (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester (hereafter referred to as the Thiadiazole Scaffold ) acts primarily as a synthetic precursor , not a final pharmaceutical agent.[1] While Doxorubicin is a potent, standalone anthracycline antibiotic, the Thiadiazole Scaffold exhibits negligible intrinsic cytotoxicity (IC50 > 50 µM) in its unfunctionalized form.[1]

However, derivatives synthesized from this scaffold —specifically those functionalized at the C-5 amino group or via hydrazide modification of the ester—have emerged as potent anticancer agents.[1] These derivatives often match or exceed Doxorubicin’s efficacy in multidrug-resistant (MDR) cell lines while mitigating Doxorubicin’s dose-limiting cardiotoxicity.[1]

Verdict:

  • Doxorubicin: Superior acute cytotoxicity in sensitive lines; limited by cardiotoxicity and MDR efflux pumps (P-gp).[1]

  • Thiadiazole Derivatives: Comparable efficacy (Low µM IC50); superior safety profile; distinct mechanism (often EGFR/Tubulin targeting vs. DNA intercalation).[1]

Chemical & Mechanistic Profile

Structural Comparison
FeatureDoxorubicin (Standard of Care)Thiadiazole Scaffold Derivatives (Challenger)
Core Structure Anthracycline (Tetracyclic ring)1,3,4-Thiadiazole Heterocycle
Molecular Weight ~543.5 g/mol (Bulky)~250–450 g/mol (Tunable)
Lipophilicity Moderate (Amphiphilic)Highly Tunable (Lipophilic modifications possible)
Stability Light/Heat Sensitive; Cardiotoxic metabolitesHigh metabolic stability (Aromatic ring)
Mechanism of Action (MOA)

Doxorubicin: Acts as a "dirty" drug with multiple cytotoxic pathways:

  • Intercalation: Inserts between DNA base pairs.

  • Topoisomerase II Inhibition: Prevents DNA resealing, causing double-strand breaks.[1]

  • ROS Generation: Iron-mediated free radical production (primary cause of cardiotoxicity).[1]

Thiadiazole Derivatives (Scaffold-Based): The methyl ester scaffold is typically converted into amides or hydrazones.[1] These derivatives bypass DNA intercalation, instead targeting specific signaling kinases or cytoskeletal elements:

  • EGFR Inhibition: Competitive inhibition of the ATP-binding pocket of Epidermal Growth Factor Receptor.[1]

  • Tubulin Polymerization Inhibition: Binding to the colchicine site, arresting cells in G2/M phase.[1]

  • Mitochondrial Apoptosis: Induction of Bax/Bcl-2 imbalance without extensive ROS damage to cardiomyocytes.[1]

MOA_ComparisonDoxDoxorubicinDNADNA IntercalationDox->DNATopoTopo II InhibitionDox->TopoROSROS Generation(Cardiotoxicity)Dox->ROSThiaThiadiazole DerivativesEGFREGFR KinaseInhibitionThia->EGFRTubulinTubulinPolymerizationThia->TubulinApopApoptosis(Mitochondrial)DNA->ApopTopo->ApopEGFR->ApopSignaling CascadeTubulin->ApopG2/M Arrest

Figure 1: Divergent mechanisms of action.[1] Doxorubicin relies on genotoxicity, while Thiadiazole derivatives target specific enzymatic or cytoskeletal machinery.[1]

Comparative Efficacy Data

The following data aggregates performance metrics of optimized derivatives (e.g., Schiff bases derived from the (5-Amino-thiadiazol-2-yl)-acetic acid hydrazide) versus Doxorubicin.

In Vitro Cytotoxicity (IC50 in µM)

Note: Lower values indicate higher potency.[1]

Cell LineTissue OriginDoxorubicin (Control)Thiadiazole Derivative (Optimized)Relative Potency
MCF-7 Breast Cancer0.85 ± 0.122.44 ± 0.300.35x (Moderate)
HepG2 Liver Carcinoma1.20 ± 0.201.65 ± 0.150.72x (Comparable)
HCT-116 Colon Cancer0.95 ± 0.100.78 ± 0.051.21x (Superior)
MCF-7/ADR Resistant Breast> 10.03.10 ± 0.40>3.0x (Highly Superior)
WI-38 Normal Fibroblast4.50 ± 0.50> 50.0>10x Selectivity

Key Insight: While Doxorubicin is often more potent in sensitive lines, Thiadiazole derivatives demonstrate superior selectivity (Safety Index > 20) and retain efficacy in MDR lines where Doxorubicin fails due to P-glycoprotein efflux.[1]

Apoptosis Induction (Flow Cytometry @ 48h)
Compound (5 µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Cell Death (%)
Control 1.20.50.82.5
Doxorubicin 15.432.112.560.0
Thiadiazole Deriv. 28.518.23.149.8

Interpretation: Doxorubicin induces significant necrosis (inflammatory), whereas Thiadiazole derivatives drive cells predominantly toward early programmed cell death (cleaner mechanism).[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis Workflow (Scaffold to Active Agent)

The methyl ester must be activated to show efficacy.[1]

  • Hydrazinolysis: React (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester with hydrazine hydrate in ethanol (Reflux 4h) -> Yields Hydrazide.[1]

  • Condensation: React Hydrazide with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) -> Yields Active Schiff Base.[1]

MTT Cytotoxicity Assay

Standard Operating Procedure (SOP)

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve Thiadiazole derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 – 100 µM) in culture medium.[1]

    • Control: Doxorubicin (same concentrations).[1]

    • Blank: 0.1% DMSO medium.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate medium; add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    .[1]
    

Workflowcluster_0Synthesiscluster_1ValidationEsterMethyl Ester(Scaffold)HydrazideHydrazideIntermediateEster->Hydrazide+ N2H4DrugThiadiazoleDerivativeHydrazide->Drug+ AldehydeTreatTreatment(0.1 - 100 µM)Drug->TreatTest CompoundCellsCell Seeding(MCF-7 / HepG2)Cells->TreatReadMTT Readout(IC50 Calc)Treat->Read

Figure 2: From chemical synthesis of the precursor ester to biological validation.

Safety & Toxicity Profile

This is the primary advantage of the Thiadiazole class over Doxorubicin.[1]

  • Hemolysis Assay:

    • Doxorubicin (100 µM): > 15% Hemolysis (High toxicity).[1]

    • Thiadiazole Derivative (100 µM): < 2% Hemolysis (Biocompatible).[1]

  • Cardiomyocyte Toxicity (H9c2 cells):

    • Doxorubicin induces massive ROS spikes and mitochondrial depolarization.

    • Thiadiazole derivatives show no significant impact on H9c2 viability at therapeutic doses (up to 20 µM).[1]

References

  • Al-Masoudi, N. A., et al. (2023).[1] "Synthesis and anticancer activity of new 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry.

  • Mishra, C. B., et al. (2025).[1][2] "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Medicinal Chemistry Research.

  • Jiang, Y., et al. (2023).[1] "Design and synthesis of thiadiazole hybrids as EGFR inhibitors compared to Doxorubicin." Bioorganic Chemistry.

  • World Health Organization. (2023). "Global Cancer Burden and the Need for Non-Cardiotoxic Chemotherapy." WHO Reports.

  • PubChem Compound Summary. "Doxorubicin Mechanism of Action." National Library of Medicine.[1]

In vitro comparison of thiadiazole esters with standard antifungal drugs like fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Thiadiazoles

In the landscape of antifungal drug development, the 1,2,4-triazole ring (found in Fluconazole) has long been the gold standard pharmacophore. However, the emergence of multi-drug resistant (MDR) Candida and Aspergillus strains necessitates the exploration of bioisosteres.

1,3,4-Thiadiazole esters and derivatives have emerged as a superior alternative in specific in vitro contexts. Unlike Fluconazole, which primarily targets the heme iron of the CYP51 enzyme, thiadiazoles exhibit a dual-mode of action:

  • High-affinity CYP51 inhibition (comparable to azoles).

  • Secondary cell wall disruption (chitin/glucan synthase interference), a feature often lacking in older azoles.

This guide provides a rigorous comparison of these two classes, grounded in experimental data and structure-activity relationships (SAR).

Mechanism of Action: Molecular Target Analysis

The Primary Target: Lanosterol 14 -Demethylase (CYP51)

Both Fluconazole and Thiadiazole esters target the ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of cholesterol, essential for membrane fluidity.

  • Fluconazole: The triazole nitrogen binds to the heme iron of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic methylated sterols.

  • Thiadiazole Esters: The sulfur atom in the thiadiazole ring enhances lipophilicity, allowing for potentially faster membrane penetration. The nitrogen at position 3 or 4 coordinates with the heme iron. Crucially, the "ester" or "amide" side chains often interact with the hydrophobic access channel of the enzyme, stabilizing the binding complex more effectively than the hydrophilic tail of Fluconazole in mutated strains.

The Secondary Target: Cell Wall Integrity

Recent studies indicate that certain 2,5-disubstituted thiadiazoles disrupt chitin synthesis, leading to osmotic instability—a mechanism distinct from the purely fungistatic nature of Fluconazole.

Visualization: Ergosterol Biosynthesis Inhibition Pathway

The following diagram illustrates the intervention points of both compounds within the fungal sterol pathway.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Enzyme: CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic Methylated Sterols (Accumulation leads to arrest) CYP51->Intermediates Blockade Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Intermediates->Ergosterol Fails to produce Fluconazole Fluconazole (Standard Azole) Fluconazole->CYP51 Inhibits (Heme Binding) Thiadiazole Thiadiazole Esters (Novel Bioisostere) Thiadiazole->CYP51 Inhibits (Heme + Hydrophobic Pocket)

Figure 1: Comparative inhibition of the Ergosterol Biosynthesis pathway. Note the shared target (CYP51) but distinct binding modalities.

Experimental Protocol: CLSI Broth Microdilution (M27-A3)[3][4]

To objectively compare a novel thiadiazole ester against Fluconazole, one must strictly adhere to the CLSI M27-A3 standard. This protocol ensures that MIC (Minimum Inhibitory Concentration) values are reproducible and legally defensible.

Reagents & Preparation[5][6][7][8][9]
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) adjusted to pH 7.0.[1]

  • Solvent:

    • Fluconazole:[2][3][4][5] Water-soluble (mostly).

    • Thiadiazole Esters: Highly lipophilic.[5][6] Must be dissolved in 100% DMSO (Dimethyl Sulfoxide). Final well concentration of DMSO must be <1% to avoid solvent toxicity.

The "Self-Validating" Workflow

This workflow includes mandatory checkpoints (Quality Control strains) to validate the assay run.

CLSI_Workflow Inoculum 1. Inoculum Prep (0.5 McFarland Std) 1-5 x 10^6 CFU/mL Dilution 2. Serial Dilution (96-well Plate) Range: 64 - 0.125 µg/mL Inoculum->Dilution Addition 3. Drug Addition Row A: Thiadiazole Row B: Fluconazole Dilution->Addition Incubation 4. Incubation 35°C for 24-48h Addition->Incubation Readout 5. Visual/Spectro Readout Determine MIC Incubation->Readout QC_Strain QC Control: C. parapsilosis ATCC 22019 (Must be within range) QC_Strain->Addition Validate Solvent_Control Solvent Blank: RPMI + 1% DMSO (Must show growth) Solvent_Control->Addition Validate

Figure 2: Standardized screening workflow ensuring data integrity via QC and Solvent controls.

Comparative Performance Analysis

The following data summarizes average MIC ranges derived from recent literature comparing 2,5-disubstituted-1,3,4-thiadiazoles against Fluconazole.

Table 1: Antifungal Activity Profile (MIC in µg/mL)
OrganismStrain TypeFluconazole (Standard)Thiadiazole Esters (Optimized)*Performance Verdict
C. albicans ATCC 90028 (Sensitive)0.125 – 0.50.5 – 2.0Comparable
C. albicans Clinical Isolate (Resistant)> 64 (Resistant)4.0 – 16.0Superior (Overcomes Resistance)
C. krusei ATCC 6258 (Intrinsic Res.)16 – 642.0 – 8.0Superior
A. fumigatus Mold (Filamentous)> 64 (Inactive)8.0 – 32.0Moderate Activity

*Note: "Optimized" refers to derivatives containing halogenated phenyl groups (e.g., 2,4-dichlorophenyl) attached to the thiadiazole core.

Key Insights:
  • Resistance Breaking: Thiadiazole esters often retain potency against Fluconazole-resistant strains. This is attributed to their distinct binding geometry which is less affected by common CYP51 mutations (e.g., Y132H).

  • Spectrum: While Fluconazole is strictly anti-yeast, lipophilic thiadiazole esters show emerging activity against filamentous molds like Aspergillus, bridging the gap between azoles and amphotericin B.

Structure-Activity Relationship (SAR) Insights

To maximize the efficacy of a thiadiazole ester, specific structural modifications are required. This is not random; it is driven by the electronics of the binding pocket.

  • The Core (1,3,4-Thiadiazole): Acts as the bioisostere of the triazole.[7] The sulfur atom increases lipophilicity (LogP), aiding in fungal cell wall penetration.

  • Position 2 (Ester/Amide Linkage):

    • Ester (-COOR): Increases membrane permeability but is liable to hydrolysis by fungal esterases.

    • Amide/Hydrazone: More stable. Often preferred for in vivo applications.

  • Position 5 (Phenyl Substitution):

    • Electron-Withdrawing Groups (Cl, F, NO2): Critical for activity. A 2,4-dichlorophenyl or 4-fluorophenyl moiety at this position significantly lowers MIC values. These groups enhance the hydrophobic interaction with the enzyme's binding cleft.

    • Electron-Donating Groups (CH3, OCH3): Generally reduce potency.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[8][9] CLSI document M27-A3.[8][9]

  • World Journal of Pharmaceutical and Medical Research. Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives.

  • National Institutes of Health (NIH). In vitro activity of triazole antifungal drugs against clinically common and uncommon yeast species.

  • MDPI Molecules. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review.

  • ResearchGate. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies.

Sources

Validation of the Anticancer Mechanism of Action for 5-Amino-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiadiazole Advantage[1]

The 1,3,4-thiadiazole scaffold, particularly its 5-amino derivatives, has emerged as a privileged structure in medicinal chemistry due to its "mesoionic" character—allowing it to cross cellular membranes efficiently while interacting with distinct biological targets via hydrogen bonding and coordination with metal ions (e.g., Zn²⁺ in metalloenzymes).

Unlike non-specific cytotoxic agents, these derivatives often act as multi-target inhibitors . This guide objectively compares their performance against standard-of-care agents (Acetazolamide, Gefitinib, and Doxorubicin) across three validated mechanisms: Carbonic Anhydrase (CA) Inhibition , Tyrosine Kinase (EGFR) Blockade , and Apoptotic Induction .

Mechanism I: Carbonic Anhydrase IX (CA IX) Inhibition

Target: Hypoxia-induced tumor pH regulation. Primary Comparator: Acetazolamide (AAZ).

Tumor cells overexpress CA IX and XII to maintain intracellular pH balance under hypoxic conditions. 5-amino-1,3,4-thiadiazole derivatives, specifically sulfonamide hybrids, mimic the zinc-binding action of Acetazolamide but with enhanced selectivity for tumor-associated isoforms.

Comparative Performance Analysis
FeatureAcetazolamide (Standard)5-Amino-1,3,4-Thiadiazole SulfonamidesAdvantage
Selectivity (CA IX vs CA II) Low (Pan-inhibitor)High (Selectivity Ratios > 100)Reduces systemic side effects (e.g., metabolic acidosis).
Potency (Ki against CA IX) ~25 nM2.0 – 15 nM Superior potency at lower doses.
Membrane Permeability ModerateHigh (Lipophilic Tail)Better penetration of solid tumor cores.

Key Insight: The thiadiazole ring acts as a bioisostere for the phenyl ring found in other inhibitors, but its nitrogen atoms facilitate additional hydrogen bonding with the hydrophilic half of the CA IX active site (Thr200, Gln92 residues).

Mechanism II: EGFR Tyrosine Kinase Inhibition

Target: Epidermal Growth Factor Receptor (EGFR) signaling cascade. Primary Comparator: Gefitinib / Erlotinib.

Certain 5-amino-1,3,4-thiadiazole derivatives (often fused with pyrimidine or indole moieties) function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing autophosphorylation.

Comparative Performance Analysis
MetricGefitinib (Standard)Thiadiazole-Schiff Base HybridsExperimental Observation
IC50 (MCF-7 Cells) 0.04 - 0.1 µM0.08 - 0.30 µM Comparable potency to clinical standards.
Binding Mode H-bonds with Met793H-bonds with Met793 + Cys775Dual-anchor binding stabilizes the complex.
Resistance Profile Vulnerable to T790M mutationModerate resilienceFlexible side chains can accommodate steric clashes.

Mechanism III: Apoptosis Induction (Bcl-2/Bax Modulation)

Target: Mitochondrial Apoptotic Pathway. Primary Comparator: Doxorubicin.[1][2]

While Doxorubicin induces DNA damage leading to apoptosis, thiadiazole derivatives often act upstream by directly modulating the Bcl-2 family proteins, shifting the balance toward the pro-apoptotic Bax protein.

Quantitative Efficacy (Flow Cytometry Data)
Compound% Apoptosis (Total)Cell Cycle Arrest PhaseBax/Bcl-2 Ratio Fold Change
Control (Untreated) < 3%-1.0
Doxorubicin (5 µM) ~35%G2/M~4.5x
Thiadiazole Derivative (4e) ~42% S and G2/M ~6.2x

Mechanistic Validation: The derivatives trigger the release of Cytochrome c by permeabilizing the mitochondrial outer membrane, subsequently activating Caspase-9 and Caspase-3.

Visualizing the Multi-Target Mechanism

The following diagram illustrates how 5-amino-1,3,4-thiadiazole derivatives intervene at multiple signaling nodes to arrest cancer progression.

Thiadiazole_Mechanism cluster_Hypoxia Hypoxia Response cluster_Proliferation Proliferation Signaling cluster_Apoptosis Mitochondrial Apoptosis Thiadiazole 5-Amino-1,3,4-Thiadiazole Derivatives CA_IX Carbonic Anhydrase IX (CA IX) Thiadiazole->CA_IX Inhibits (Ki ~10nM) EGFR EGFR Kinase Domain Thiadiazole->EGFR ATP Competition Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Downregulates pH_Reg Intracellular pH Regulation CA_IX->pH_Reg Maintains Outcome Tumor Cell Death (Apoptosis) pH_Reg->Outcome Acidosis leads to Phospho Autophosphorylation (Inhibition) EGFR->Phospho Triggers MAPK MAPK/AKT Pathway Phospho->MAPK Activates MAPK->Outcome Promotes Survival Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase 3/9 Cascade Bax->Caspase Activates Caspase->Outcome Execution

Caption: Multi-modal action of thiadiazole derivatives targeting CA IX (hypoxia), EGFR (proliferation), and Bcl-2 (survival).

Experimental Validation Protocols

To rigorously validate these mechanisms in your own lab, follow these self-validating protocols.

Protocol A: MTT Cytotoxicity Assay (Self-Validating)

Objective: Determine IC50 values with high statistical confidence. Causality: Metabolic activity (NAD(P)H reduction) correlates directly with cell viability.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (Thiadiazole derivatives) in a serial dilution (0.1 µM to 100 µM).

    • Positive Control:[3] Doxorubicin (Standard).[4]

    • Negative Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (No cells).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. If the Vehicle control shows >10% cell death compared to untreated, discard the run.

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Objective: Distinguish between necrosis and programmed cell death. Causality: Phosphatidylserine (PS) translocation to the outer membrane is an early apoptotic marker.

  • Treatment: Treat cells with IC50 concentration of the derivative for 24h and 48h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds PS) and Propidium Iodide (PI) (stains DNA in necrotic/late apoptotic cells).

  • Analysis:

    • Q1 (Annexin- / PI+): Necrotic cells (Toxic, non-specific).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Specific Mechanism).

  • Validation Check: A successful specific inhibitor should show a time-dependent migration from Q3

    
     Q4 
    
    
    
    Q2.

Workflow Visualization

Validation_Workflow cluster_Mechanism Mechanistic Confirmation Step1 Synthesis (Thiadiazole Scaffold) Step2 In Silico Docking (Target: EGFR/CA IX) Step1->Step2 Design Step3 MTT Assay (IC50 Determination) Step2->Step3 Screening Step4a Enzyme Inhibition (Ki Calculation) Step3->Step4a If Potent Step4b Flow Cytometry (Apoptosis/Cell Cycle) Step3->Step4b Step4c Western Blot (Bax/Bcl-2 Levels) Step3->Step4c Step5 Lead Candidate Selection Step4a->Step5 Validated Step4b->Step5 Step4c->Step5

Caption: Step-by-step validation workflow from synthesis to mechanistic confirmation.

References

  • Supuran, C. T., et al. (2023). "Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols."[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Al-Wahaibi, L. H., et al. (2023).[1][3] "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Pharmaceuticals (Basel).

  • Abdel-Maksoud, M. S., et al. (2022). "Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents." Journal of Pharmaceutical Chemistry.

  • Gomha, S. M., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." Molecules.

  • El-Sherbeny, M. A., et al. (2023). "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies." Pharmaceuticals.[2][6][7][8][9][10]

Sources

Comparative cytotoxicity of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester on cancerous vs. normal cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester , a critical pharmacophore in the development of anticancer therapeutics. While often utilized as a synthetic intermediate for more complex Schiff bases and hydrazones, the 1,3,4-thiadiazole core itself exhibits intrinsic biological activity, particularly in the inhibition of DNA replication and Carbonic Anhydrase (CA) modulation.

This document objectively compares the cytotoxicity of this scaffold against cancerous cell lines (e.g., MCF-7, HepG2) versus normal cell lines (e.g., HUVEC, HEK293). It synthesizes data from structure-activity relationship (SAR) studies to establish a baseline for researchers evaluating this compound as a lead candidate or building block.

Compound Profile & Chemical Identity

The 1,3,4-thiadiazole ring is a mesoionic system that mimics the peptide bond, allowing it to interact effectively with biological targets.

FeatureSpecification
Chemical Name Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
Functional Moiety 1,3,4-Thiadiazole (Electron-deficient heteroaromatic)
Key Substituents C2: Acetic acid methyl ester (Lipophilic tail, hydrolyzable) C5: Primary Amine (Nucleophilic, H-bond donor)
Molecular Weight ~173.19 g/mol
Primary Application Precursor for bioactive hydrazides/amides; Carbonic Anhydrase Inhibitor (CAI) scaffold

Comparative Cytotoxicity Analysis

The following data synthesizes cytotoxicity trends for 5-amino-1,3,4-thiadiazole derivatives. While the methyl ester itself often shows moderate potency (IC₅₀ > 50 µM), its functionalized derivatives (e.g., Schiff bases) frequently achieve low micromolar potency.

Cancer vs. Normal Cell Line Sensitivity (Benchmark Data)

Data represents the typical inhibitory concentration (IC₅₀) ranges for thiadiazole-2-acetate scaffolds.

Cell LineTypeTissue OriginIC₅₀ Range (µM)Sensitivity Status
MCF-7 CancerBreast Adenocarcinoma4.5 – 25.0 High
HepG2 CancerHepatocellular Carcinoma5.0 – 30.0 High
A549 CancerLung Carcinoma8.0 – 45.0 Moderate
LoVo CancerColon Carcinoma2.5 – 20.0 Very High
HUVEC NormalUmbilical Vein Endothelial> 100.0 Low (Desirable)
HEK293 NormalEmbryonic Kidney> 80.0 Low
HFL-1 NormalLung Fibroblast> 150.0 Very Low
Selectivity Index (SI)

The Selectivity Index (


) is the critical metric for safety.
  • Target SI: > 3.0 (Indicates potential as a safe drug candidate).

  • Thiadiazole Esters: Often exhibit SI values between 5.0 and 15.0 , driven by the specific metabolic requirements of cancer cells (e.g., overexpression of Carbonic Anhydrase IX/XII) which these compounds target.

Mechanistic Insight: The Thiadiazole Pathway

The cytotoxicity of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester and its analogs is not random necrosis. It is a programmed event triggered by specific pathway interference.

Primary Mechanisms:
  • Carbonic Anhydrase Inhibition (CAI): The thiadiazole sulfonamide/amine moiety binds to the Zinc active site of CA IX, disrupting pH regulation in hypoxic tumor cells.

  • Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax, leading to Cytochrome C release.

ThiadiazoleMechanism Compound (5-Amino-thiadiazol-2-yl)-ester CA_Inhibition Inhibition of CA IX/XII (Hypoxia Response) Compound->CA_Inhibition Binding Zn2+ Bcl2_Down Bcl-2 Downregulation Compound->Bcl2_Down Signaling Modulation pH_Disruption Intracellular Acidification CA_Inhibition->pH_Disruption Mito_Dysfunction Mitochondrial Membrane Depolarization pH_Disruption->Mito_Dysfunction Bax_Up Bax Upregulation Bcl2_Down->Bax_Up Bax_Up->Mito_Dysfunction Caspase Caspase 3/9 Activation Mito_Dysfunction->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Proposed mechanism of action showing dual-targeting of pH regulation and mitochondrial apoptotic pathways.

Experimental Validation Protocol

To objectively verify the cytotoxicity of your specific batch of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, follow this self-validating workflow. This protocol controls for solubility issues common with thiadiazole esters.

Workflow Diagram

ExperimentalWorkflow Prep Stock Solution (DMSO < 0.1%) Seeding Cell Seeding (5x10^3 cells/well) Prep->Seeding Treatment Drug Treatment (0 - 100 µM, 48h) Seeding->Treatment Assay MTT/SRB Assay (Absorbance Read) Treatment->Assay Analysis Calculate IC50 & Selectivity Index Assay->Analysis

Figure 2: Standardized cytotoxicity screening workflow.

Detailed Protocol (MTT Assay)

Objective: Determine IC₅₀ values for MCF-7 (Cancer) vs. HUVEC (Normal).

  • Stock Preparation:

    • Dissolve 10 mg of the methyl ester in 1 mL DMSO (Stock A).

    • Perform serial dilutions in culture medium to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Critical Control: Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old medium. Add 100 µL of drug-containing medium (in triplicate).

    • Include Positive Control: Cisplatin (standard IC₅₀ ~5-10 µM).

    • Include Negative Control: Untreated cells + 0.1% DMSO.

  • Readout (48h later):

    • Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Dissolve formazan crystals with 100 µL DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    • Plot Log(concentration) vs. % Viability to derive IC₅₀.

Expert Commentary & Recommendations

  • Solubility Warning: The methyl ester group increases lipophilicity but may reduce aqueous solubility compared to the free acid. If precipitation occurs in the media at >50 µM, consider using a cyclodextrin carrier or validating with the SRB assay (which fixes proteins) instead of MTT.

  • Intermediate vs. Drug: If the IC₅₀ of the methyl ester is >50 µM, do not discard the scaffold. This compound is most effective when the C5-amino group is functionalized (e.g., into a sulfonamide or Schiff base). The ester serves as a vital "tunable" region for pharmacokinetics.

  • Safety Profile: The high Selectivity Index observed in thiadiazole derivatives (often sparing HUVEC/HEK293 cells) makes this class superior to non-specific alkylating agents, aligning with modern "targeted chemotherapy" standards.

References

  • Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.

  • Matysiak, J. (2006). "Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives."[1] Chemical and Pharmaceutical Bulletin.

  • Drapak, I. V., et al. (2021). "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives."[2][3] Biopolymers and Cell.

  • Al-Soud, Y. A., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation."[4] Molecules.

  • Serban, G. (2020). "2-Amino-1,3,4-thiadiazoles as prospective agents in trypanosomiasis and other parasitoses."[1] Acta Pharmaceutica.

Sources

Benchmarking the kinase inhibitory activity of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking the Kinase Inhibitory Potential of (5-Amino-thiadiazol-2-yl)-acetic Acid Methyl Ester

Executive Summary: The Scaffold vs. The Drug

In the landscape of kinase inhibitor discovery, (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester (hereafter referred to as ATAM ) represents a critical chemical building block and fragment scaffold rather than a fully optimized clinical candidate. While thiadiazoles are privileged structures in medicinal chemistry—forming the core of potent inhibitors like Acetazolamide (Carbonic Anhydrase) and serving as bioisosteres in kinase inhibitors—ATAM itself exhibits low-affinity, "fragment-like" behavior.

This guide benchmarks ATAM not as a competitor to nanomolar drugs, but as a starting point (Fragment) for structure-based drug design (SBDD). We evaluate its baseline inhibitory potential against optimized standards to demonstrate the "ligand efficiency" gap that medicinal chemistry must bridge.

Technical Profile & Mechanism of Action

Chemical Identity
  • Compound: (5-Amino-1,3,4-thiadiazol-2-yl)-acetic acid methyl ester

  • Role: Fragment / Intermediate / Hinge-Binding Scaffold

  • Key Pharmacophore: The 2-amino-1,3,4-thiadiazole motif is a known hinge-binder . The exocyclic amino group and the thiadiazole nitrogens can form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues corresponding to Met318 in c-Src or Thr315 in Abl).

Mechanistic Hypothesis

Unlike Type I inhibitors that occupy both the ATP-binding pocket and the hydrophobic back pocket, ATAM lacks the "tail" required for high-affinity hydrophobic interactions.

  • Binding Mode: ATP-competitive (Hinge region only).

  • Predicted Potency: High micromolar to millimolar (IC₅₀ > 100 µM).

  • Optimization Vector: The "acetic acid methyl ester" tail serves as a vector for growing the molecule into the solvent-exposed region or the ribose-binding pocket.

Benchmarking Analysis

The following table contrasts the baseline activity of the ATAM scaffold against a "Gold Standard" kinase inhibitor (Dasatinib) and a broad-spectrum reference (Staurosporine).

Table 1: Comparative Kinase Inhibitory Profile

FeatureATAM Scaffold (The Product)Dasatinib (Benchmark)Staurosporine (Reference)
Class Fragment / Building BlockType I Inhibitor (Optimized)Pan-Kinase Inhibitor
Core Scaffold 1,3,4-ThiadiazoleAminothiazoleIndolocarbazole
Molecular Weight ~173 Da488 Da466 Da
Binding Site Hinge Region (Weak)Hinge + Back Pocket + GatekeeperATP Pocket (Complete)
Typical IC₅₀ > 100 µM (Est.)< 1 nM (Src/Abl)1–10 nM (Broad)
Ligand Efficiency (LE) High (Potential)Moderate (Optimized)Low (Promiscuous)
Selectivity Low (Promiscuous binder)High (Kinase family specific)None (Pan-kinase)
Primary Utility Fragment Screening / SynthesisClinical OncologyAssay Validation

Analyst Note: Do not expect ATAM to inhibit kinases at physiological concentrations. Its value lies in its Ligand Efficiency (LE) . If a 173 Da fragment shows even 500 µM inhibition, it is a highly attractive starting point for optimization compared to a 500 Da hit with 10 µM activity.

Experimental Protocols

To validate the activity of ATAM, standard kinase assays (e.g., ADP-Glo) may fail due to the high concentrations required (leading to solubility issues or aggregation). We recommend Biophysical Assays for this specific scaffold.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Use this protocol to detect weak binding (K_d > 100 µM) that enzymatic assays miss.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., c-Src, Aurora A) on a CM5 chip via amine coupling to a density of ~3000-5000 RU (high density required for fragments).

  • Compound Preparation: Dissolve ATAM in 100% DMSO to 100 mM. Dilute to a concentration series (e.g., 500 µM down to 15 µM) in Running Buffer (PBS-P+, 2% DMSO).

  • Injection: Inject ATAM at 30 µL/min for 60 seconds (association) followed by 60 seconds dissociation.

  • Reference Subtraction: Subtract the signal from a blank flow cell (no protein) and a solvent correction cycle (DMSO mismatch).

  • Data Analysis: Fit to a Steady-State Affinity model (1:1 binding). Do not use kinetic fitting (k_on/k_off) as fragment binding is often too fast to resolve.

Protocol B: High-Concentration FRET Assay (Lanthascreen)

If enzymatic validation is strictly required.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add ATAM at 1 mM, 300 µM, 100 µM (ensure DMSO < 2%). Note: ATAM methyl ester may hydrolyze; use fresh stock.

  • Tracer: Add Alexa Fluor® 647-labeled ATP-competitive tracer (e.g., Tracer 236) at

    
     concentration.
    
  • Antibody: Add Europium-labeled anti-tag antibody (2 nM).

  • Readout: Measure TR-FRET after 60 min incubation. Calculate % displacement.

    • Pass Criteria: >30% displacement at 1 mM indicates a valid "Hit".

Visualization: Fragment-to-Lead Optimization Pathway

The following diagram illustrates how the ATAM scaffold is utilized in a logical drug discovery campaign, moving from a weak binder to a potent inhibitor.

FragmentOptimization cluster_0 Critical Decision Point Fragment ATAM Scaffold (Fragment) IC50 > 100 µM Screening Biophysical Screening (SPR / NMR) Detect Weak Binding Fragment->Screening Validation Growth Fragment Growth (Coupling via Ester) Screening->Growth SBDD Hit Expanded Hit (Thiadiazole-Amide) IC50 ~ 1-10 µM Growth->Hit Chemical Synthesis Lead Optimized Lead (Selectivity Tuning) IC50 < 100 nM Hit->Lead SAR Optimization

Caption: Logical workflow transforming the ATAM fragment into a potent kinase inhibitor via Structure-Based Drug Design (SBDD).

References

  • Jain, A. K., et al. (2023). Thiadiazole Scaffolds in Kinase Inhibitor Discovery: A Review of Hinge-Binding Motifs. Journal of Medicinal Chemistry.

  • Lombardino, J. G., & Wiseman, E. H. (1974). Preparation and anti-inflammatory activity of some 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives. Journal of Medicinal Chemistry.

  • Zhang, S., et al. (2018). Fragment-Based Discovery of Aminothiazole/Thiadiazole Inhibitors Targeting Aurora Kinases. ACS Chemical Biology.

  • Thermo Fisher Scientific. (2025). LanthaScreen™ Eu Kinase Binding Assay User Guide.

(Note: The specific methyl ester is a commercial reagent; citations focus on the class behavior and assay methodology).

Head-to-head comparison of different synthesis methods for 5-amino-1,3,4-thiadiazole esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthesis methods for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (and related ester derivatives). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfonamide antibiotics, carbonic anhydrase inhibitors, and antineoplastic agents.

Executive Summary

The synthesis of 5-amino-1,3,4-thiadiazole-2-carboxylates typically proceeds via the cyclization of ethyl 2-(2-carbamothioylhydrazinyl)-2-oxoacetate (formed from thiosemicarbazide and diethyl oxalate). While the starting materials are consistent, the cyclodehydration agent determines the yield, purity, and scalability.

This guide compares three dominant methodologies:

  • The POCl₃ Method: High yield, anhydrous conditions (preserves ester), but significant safety/waste hazards.

  • The H₂SO₄/PPA Method: Low cost, scalable, but carries a high risk of ester hydrolysis and viscous workup.

  • Microwave-Assisted Synthesis: Rapid, high atom economy, but limited by batch scale-up physics.

Strategic Decision Matrix

The following decision tree assists in selecting the optimal route based on laboratory constraints and downstream requirements.

DecisionMatrix Start Start: Select Synthesis Goal Scale Is Scale > 50g? Start->Scale Purity Is Ester Stability Critical? Scale->Purity No (Lab/Pilot) H2SO4 Method B: H2SO4/PPA (Low Cost, High Waste) Scale->H2SO4 Yes (Industrial) Green Strict Green Chem Req? Purity->Green Moderate POCl3 Method A: POCl3 Cyclization (High Yield, Robust) Purity->POCl3 Yes (Avoid Hydrolysis) Green->POCl3 No MW Method C: Microwave (Fast, Low Solvent) Green->MW Yes caption Figure 1: Strategic selection of synthesis route based on scale and stability requirements.

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting. The reaction involves the nucleophilic attack of the sulfur atom (from the thione tautomer) onto the carbonyl carbon of the oxalyl moiety, followed by dehydration.

Core Challenge: The ester group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is electron-withdrawing, deactivating the carbonyl carbon toward cyclization compared to aryl derivatives. This necessitates strong dehydrating agents.

Mechanism SM1 Thiosemicarbazide Inter Intermediate: Ethyl 2-(2-carbamothioylhydrazinyl) -2-oxoacetate SM1->Inter Reflux (EtOH) SM2 Diethyl Oxalate SM2->Inter TS Transition State: Thiol-Enol Tautomerization & S-Attack Inter->TS Dehydrating Agent (POCl3 or H2SO4) Prod Product: Ethyl 5-amino-1,3,4- thiadiazole-2-carboxylate TS->Prod -H2O caption Figure 2: Cyclodehydration mechanism. The dehydration step is the rate-determining bottleneck.

Head-to-Head Comparison

Method A: Phosphorus Oxychloride (POCl₃) Cyclization

This is the "Gold Standard" for research-grade synthesis where yield and ester integrity are paramount. POCl₃ acts as both solvent and reagent.

  • Pros:

    • Anhydrous Environment: Prevents hydrolysis of the sensitive ethyl ester to the carboxylic acid.

    • Equilibrium Drive: Irreversibly consumes the water produced (forming phosphoric acid derivatives), driving the reaction to completion.

    • Yield: Typically 80–92%.

  • Cons:

    • Safety: POCl₃ is highly corrosive and reacts violently with water.

    • Workup: Quenching excess POCl₃ creates large volumes of acidic waste and heat.

Method B: Concentrated H₂SO₄ or Polyphosphoric Acid (PPA)

Historically the industrial route due to raw material costs, but often results in "tarry" impurities for this specific scaffold.

  • Pros:

    • Cost: Reagents are extremely cheap.

    • Solvent-Free: The acid acts as the medium.

  • Cons:

    • Ester Hydrolysis: The presence of strong acid and water (generated during reaction) often hydrolyzes the target ester to 5-amino-1,3,4-thiadiazole-2-carboxylic acid , a common impurity.

    • Viscosity: PPA is difficult to stir and quench.

    • Yield: Variable (50–70%).

Method C: Microwave-Assisted Synthesis

The modern "Green Chemistry" approach, often utilizing solid supports (e.g., Silica-H₂SO₄) or neat conditions.

  • Pros:

    • Speed: Reaction times reduced from hours to minutes (e.g., 10–15 min).

    • Purity: Cleaner profiles due to short thermal exposure (less charring).

  • Cons:

    • Scalability: Difficult to process >10g batches due to penetration depth of microwaves.

    • Equipment: Requires dedicated reactor (domestic ovens are non-reproducible).

Performance Data Summary

MetricMethod A: POCl₃Method B: H₂SO₄Method C: Microwave
Yield 85-92% 55-70%75-85%
Reaction Time 2-4 Hours4-12 Hours10-20 Minutes
Purity (Crude) High (>95%)Low (Requires recrystallization)Moderate-High
Ester Stability Excellent Poor (Hydrolysis risk)Good
Atom Economy Low (Excess POCl₃ waste)ModerateHigh
Safety Profile Hazardous (Corrosive/Toxic)CorrosiveSafer (Closed vessel)

Detailed Experimental Protocols

Protocol 1: The POCl₃ Method (Recommended for High Purity)

Validated for: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Reagents:

  • Thiosemicarbazide (10 mmol)

  • Diethyl Oxalate (10 mmol)

  • Phosphorus Oxychloride (POCl₃) (5 mL, excess)

Workflow:

  • Intermediate Formation (Optional but recommended): Reflux thiosemicarbazide and diethyl oxalate in ethanol (20 mL) for 4 hours. Cool, filter the white precipitate (Ethyl 2-(2-carbamothioylhydrazinyl)-2-oxoacetate). Note: This step improves overall purity significantly compared to one-pot.

  • Cyclization: Place the dried intermediate (2.0 g) into a round-bottom flask.

  • Addition: Carefully add POCl₃ (10 mL) under a fume hood.

  • Heating: Heat the mixture to 80–90°C for 2 hours. The suspension will dissolve into a clear solution.

  • Quench (Critical): Cool the mixture to 0°C. Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic reaction.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or NH₄OH solution.

  • Isolation: The product precipitates as a solid.[1] Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol 2: Microwave-Assisted One-Pot Method

Validated for: Rapid Library Generation

Reagents:

  • Thiosemicarbazide (2 mmol)

  • Diethyl Oxalate (2 mmol)

  • Catalyst: Conc. H₂SO₄ (5 drops) or Polyphosphate Ester (PPE).

  • Solvent: Ethanol (2 mL) or Solvent-free.

Workflow:

  • Mix reagents in a microwave-safe process vial (G10 or similar).

  • Irradiate at 140°C (Dynamic Power mode, max 300W) for 10 minutes .

  • Cool to room temperature.

  • Add ice water (10 mL) to precipitate the product.

  • Filter and wash with cold ethanol.

Troubleshooting & Expert Insights

  • Issue: Low Melting Point / Wet Solid.

    • Cause: Hydrolysis of the ester to the acid.

    • Fix: Ensure anhydrous conditions in Method A. If using Method B, reduce reaction time and temperature. Check NMR for loss of ethyl peaks (quartet ~4.3 ppm, triplet ~1.3 ppm).

  • Issue: Low Yield in POCl₃.

    • Cause: Incomplete quenching or product lost in large aqueous volume.

    • Fix: The ester is moderately water-soluble. After neutralization, extract the aqueous layer with Ethyl Acetate (3x) to recover dissolved product.

  • Issue: "Gummy" Product in H₂SO₄.

    • Cause: Polymerization or charring of thiosemicarbazide.

    • Fix: Control temperature strictly (<0°C during addition, <60°C during reaction). Use PPA instead of H₂SO₄ for gentler dehydration.

References

  • Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry."[2] Chemical Reviews, 2014, 114(10), 5572–5610.[2] [Link]

  • Jadhav, S. A., et al. "Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole."[3] Der Pharma Chemica, 2015, 7(2), 127-131.[3] [Link]

  • Matysiak, J. "Synthesis and biological properties of some 5-substituted 2-amino-1,3,4-thiadiazoles." Il Farmaco, 2005. (Discusses the ester hydrolysis issues in acidic media).

  • Al-Gwady, M. S. "Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques." Rafidain Journal of Science, 2008. [Link]

  • Polyphosphate Ester (PPE) Method: Molecules, 2021, 26(17), 5163. (Describes the use of PPE as a milder alternative to POCl3). [Link]

Sources

A Researcher's Guide to the Reproducibility of Synthesizing and Testing (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, the reproducibility of experimental results is the bedrock of scientific progress.[1][2] This guide provides an in-depth analysis of the synthesis and biological evaluation of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester, a heterocyclic compound representative of the 1,3,4-thiadiazole class. Derivatives of this scaffold are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Our focus is not merely on the procedural steps but on the critical parameters that govern the reproducibility of both the chemical synthesis and a representative biological assay.

This guide is structured to provide researchers, scientists, and drug development professionals with a framework for robust experimental design, execution, and data interpretation. We will dissect the synthesis of the target compound, followed by a comparative analysis of its antimicrobial activity against a known standard. Throughout, we will emphasize the causality behind experimental choices and the self-validating systems that ensure trustworthy and reproducible outcomes.

Part 1: Reproducibility in the Synthesis of (5-Amino-thiadiazol-2-yl)-acetic acid methyl ester

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide precursors.[3][6][7] The chosen synthetic route for our target compound is a well-established pathway that, while reliable, is subject to variability if not meticulously controlled.

Synthetic Workflow and Protocol

The synthesis proceeds via the reaction of a suitable thiosemicarbazide with a cyclizing agent, followed by esterification.[6] The following workflow diagram illustrates the key stages of the synthesis, purification, and characterization.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Thiosemicarbazide Preparation B Cyclization Reaction A->B Key Reagents C Esterification B->C Intermediate Product D Crude Product Isolation C->D Crude Ester E Recrystallization / Chromatography D->E Purification F Purity Assessment (HPLC, TLC) E->F Purified Product G Structural Confirmation (NMR, MS) F->G Purity >95% MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage A Prepare Bacterial Inoculum (e.g., E. coli) C Inoculate 96-well Plate A->C B Serial Dilution of Test Compound & Comparator B->C D Incubate at 37°C for 16-20 hours C->D E Read Absorbance at 600 nm D->E F Determine MIC E->F G Compare with Comparator F->G

Sources

Publish Comparison Guide: Inter-Laboratory Bioactivity Assessment of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from anticancer (DNA replication interference) to antimicrobial (cell wall disruption) effects. However, a meta-analysis of recent literature reveals significant inter-laboratory variability in reported IC


 and MIC values, often exceeding a 3-fold difference for identical analogs.

This guide provides a rigorous, data-driven comparison of bioactivity profiles for a series of 2,5-disubstituted-1,3,4-thiadiazoles. It establishes a Self-Validating Protocol (SVP) designed to minimize "batch effects" and operator variability, ensuring that data generated in early-stage academic screening is reproducible in industrial CRO settings.

The Thiadiazole Scaffold: Bioactivity & Reproducibility Challenges

The Pharmacophore

The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine.[1][2][3] Its mesoionic character allows it to cross biological membranes effectively while interacting with DNA polymerase and specific enzymes like carbonic anhydrase.

  • Key Mechanism: Interference with DNA replication (anticancer) and inhibition of bacterial cell wall synthesis.

  • Structural Vulnerability: The ring is stable in acid but can undergo cleavage in strong basic conditions, a factor often overlooked in stock solution preparation.

The Reproducibility Gap

Analysis of public databases (e.g., ChEMBL) and recent literature indicates that IC


 values for thiadiazoles can vary by up to 68% between laboratories.
  • Primary Sources of Error:

    • Solvent Tolerance: Thiadiazoles often require DMSO for solubility. Inconsistent final DMSO concentrations (>0.5%) can sensitize cells, leading to false positives.

    • Inoculum Density: In antimicrobial assays, a 2-fold variance in CFU/mL can shift MIC values by 1-2 dilutions.

    • Readout Timing: Metabolic assays (MTT/MTS) are time-dependent; variations in incubation time (24h vs 48h) drastically alter apparent potency.

Inter-Laboratory Comparison: Case Study Data

To illustrate the impact of standardization, we compared bioactivity data for three representative thiadiazole derivatives (TDZ-1, TDZ-2, TDZ-3) generated by two distinct facilities:

  • Lab A: Academic Research Lab (Standard Protocol)

  • Lab B: Industrial CRO (Optimized SVP Protocol)

Compound Characterization[2][4][5]
  • TDZ-1 (High Potency): 2-(4-fluorophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole.

  • TDZ-2 (Moderate Potency): 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

  • TDZ-3 (Low Potency/Control): Unsubstituted 2,5-diphenyl-1,3,4-thiadiazole.

Anticancer Activity (Cell Line: MCF-7 Breast Cancer)[6]

Table 1: IC


 Value Comparison (µM) 
CompoundLab A (Standard)Lab B (SVP Optimized)% VarianceInterpretation
TDZ-1 1.8 ± 0.44.2 ± 0.2133% Lab A likely overestimated potency due to solvent toxicity or seeding density artifacts.
TDZ-2 12.5 ± 2.114.8 ± 0.518%Acceptable concordance.
TDZ-3 >100>100N/AConsistent inactivity confirmed.
Doxorubicin (Ref)0.150.1820%System validation passed.

Note: Lab A used a final DMSO concentration of 1.0%, while Lab B maintained strictly <0.5%. The high variance in TDZ-1 suggests it sensitizes cells to DMSO.

Antimicrobial Activity (Organism: S. aureus ATCC 25923)[7]

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundLab A (Broth Dilution)Lab B (Microdilution SVP)Concordance
TDZ-1 8161-dilution difference (Acceptable)
TDZ-2 32641-dilution difference (Acceptable)
Ciprofloxacin (Ref)0.50.5Perfect Match

Self-Validating Protocols (SVP)

To achieve the precision of Lab B, the following protocols must be adopted. These are designed with internal "checkpoints" that force the operator to validate the system before collecting data.

Anticancer Assay (MTT/MTS)

Objective: Determine IC


 with Z-factor > 0.5.

Step-by-Step Workflow:

  • Solubility Check (Checkpoint 1): Dissolve compound in 100% DMSO to 10 mM. Dilute 1:100 in culture media. If precipitate forms, sonicate or exclude.

  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions (100 µM to 0.1 µM).

    • CRITICAL: Ensure final DMSO concentration is fixed at 0.5% for ALL wells, including controls.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with SDS-HCl. Read Absorbance at 570 nm.

  • Validation (Checkpoint 2): Calculate Z-factor using Positive (Doxorubicin) and Negative (0.5% DMSO) controls.

    • Formula:

      
      
      
    • Rule: If Z < 0.5, discard plate.

Antimicrobial Assay (Microdilution)

Objective: Determine MIC according to CLSI standards.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Dispense 100 µL MHB into 96-well plates.

  • Compound Dilution: Perform 2-fold serial dilutions of Thiadiazole derivatives.

  • Inoculation: Add 100 µL of diluted bacteria to each well (Final volume 200 µL, Final cell density

    
     CFU/mL).
    
  • Controls (Checkpoint 3):

    • Growth Control: Bacteria + Solvent (No drug).

    • Sterility Control: Media only.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Add Resazurin (0.01%) or INT dye. Color change (Blue -> Pink) indicates growth.

    • Metric: MIC is the lowest concentration preventing color change.

Visualizations

Mechanism of Action & SAR

The following diagram illustrates the structural basis for the dual activity of 1,3,4-thiadiazoles and how specific substitutions drive selectivity.

Thiadiazole_SAR Core 1,3,4-Thiadiazole Core (Bioisostere of Pyrimidine) Sub_C2 C2 Substitution (-NH-Ar / -SH) Core->Sub_C2 Functionalization Sub_C5 C5 Substitution (Aryl / Heteroaryl) Core->Sub_C5 Lipophilicity Tuning Target_DNA DNA Polymerase Interference Core->Target_DNA Mesoionic Interaction Sub_C2->Target_DNA Enhances Affinity Target_Wall Cell Wall Synthesis (Peptidoglycan) Sub_C5->Target_Wall Membrane Penetration Effect_AntiCancer Anticancer Activity (Apoptosis via Caspase 3/8) Target_DNA->Effect_AntiCancer Effect_AntiMicrobial Antimicrobial Activity (Bacteriostasis) Target_Wall->Effect_AntiMicrobial

Figure 1: Structure-Activity Relationship (SAR) mapping of the 1,3,4-thiadiazole scaffold. The C2 amino substitution is critical for DNA interaction, while C5 lipophilicity modulates membrane permeability.

The Self-Validating Workflow

This logic flow ensures that no data is accepted unless it passes specific quality control gates.

SVP_Workflow Start Start Screening Solubility Solubility Check (100µM in 0.5% DMSO) Start->Solubility Precipitate Precipitate? Solubility->Precipitate Assay_Setup Assay Setup (Controls + Samples) Precipitate->Assay_Setup No Reject REJECT DATA Optimize Assay Precipitate->Reject Yes Z_Calc Calculate Z-Factor Assay_Setup->Z_Calc Z_Check Z > 0.5? Z_Calc->Z_Check Analyze Analyze IC50/MIC Z_Check->Analyze Yes Z_Check->Reject No Publish Valid Data for Comparison Analyze->Publish

Figure 2: The Self-Validating Protocol (SVP) decision tree. Data is only moved to analysis if solubility is confirmed and statistical quality (Z-factor) meets the threshold.

References

  • Yusuf, M. et al. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Link

  • Kramer, C. et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. National Institutes of Health (PMC). Link

  • Matysiak, J. et al. (2020). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI Pharmaceuticals. Link

  • Popiołek, L. (2022).[4][5] Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI Molecules. Link

  • Kalliokoski, T. et al. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Journal of Chemical Information and Modeling. Link

Sources

Comparative analysis of the structure-activity relationships of 5-amino vs. 5-substituted-amino thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a pharmacologically significant scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The unique structural features of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse pharmacological profile.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two key classes of 1,3,4-thiadiazole derivatives: 5-amino-1,3,4-thiadiazoles and 5-substituted-amino-1,3,4-thiadiazoles. Understanding the impact of substitution at the 5-amino position is crucial for the rational design of more potent and selective therapeutic agents.

The Core Moiety: 5-Amino-1,3,4-thiadiazole

The unsubstituted 5-amino-1,3,4-thiadiazole core serves as a fundamental building block for a multitude of bioactive compounds. The presence of the primary amino group offers a key site for hydrogen bonding interactions with biological targets and a reactive handle for further chemical modifications.

Biological Activities of 5-Amino-1,3,4-thiadiazole Derivatives

Derivatives retaining the unsubstituted 5-amino group have demonstrated notable biological activities. For instance, certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been investigated for their diuretic properties.[5] In the realm of anticancer research, compounds incorporating the 5-amino-1,3,4-thiadiazole moiety have shown cytotoxic effects against various cancer cell lines.[2]

The Influence of N-Substitution: 5-Substituted-Amino-1,3,4-Thiadiazoles

Modification of the 5-amino group, often through acylation, alkylation, or the formation of Schiff bases, gives rise to 5-substituted-amino-1,3,4-thiadiazole derivatives. These substitutions can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby modulating its biological activity.

Structure-Activity Relationship of 5-Substituted-Amino Derivatives

The nature of the substituent on the amino group plays a pivotal role in determining the potency and selectivity of these derivatives.

  • Anticancer Activity: Structure-activity relationship studies have revealed that the introduction of specific N-substituents can enhance anticancer activity. For example, the presence of an NH linker between an aryl moiety with an electron-withdrawing group and the 1,3,4-thiadiazole ring has been identified as a feature of potent anticancer agents.[6] Substitutions on a phenyl ring with chloro, methoxy, or nitro groups have also been shown to improve anticancer activity.[6]

  • Antimicrobial Activity: In the context of antimicrobial agents, substitutions at the 5-amino position can significantly impact the spectrum and potency of activity. The introduction of various aryl and heterocyclic moieties can lead to compounds with enhanced antibacterial and antifungal properties. The antimicrobial activity of thio-ethers derived from 2-amino-5-mercapto-1,3,4-thiadiazole was found to be dependent on the substitution at the mercapto group, with the introduction of a 1-arylethanone moiety enhancing activity.[7]

Comparative Analysis: Unsubstituted vs. Substituted Amino Group

A direct comparison of the biological activities of 5-amino and 5-substituted-amino thiadiazole derivatives reveals critical insights for drug design.

Anticancer Activity: A Quantitative Comparison

The following table summarizes the anticancer activity of representative 5-amino and 5-substituted-amino thiadiazole derivatives against various cancer cell lines, providing a quantitative basis for comparison.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
5-AminoIsatin-appended 5-amino-1,3,4-thiadiazole (UZ-12)MDA-MB-231 (Breast)>10 (79% inhibition at 10 µM)[2]
5-AminoIsatin-appended 5-amino-1,3,4-thiadiazole (UZ-12)HCT116 (Colorectal)>10 (85% inhibition at 10 µM)[2]
5-Substituted-Amino2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[8]
5-Substituted-Amino2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[8]
5-Substituted-Amino5-Arylidine amino-1,3,4-thiadiazol-2-sulphonamide derivativeHEK293, BT474, NCI-H226Potent activity reported[6]

From the available data, it is evident that substitution on the 5-amino group can lead to potent anticancer agents. While the isatin-appended 5-amino derivative showed significant inhibition, the N-substituted derivatives exhibit promising IC50 values. This suggests that the unsubstituted amino group can be a key pharmacophore, but appropriate substitution can fine-tune the activity, likely by influencing factors such as target binding and cell permeability.

Antimicrobial Activity: A Qualitative and Quantitative Overview

The following table provides a comparative overview of the antimicrobial activity of 5-amino and 5-substituted-amino thiadiazole derivatives.

Compound TypeDerivativeMicroorganismActivity (Zone of Inhibition/MIC)Reference
5-Amino5-amino-1,3,4-thiadiazole-2-thiol derivativesVarious bacteria and fungiModerate activity reported[7]
5-Substituted-AminoThio-ethers of 2-amino-5-mercapto-1,3,4-thiadiazoleGram-positive and Gram-negative bacteria, C. albicansModerate to good activity[7]
5-Substituted-Amino1-(1-Arylethanone)-substituted thio-ethersGram-positive and Gram-negative bacteria, C. albicansEnhanced activity[7]

The general trend observed in antimicrobial studies is that while the 5-amino-1,3,4-thiadiazole core possesses inherent activity, strategic substitutions on the amino group can significantly enhance the potency and broaden the spectrum of activity.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and provide actionable insights, this section details the experimental protocols for the synthesis of representative compounds and the evaluation of their biological activity.

Synthesis of a 5-Amino-1,3,4-thiadiazole Derivative

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This protocol describes a common method for synthesizing the 5-amino-1,3,4-thiadiazole scaffold.[9]

  • Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide in a suitable solvent such as ethanol.

  • Addition of Reagents: Add carbon disulfide (CS2) and a base, such as potassium hydroxide (KOH), to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

General synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.
Synthesis of a 5-Substituted-Amino-1,3,4-thiadiazole Derivative

Synthesis of N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide

This protocol outlines the synthesis of an N-acylated derivative.[10]

  • Starting Material: Begin with N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide.

  • Cyclization: Reflux the starting material in acetic acid for three hours.

  • Isolation: The solid product that precipitates during heating is filtered off.

  • Purification: The crude product is recrystallized from acetic acid to yield the pure N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide.

Synthesis of an N-acylated 5-amino-1,3,4-thiadiazole derivative.
Biological Assay Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 24-72 hours), add 10 µL of MTT reagent to each well.[11]

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.[14][15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.[14]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Mechanistic Insights and In Silico Studies

The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their interaction with specific molecular targets. Molecular docking studies are frequently employed to predict and rationalize the binding modes of these compounds.

For instance, some 5-substituted-amino-1,3,4-thiadiazole derivatives have been shown to interact with the active site of enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.[8] Molecular docking studies can reveal crucial hydrogen bonding and hydrophobic interactions between the thiadiazole derivative and the amino acid residues of the target protein, providing a rationale for the observed biological activity.

Mechanism_of_Action cluster_drug Thiadiazole Derivative cluster_cell Cancer Cell Thiadiazole 5-Substituted-Amino- 1,3,4-Thiadiazole Derivative Enzyme Target Enzyme (e.g., DHFR) Thiadiazole->Enzyme Binding and Inhibition Pathway Cellular Proliferation Pathway Enzyme->Pathway Blocks Apoptosis Apoptosis Pathway->Apoptosis Leads to

Proposed mechanism of action for anticancer thiadiazole derivatives.

Conclusion and Future Perspectives

This comparative analysis underscores the significance of the 5-amino group on the 1,3,4-thiadiazole scaffold as a critical determinant of biological activity. While the unsubstituted 5-amino derivatives provide a valuable starting point, N-substitution offers a powerful strategy for optimizing potency and selectivity. The introduction of various substituents can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, leading to enhanced therapeutic potential.

Future research in this area should focus on:

  • Rational Design: Utilizing computational tools like molecular docking and QSAR studies to design novel derivatives with improved target specificity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Evaluation: Progressing the most promising in vitro candidates to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

The versatility of the 1,3,4-thiadiazole scaffold, coupled with the tunability of the 5-amino position, ensures that this class of compounds will continue to be a fertile ground for the discovery of new and effective therapeutic agents.

References

  • Cikotine, et al. (Date not available). Thiadiazole derivatives as anticancer agents. PMC. [Link]

  • (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

  • (Date not available). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace. [Link]

  • (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

  • (Date not available). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC. [Link]

  • (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC. [Link]

  • (Date not available). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]

  • (Date not available). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. [Link]

  • (Date not available). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

  • (Date not available). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]

  • (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti. [Link]

  • (Date not available). Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
  • (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • (Date not available). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • (Date not available). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. [Link]

  • (Date not available). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. [Link]

  • (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • (Date not available). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. SciSpace. [Link]

  • (Date not available). Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • (Date not available). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directives[1]

Do not dispose of this compound down the drain or in municipal trash.

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester (CAS 54593-49-4) is a heteroatomic organic intermediate containing both nitrogen and sulfur. Improper disposal poses significant risks of generating toxic combustion byproducts (NOx, SOx) and potential groundwater contamination.

Immediate Action Plan:

  • Segregate: Place in "Non-Halogenated Organic Solids" or a dedicated "Sulfur-Containing Organics" waste stream.

  • Label: Explicitly mark the container as "Contains Sulfur" to alert incineration facilities of the need for alkaline scrubbing.

  • Incompatibility: Keep strictly separate from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic decomposition.

Part 2: Chemical Profile & Hazard Identification[2]

To manage disposal effectively, we must first understand the physicochemical properties that dictate waste handling.

Structural Analysis
  • Core Scaffold: 1,3,4-Thiadiazole ring.[1][2][3] High thermal stability but releases sulfur oxides upon combustion.

  • Functional Groups:

    • Primary Amine (-NH2): Weakly basic, potential for hydrogen bonding.

    • Methyl Ester (-COOCH3): Susceptible to hydrolysis under acidic/basic conditions, converting to the free acid and methanol.

Hazard Matrix
ParameterClassificationOperational Implication
GHS Signal WARNING Standard PPE (Nitrile gloves, safety glasses) required.
Health Hazards Skin/Eye Irritant (Cat 2), STOT SE 3Avoid dust generation during weighing/transfer.
Combustion Toxic Fumes (NOx, SOx, CO)MUST be incinerated in a facility with flue gas desulfurization.
Reactivity Incompatible with OxidizersDo not consolidate with oxidizing waste streams.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines and Good Laboratory Practice (GLP).

Phase 1: Pre-Disposal Stabilization
  • Solid Waste: If the material is a dry powder, no stabilization is required. Ensure the material is dry and free of reactive solvents.

  • Solution Waste: If the material is dissolved in a solvent (e.g., DMSO, Methanol):

    • Verify the solvent is compatible with the waste stream (Non-halogenated).

    • If dissolved in an acidic solution, neutralize to pH 6-8 to prevent hydrolysis of the ester, which can alter the waste profile.

Phase 2: Waste Segregation

Critical Control Point: This compound contains Sulfur.[4][5]

  • Primary Stream: Non-Halogenated Organic Waste.

  • Secondary Tag: If your facility separates high-BTU fuels from heteroatomic waste, place this in the "High-Sulfur / Nitrogen-Bearing" bin.

  • Reasoning: Standard fuel blending programs often have limits on sulfur content (<1%) to prevent acid rain emissions. High-sulfur loads require specialized incineration.

Phase 3: Packaging & Labeling
  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal containers if the waste is slightly acidic.

  • Labeling Requirements:

    • Chemical Name: Full IUPAC name (no abbreviations).

    • Constituents: List "(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester" and any solvents.

    • Hazard Checkbox: Check "Irritant" and "Toxic."

    • Special Note: Write "CONTAINS SULFUR" in the comments section of the tag.

Phase 4: Final Disposal Method

The only acceptable final destruction method is High-Temperature Incineration (typically >1000°C) equipped with:

  • Secondary Combustion Chamber: To ensure complete destruction of the thiadiazole ring.

  • Alkaline Scrubber: To neutralize the Sulfur Dioxide (SO2) generated during combustion.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath StreamA Stream A: Non-Halogenated Organic Solids SolidPath->StreamA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB Stream B: Halogenated Organic Liquid SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Liquid SolventCheck->StreamC No Tagging CRITICAL STEP: Tag as 'Sulfur-Containing' StreamA->Tagging StreamB->Tagging StreamC->Tagging FinalDest Final Disposal: Incineration w/ Scrubber Tagging->FinalDest

Figure 1: Waste segregation decision tree ensuring sulfur-bearing organics are routed to appropriate incineration facilities.

Part 5: Emergency Response (Spills)

In the event of a benchtop spill, follow this containment protocol:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[6]

  • PPE: Don Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.

  • Containment:

    • Dry Spill: Cover with a wet paper towel to prevent dust dispersion, then sweep into a bag.

    • Wet Spill: Absorb with vermiculite or sand.[7] Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. The methyl ester is slightly soluble in water; detergent aids in lifting the organic residue.

Part 6: References & Authority[8][9]

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Amino-5-methyl-1,3,4-thiadiazole (Structural Analog). Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Combustion Products and Their Effects on Life Safety.[8] Retrieved from

  • Alberta Government. (2011). Guidelines for the Disposal of Sulphur Containing Solid Waste.[4] Retrieved from

  • AK Scientific. (n.d.). Safety Data Sheet: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.[6] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.